molecular formula C26H31Cl2N7O3 B12377363 Infigratinib-d3

Infigratinib-d3

Cat. No.: B12377363
M. Wt: 563.5 g/mol
InChI Key: QADPYRIHXKWUSV-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Infigratinib-d3 is a deuterated analog of Infigratinib, a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. The incorporation of three deuterium atoms is intended to alter the pharmacokinetic profile of the molecule, making it a critical internal standard for the precise quantification of Infigratinib in biological matrices using LC-MS/MS. This enhances the accuracy and reliability of drug metabolism and pharmacokinetic (DMPK) studies. Infigratinib, the parent compound, acts directly on the pathophysiological cause of certain conditions by inhibiting FGFR phosphorylation and attenuating downstream signaling pathways, such as the Ras-MAPK pathway . It has shown promising therapeutic potential in preclinical models of skeletal dysplasias like achondroplasia and hypochondroplasia, and was previously investigated for the treatment of cholangiocarcinoma with FGFR2 alterations . This product is supplied for Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate care and in compliance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H31Cl2N7O3

Molecular Weight

563.5 g/mol

IUPAC Name

3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-(trideuteriomethyl)urea

InChI

InChI=1S/C26H31Cl2N7O3/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31)/i2D3

InChI Key

QADPYRIHXKWUSV-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C1=NC=NC(=C1)NC2=CC=C(C=C2)N3CCN(CC3)CC)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl

Origin of Product

United States

Foundational & Exploratory

Infigratinib-d3: A Technical Guide to a Deuterated FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Infigratinib-d3, a deuterated analog of the potent and selective fibroblast growth factor receptor (FGFR) inhibitor, Infigratinib. This document details its chemical nature, primary applications, mechanism of action, and relevant clinical and preclinical data, with a focus on quantitative data, experimental methodologies, and pathway visualizations.

Introduction to this compound

This compound is a stable, isotope-labeled version of Infigratinib, where three hydrogen atoms have been replaced with deuterium. Deuterium is a non-radioactive isotope of hydrogen that contains both a proton and a neutron. This substitution increases the mass of the molecule and can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond.

The primary utility of deuterated compounds like this compound in pharmaceutical research lies in their potential to alter the pharmacokinetic profile of the parent drug. This "deuterium effect" can slow down drug metabolism, particularly if the deuteration occurs at a site of metabolic activity. This may lead to a longer half-life, increased exposure, and potentially a more favorable dosing regimen. This compound is primarily used as an internal standard in pharmacokinetic studies to accurately quantify Infigratinib concentrations in biological samples due to its similar chemical properties but distinct mass.

Primary Use of Infigratinib

Infigratinib is a potent, orally bioavailable small-molecule inhibitor of the FGFR family of receptor tyrosine kinases, with high affinity for FGFR1, FGFR2, and FGFR3. Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various human cancers and developmental disorders.

The primary clinical applications of Infigratinib are:

  • Cholangiocarcinoma: Infigratinib is indicated for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.

  • Achondroplasia: Infigratinib is under investigation as a treatment for achondroplasia, the most common form of dwarfism, which is caused by a gain-of-function mutation in the FGFR3 gene.

Mechanism of Action: FGFR Signaling Inhibition

Infigratinib exerts its therapeutic effects by competitively binding to the ATP-binding pocket of FGFRs, thereby inhibiting their kinase activity. This blockade prevents the autophosphorylation of the receptors and the subsequent activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways. In cancer cells with aberrant FGFR signaling, this inhibition leads to decreased cell proliferation, survival, and angiogenesis. In the context of achondroplasia, inhibiting the overactive FGFR3 is intended to normalize chondrocyte differentiation and promote bone growth.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plc_dag PLCγ-DAG Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR P P FGFR->P RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg Infigratinib Infigratinib Infigratinib->FGFR Inhibition ATP ATP ATP->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival_Angiogenesis Proliferation_Survival_Angiogenesis ERK->Proliferation_Survival_Angiogenesis Cell Proliferation, Survival, Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival_Angiogenesis DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Proliferation_Survival_Angiogenesis Experimental_Workflow_Kinase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of this compound Incubate Incubate kinase, substrate, and this compound Compound_Prep->Incubate Enzyme_Prep Prepare FGFR kinase and substrate solution Enzyme_Prep->Incubate ATP_Prep Prepare ATP solution Initiate Initiate reaction with ATP ATP_Prep->Initiate Incubate->Initiate Incubate_Reaction Incubate at 37°C Initiate->Incubate_Reaction Stop_Reaction Stop reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect signal (e.g., luminescence, fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze data to determine IC50 Detect_Signal->Analyze_Data

An In-Depth Technical Guide to the Synthesis and Purification of Deuterated Infigratinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a potential synthetic route and purification strategy for deuterated infigratinib, a selective fibroblast growth factor receptor (FGFR) kinase inhibitor. Deuterium-labeled compounds, such as deuterated infigratinib, are of significant interest in drug development due to their potential to offer an improved pharmacokinetic profile compared to their non-deuterated counterparts. This document outlines a detailed, albeit hypothetical, experimental protocol for the synthesis of deuterated infigratinib, leveraging known synthetic methods for the parent compound and established techniques for deuterium incorporation. Furthermore, it details a robust purification protocol using High-Performance Liquid Chromatography (HPLC) and provides methods for analytical characterization to confirm isotopic enrichment and purity. All quantitative data are summarized in structured tables for clarity. The guide also includes visualizations of the FGFR signaling pathway and the experimental workflow to aid in understanding the compound's mechanism of action and production process.

Introduction to Infigratinib and the Rationale for Deuteration

Infigratinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] Aberrant FGFR signaling is a key driver in various cancers, and infigratinib has been investigated for the treatment of conditions such as cholangiocarcinoma.[2][3] It functions as an ATP-competitive inhibitor, primarily targeting FGFR1, FGFR2, and FGFR3.[2]

The substitution of hydrogen atoms with their stable isotope, deuterium, can significantly alter a drug's metabolic fate. This "deuterium effect" can lead to a slower rate of metabolism, resulting in increased drug exposure, potentially reduced dosing frequency, and an improved safety profile. These advantages have spurred interest in the development of deuterated pharmaceuticals.

This guide proposes a synthetic and purification strategy for a deuterated analog of infigratinib, focusing on providing detailed methodologies for researchers in the field of drug discovery and development.

The FGFR Signaling Pathway and Infigratinib's Mechanism of Action

Infigratinib exerts its therapeutic effect by inhibiting the FGFR signaling cascade. The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, initiating downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis. In cancers with FGFR alterations, this signaling becomes constitutively active, driving tumor growth. Infigratinib binds to the ATP-binding pocket of the FGFR kinase domain, preventing ATP from binding and thereby blocking the phosphorylation and activation of the receptor. This inhibition effectively shuts down the aberrant downstream signaling, leading to decreased tumor cell proliferation and survival.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 Autophosphorylation P2 P FGFR->P2 P3 P FGFR->P3 P4 P FGFR->P4 Infigratinib Infigratinib Infigratinib->FGFR Inhibits RAS RAS P2->RAS PI3K PI3K P4->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Materials (Piperazine, Bromoethane-d5, etc.) Step1 Step 1: Synthesis of 1-Ethyl-d5-piperazine Start->Step1 Step2 Step 2: Synthesis of 3-(2,6-dichloro-3,5-dimethoxyphenyl) -1-methylurea Start->Step2 Step3 Step 3: Coupling Reaction to form Crude Deuterated Infigratinib Step1->Step3 Step2->Step3 Purify Preparative RP-HPLC Step3->Purify Analyze Analytical Characterization (HPLC, MS, NMR) Purify->Analyze Final Purified Deuterated Infigratinib Analyze->Final

References

Infigratinib-d3: A Technical Deep Dive into its Mechanism as a Fibroblast Growth Factor Receptor (FGFR) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infigratinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. Genetic alterations in FGFRs, such as gene fusions, mutations, and amplifications, are oncogenic drivers in a variety of human cancers. Infigratinib, and its deuterated form infigratinib-d3, are ATP-competitive inhibitors that specifically target FGFR1, FGFR2, and FGFR3. By blocking the kinase activity of these receptors, infigratinib disrupts downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Introduction to Infigratinib and the Role of Deuteration

Infigratinib (formerly BGJ398) is an orally bioavailable small molecule designed to selectively inhibit the tyrosine kinase activity of FGFRs.[1][2] It has demonstrated significant clinical activity in patients with cancers harboring FGFR alterations, most notably in cholangiocarcinoma with FGFR2 fusions.[3][4]

This compound represents a chemically modified version of infigratinib where one or more hydrogen atoms are replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[5][6] This modification does not alter the molecule's shape or its fundamental interaction with the target receptor.[] The primary rationale for deuteration is to leverage the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes in the liver which are responsible for drug metabolism.[5][8]

This enhanced metabolic stability can lead to:

  • Slower rate of metabolism: This can increase the drug's half-life and overall exposure (Area Under the Curve, AUC).[6]

  • Reduced formation of metabolites: This may alter the safety profile by decreasing the concentration of potentially toxic byproducts.[8]

  • Improved pharmacokinetic profile: Potentially allowing for less frequent dosing or lower doses to achieve the same therapeutic effect.[]

Therefore, the mechanism of action of this compound at the molecular target (FGFR) is identical to that of infigratinib. The deuteration is a pharmacokinetic enhancement strategy, not a pharmacodynamic one.[]

The FGFR Signaling Pathway and Its Aberration in Cancer

FGFRs are a family of four receptor tyrosine kinases (FGFR1-4) that play a pivotal role in normal cellular processes, including proliferation, differentiation, migration, and angiogenesis.[9] The signaling cascade is initiated by the binding of fibroblast growth factors (FGFs), which induces receptor dimerization and subsequent autophosphorylation of the intracellular kinase domains.[4]

This activation triggers several key downstream signaling pathways:

  • Ras-MAPK Pathway: Promotes cell proliferation.[9]

  • PI3K-AKT Pathway: Supports cell survival and growth.[4]

In various cancers, genetic alterations such as gene fusions (e.g., FGFR2-BICC1), activating mutations, or gene amplifications lead to ligand-independent, constitutive activation of FGFR signaling.[4][10] This aberrant signaling drives uncontrolled tumor growth and survival, making FGFRs attractive targets for cancer therapy.[11]

Molecular Mechanism of Action of Infigratinib

Infigratinib functions as a reversible, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[4][12] It selectively binds to the ATP-binding pocket within the kinase domain of these receptors.[9]

This binding action has several key consequences:

  • Inhibition of Autophosphorylation: By occupying the ATP-binding site, infigratinib prevents the transfer of phosphate from ATP to tyrosine residues on the FGFR, thereby blocking its activation.[9]

  • Blockade of Downstream Signaling: The inhibition of FGFR activation prevents the recruitment and phosphorylation of downstream signaling molecules, effectively shutting down the pro-tumorigenic RAS-MAPK and PI3K-AKT pathways.[4]

  • Induction of Apoptosis and Inhibition of Proliferation: The suppression of these survival and proliferation signals leads to cell cycle arrest and apoptosis in tumor cells that are dependent on aberrant FGFR signaling.[10][11]

Infigratinib exhibits high selectivity for FGFR1, FGFR2, and FGFR3, with significantly lower potency against FGFR4 and other kinases like VEGFR2, which helps to minimize off-target effects.[1][10]

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Potency of Infigratinib
Target KinaseIC50 (nM)Reference
FGFR11.1[5]
FGFR21.0[5]
FGFR32.0[5]
FGFR461[13]
FGFR3 (K650E Mutant)4.9[14]

IC50 (Half maximal inhibitory concentration) values represent the concentration of infigratinib required to inhibit 50% of the kinase activity in a biochemical assay.

Table 2: Pharmacokinetic Parameters of Infigratinib in Patients
ParameterValueReference
Median Time to Cmax (Tmax) - Single Dose3.1 hours[10]
Median Time to Cmax (Tmax) - Steady State6.0 hours[4][12]
Geometric Mean Cmax - Single Dose85.9 ng/mL[10]
Geometric Mean Cmax - Steady State204 - 282.5 ng/mL[4][10]
Geometric Mean AUC(0-24h) - Steady State3060 - 3780 ng·h/mL[4][10]
Terminal Half-life (t½) - Steady State33.5 hours[4]
Apparent Volume of Distribution (Vd/F)1600 L[4]
Protein Binding~96.8%[4]

Parameters are based on an oral dose of 125 mg daily. Cmax = Maximum plasma concentration; AUC = Area under the plasma concentration-time curve.

Visualizing the Mechanism of Action

FGFR Signaling Pathway and Infigratinib Inhibition

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_outcome Cellular Outcome FGF Ligand FGF Ligand FGFR FGFR Kinase Domain FGF Ligand->FGFR:tm Binding & Dimerization RAS RAS FGFR:kd->RAS PI3K PI3K FGFR:kd->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Infigratinib Infigratinib Infigratinib->FGFR:kd Inhibits ATP Binding ATP ATP ATP->FGFR:kd Binds

Caption: Infigratinib competitively inhibits ATP binding to the FGFR kinase domain.

Experimental Protocols

The characterization of infigratinib as an FGFR inhibitor relies on a suite of standard preclinical assays. Below are generalized protocols for key experiments.

Kinase Inhibition Assay (Biochemical Potency)

Objective: To determine the IC50 of infigratinib against purified FGFR kinase domains.

Methodology:

  • Reagents: Purified recombinant GST-tagged FGFR kinase domains (e.g., GST-FGFR3-K650E), a synthetic peptide substrate (e.g., poly(E-Y) 4:1), radiolabeled ATP (γ-[³³P]-ATP), and a serial dilution of infigratinib in DMSO.[9]

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, and infigratinib/DMSO control in a reaction buffer (e.g., Tris-HCl, MnCl₂, MgCl₂, DTT).[9]

  • Initiation: Start the kinase reaction by adding the ATP mixture (containing γ-[³³P]-ATP). Incubate at room temperature for a defined period (e.g., 10 minutes).[9]

  • Termination: Stop the reaction by adding EDTA.[9]

  • Quantification: Spot the reaction mixture onto a PVDF membrane. Wash the membrane to remove unincorporated γ-[³³P]-ATP. Measure the retained radioactivity on the membrane (representing phosphorylated substrate) using a scintillation counter.[9]

  • Analysis: Calculate the percentage of inhibition for each infigratinib concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.[9]

Cell Proliferation/Viability Assay

Objective: To assess the effect of infigratinib on the growth of cancer cell lines with and without FGFR alterations.

Methodology:

  • Cell Culture: Seed cancer cell lines (e.g., bladder cancer cell line RT112 with FGFR3-TACC3 fusion) in 96-well plates and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with a serial dilution of infigratinib or DMSO vehicle control.

  • Incubation: Incubate the plates for a specified duration (e.g., 48-72 hours) at 37°C in a CO₂ incubator.[9]

  • Viability Measurement: Assess cell viability using a commercially available reagent. Common methods include:

    • MTT/XTT Assay: Measures mitochondrial reductase activity in living cells.[15]

    • ATP-based Assay (e.g., CellTiter-Glo®): Measures the amount of ATP present, which correlates with the number of viable cells. Add the reagent to the wells and measure luminescence.[9]

  • Analysis: Normalize the signal from treated wells to the DMSO control wells. Plot cell viability against the log of infigratinib concentration to calculate the IC50 or GI50 (concentration for 50% growth inhibition).

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of infigratinib in a living organism.

Methodology:

  • Model Establishment: Subcutaneously implant human tumor cells (e.g., RT112) or patient-derived tumor fragments (PDX) with known FGFR alterations into immunocompromised mice (e.g., nu/nu NMRI mice).[1][16]

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).[1]

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, infigratinib at various doses). Administer infigratinib orally, once daily, for a specified treatment period (e.g., 14-21 days).[1]

  • Monitoring: Measure tumor dimensions with calipers twice weekly and calculate tumor volume. Monitor animal body weight and overall health as indicators of toxicity.[1]

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Tumors can be weighed and processed for further analysis, such as Western blotting to confirm inhibition of downstream signaling (e.g., p-ERK) or immunohistochemistry for proliferation markers (e.g., Ki-67).[1]

  • Analysis: Compare the tumor growth curves between the vehicle and infigratinib-treated groups to determine the extent of tumor growth inhibition or regression.

Mechanisms of Resistance

As with other targeted therapies, tumors can develop resistance to infigratinib. Understanding these mechanisms is critical for developing next-generation inhibitors and combination strategies.

  • On-Target (Secondary) Mutations: The most common mechanism involves the acquisition of new mutations within the FGFR2 kinase domain that prevent infigratinib from binding effectively. The "gatekeeper" mutation V564F (analogous to V565 in some numbering) is frequently observed, causing steric hindrance in the ATP-binding pocket.

  • Bypass Signaling: Tumors can develop resistance by activating alternative signaling pathways to circumvent the FGFR blockade. This can include the activation of other receptor tyrosine kinases like MET or EGFR.

Conclusion

This compound is a precision oncology therapeutic that acts as a potent and selective ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3. Its mechanism of action is centered on the direct blockade of the FGFR kinase, leading to the suppression of critical downstream signaling pathways that drive the growth and survival of tumors with aberrant FGFR activation. The deuteration of the molecule is a pharmacokinetic enhancement designed to improve its metabolic stability without altering its core inhibitory mechanism. The robust preclinical and clinical data supporting its efficacy have established infigratinib as a valuable therapeutic option for patients with FGFR-driven malignancies. Ongoing research into resistance mechanisms will be key to optimizing its long-term clinical benefit.

References

Isotopic Labeling of Infigratinib: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infigratinib (formerly BGJ398) is a potent and selective orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically FGFR1, FGFR2, and FGFR3.[1][2] Aberrant FGFR signaling is a key driver in various malignancies, and infigratinib has been developed for the treatment of cancers with FGFR alterations, notably cholangiocarcinoma with FGFR2 fusions or rearrangements.[3][4] For research and drug development purposes, such as in absorption, distribution, metabolism, and excretion (ADME) studies, the use of isotopically labeled infigratinib is crucial for accurately tracing and quantifying the compound and its metabolites in biological systems.

This technical guide provides an in-depth overview of the isotopic labeling of infigratinib, including methodologies for the synthesis of labeled compounds, quantitative data from ADME studies, and visualization of the relevant signaling pathways.

Quantitative Data from Isotopic Labeling Studies

The primary application of isotopically labeled infigratinib in published literature is in human ADME studies using carbon-14 ([14C]) labeling. These studies provide critical data on the pharmacokinetic profile of the drug.

Table 1: In Vitro Inhibitory Activity of Infigratinib
TargetIC₅₀ (nM)
FGFR10.9
FGFR21.4
FGFR31.0
FGFR460
Source: MedChemExpress[5]
Table 2: Pharmacokinetic Parameters of Infigratinib in Humans
ParameterValue
Time to Peak Plasma Concentration (Tmax)~6 hours
Apparent Volume of Distribution (Vd/F)1600 L
Plasma Protein Binding96.8%
Terminal Half-life (t₁/₂)33.5 hours
Apparent Total Clearance (CL/F)33.1 L/h
Source: DrugBank Online, European Medicines Agency[6][7]
Table 3: Mass Balance and Excretion of [¹⁴C]-Infigratinib in Humans
Excretion Route% of Administered Radioactivity% as Unchanged Infigratinib
Feces~77%3.4%
Urine~7.2%1.9%
Source: Infigratinib: First Approval - PMC, DrugBank Online
Table 4: Major Circulating Moieties of Infigratinib in Human Plasma
Moiety% of Total Drug-Related Material in Plasma
Unchanged Infigratinib38%
BHS697 (active metabolite)>10%
CQM157 (active metabolite)>10%
Source: Infigratinib Prescribing Information

Experimental Protocols

While a specific, detailed, step-by-step synthesis protocol for isotopically labeled infigratinib is not publicly available in peer-reviewed literature, a representative procedure can be constructed based on the known synthesis of infigratinib and general methods for isotopic labeling. The synthesis of infigratinib involves the coupling of two key intermediates. For the purpose of this guide, we will outline a plausible route for the introduction of a carbon-14 label.

Representative Protocol for the Synthesis of [¹⁴C]-Infigratinib

This hypothetical protocol is based on the general synthesis of N-aryl-N'-pyrimidin-4-yl ureas and is intended for illustrative purposes. The introduction of the ¹⁴C label could be achieved by using a [¹⁴C]-labeled methylating agent to introduce the labeled methyl group on the urea nitrogen.

Step 1: Synthesis of the Pyrimidine Intermediate The synthesis would begin with the preparation of the core pyrimidine structure. This typically involves condensation reactions to form the substituted pyrimidine ring.

Step 2: Synthesis of the N-arylpiperazine Moiety The second key intermediate, the N-arylpiperazine portion of the molecule, would be synthesized separately.

Step 3: Coupling of the Intermediates The pyrimidine and N-arylpiperazine intermediates are then coupled, often via a nucleophilic aromatic substitution reaction.

Step 4: [¹⁴C]-Methylation (Illustrative Labeling Step) The final step would involve the introduction of the carbon-14 label. A plausible method is the N-methylation of the urea precursor using a [¹⁴C]-labeled methylating agent such as [¹⁴C]-methyl iodide ([¹⁴C]H₃I) or [¹⁴C]-dimethyl sulfate.

  • Reaction: The urea precursor is dissolved in a suitable aprotic solvent (e.g., DMF or THF) and treated with a non-nucleophilic base (e.g., sodium hydride) to deprotonate the urea nitrogen.

  • Labeling: A stoichiometric amount of [¹⁴C]-methyl iodide is then added to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperature to drive it to completion.

  • Work-up and Purification: The reaction is quenched, and the crude product is purified using standard chromatographic techniques, such as preparative HPLC, to isolate the [¹⁴C]-infigratinib with high radiochemical and chemical purity.

Step 5: Characterization The final labeled product would be characterized by:

  • Mass Spectrometry (MS): To confirm the correct mass, including the incorporated isotope.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Radiochemical Purity Assessment: By radio-HPLC or radio-TLC to ensure that the radioactivity is associated with the desired compound.

  • Specific Activity Determination: To quantify the amount of radioactivity per unit mass of the compound.

Signaling Pathways and Experimental Workflows

Infigratinib exerts its therapeutic effect by inhibiting the FGFR signaling pathway, which subsequently impacts downstream pathways such as the Ras-MAPK and PI3K-AKT pathways.[1][2]

Infigratinib Mechanism of Action

Infigratinib_MOA FGF FGF FGFR FGFR FGF->FGFR Binds Downstream Downstream Signaling (Ras-MAPK, PI3K-AKT) FGFR->Downstream Activates Infigratinib Infigratinib Infigratinib->FGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Infigratinib inhibits FGFR, blocking downstream signaling.

FGFR Signaling Pathway

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT SOS SOS GRB2->SOS RAS_MAPK Ras-MAPK Pathway SOS->RAS_MAPK Cellular_Responses Cellular Responses RAS_MAPK->Cellular_Responses PI3K_AKT->Cellular_Responses PLCg->Cellular_Responses

Caption: Overview of the FGFR signaling cascade.

Ras-MAPK Signaling Pathway

Ras_MAPK_Pathway RTK Receptor Tyrosine Kinase (e.g., FGFR) GRB2_SOS GRB2/SOS RTK->GRB2_SOS Ras Ras GRB2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

Caption: The canonical Ras-MAPK signaling cascade.

PI3K-AKT Signaling Pathway

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., FGFR) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates Downstream_Effectors Downstream Effectors (e.g., mTOR) AKT->Downstream_Effectors Cell_Survival Cell Survival & Growth Downstream_Effectors->Cell_Survival

Caption: The PI3K-AKT cell survival pathway.

Experimental Workflow for a Human ADME Study with [¹⁴C]-Infigratinib

ADME_Workflow Synthesis Synthesis & Purification of [¹⁴C]-Infigratinib Dosing Oral Administration to Healthy Volunteers Synthesis->Dosing Sample_Collection Collection of Blood, Urine, and Feces Dosing->Sample_Collection Quantification Quantification of Total Radioactivity (LSC/AMS) Sample_Collection->Quantification Profiling Metabolite Profiling (LC-MS/MS, Radio-HPLC) Sample_Collection->Profiling Data_Analysis Pharmacokinetic & Mass Balance Analysis Quantification->Data_Analysis Profiling->Data_Analysis

Caption: Workflow for a human ADME study with [¹⁴C]-infigratinib.

Conclusion

References

In-depth Technical Guide: Physical and Chemical Stability of Infigratinib-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines a comprehensive technical framework for the evaluation of the physical and chemical stability of Infigratinib-d3. Publicly available, specific experimental stability data for this deuterated analog is limited. The methodologies and pathways described are based on the known characteristics of the non-deuterated parent compound, Infigratinib, and established pharmaceutical stability testing principles as mandated by regulatory bodies.

Introduction to Infigratinib and its Deuterated Analog

Infigratinib is a potent, orally bioavailable, ATP-competitive kinase inhibitor that selectively targets the fibroblast growth factor receptor (FGFR) family, with high affinity for FGFR1, FGFR2, and FGFR3.[1][2][3][4] Dysregulation of the FGFR signaling pathway is a known driver in various malignancies; consequently, Infigratinib was developed as a targeted therapy for cancers harboring FGFR genetic alterations, most notably for previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[1][2][4][5][6] this compound, a deuterated version of the molecule, serves as a critical internal standard for bioanalytical studies, enabling precise quantification in complex biological matrices.

Physicochemical Properties

The fundamental physicochemical properties of Infigratinib provide a baseline for understanding the expected characteristics of its deuterated analog.

PropertyDescription
Chemical Name 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-{[4-(4-ethylpiperazin-1-yl)phenyl]amino}pyrimidin-4-yl)-1-methylurea[2]
Molecular Formula Infigratinib: C₂₆H₃₁Cl₂N₇O₃ this compound: C₂₆H₂₈D₃Cl₂N₇O₃[7]
Molecular Weight Infigratinib: 560.47 g/mol [2] this compound: 563.49 g/mol [7]
Appearance The phosphate salt of Infigratinib is a white to off-white, non-hygroscopic powder.[8]
Melting Point 190-198°C (Infigratinib phosphate)[8]
Solubility This compound is soluble in DMSO, requiring ultrasonic and warming for complete dissolution.[7] Infigratinib phosphate is also soluble in DMSO.[9]
Recommended Storage Conditions for this compound

Vendor-supplied data provides the following general storage guidelines for this compound.

FormStorage TemperatureRecommended Duration
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month
Table data sourced from a commercial product data sheet.[7]

Mechanism of Action and Signaling Pathway

Infigratinib exerts its therapeutic effect by inhibiting the FGFR signaling cascade. The binding of fibroblast growth factors (FGF) to their receptors (FGFRs) induces receptor dimerization and subsequent autophosphorylation of the intracellular kinase domains.[10] This phosphorylation event creates docking sites for adaptor proteins, such as FRS2, which in turn activate critical downstream pathways, including the Ras-MAPK and PI3K-AKT signaling axes, promoting cell proliferation, survival, and angiogenesis.[1][10] Infigratinib functions by competitively binding to the ATP pocket of the FGFR kinase domain, thereby blocking autophosphorylation and abrogating downstream signaling.[1][5]

Infigratinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR FGFR FRS2 FRS2 FGFR->FRS2 Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation FGF FGF Ligand FGF->FGFR Binds Infigratinib Infigratinib Infigratinib->FGFR Inhibits

Caption: Infigratinib blocks the activation of downstream signaling pathways by inhibiting FGFR.

Experimental Protocols for Stability Assessment

A robust stability assessment of this compound requires a multi-faceted approach, beginning with forced degradation studies to understand its intrinsic stability and culminating in long-term studies under various environmental conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are performed to deliberately degrade the drug substance under conditions more severe than accelerated stability testing.[11][12] These studies are crucial for developing and validating a stability-indicating analytical method, identifying potential degradation products, and elucidating degradation pathways.[13][14] The typical target for degradation is between 5-20% to ensure that the analytical method is challenged without generating secondary or tertiary degradation products that may not be relevant under normal storage conditions.[13]

The workflow for stress testing involves exposing the drug substance to various conditions and analyzing the resulting material with a high-resolution analytical technique.

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Characterization API This compound (Solid or Solution) Hydrolysis Hydrolytic (Acid, Base, Neutral) API->Hydrolysis Oxidation Oxidative (e.g., H₂O₂) API->Oxidation Thermal Thermal (Dry Heat) API->Thermal Photolytic Photolytic (ICH Q1B Light) API->Photolytic HPLC Analysis by Stability-Indicating UPLC-UV/MS Hydrolysis->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC MassBalance Mass Balance Calculation HPLC->MassBalance ID Degradant Identification (MS/MS) HPLC->ID

Caption: A systematic workflow for conducting forced degradation studies on a drug substance.

  • Hydrolytic Degradation:

    • Protocol: Prepare solutions of this compound in acidic (0.1 M - 1.0 M HCl), basic (0.1 M - 1.0 M NaOH), and neutral (water) conditions.[15]

    • Conditions: Samples are typically maintained at room temperature or heated (e.g., 60°C) to accelerate degradation over a period of up to seven days.[15]

    • Analysis: At predetermined intervals, aliquots are withdrawn, neutralized if necessary, and analyzed by a validated stability-indicating UPLC-UV/MS method.

  • Oxidative Degradation:

    • Protocol: Dissolve this compound in a suitable solvent and treat with an oxidizing agent, such as 3% hydrogen peroxide.

    • Conditions: The reaction is typically carried out at room temperature, protected from light.

    • Analysis: Samples are analyzed at various time points to monitor the formation of oxidative degradants.

  • Thermal Degradation:

    • Protocol: The solid drug substance is exposed to high temperatures (e.g., 80°C) in a controlled oven. The study can also be performed on the drug substance in solution.

    • Analysis: Samples are collected at specified times and analyzed to assess thermal lability.

Photostability Testing

Photostability testing is a mandatory part of stability assessment and is conducted according to the International Council for Harmonisation (ICH) Q1B guideline.[16][17][18] Its purpose is to evaluate whether light exposure leads to unacceptable changes in the drug substance.

  • Sample Exposure: A sample of the solid this compound and a solution in a photochemically inert solvent are exposed to a light source. A parallel set of samples, protected from light by wrapping in aluminum foil (dark controls), is stored under the same temperature and humidity conditions to isolate light-induced effects from thermal effects.[17][19]

  • Light Source: The samples are exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-ultraviolet (UV-A) light.

  • Analysis: Following exposure, the samples are assayed and analyzed for impurities. Any significant increase in degradation products compared to the dark control indicates photosensitivity. Physical properties, such as appearance and color, are also evaluated.

Data Presentation: Summary of Expected Stability Profile

While specific experimental data for this compound is not available, the following table provides a template for summarizing the results from the described stability studies.

Stress ConditionParametersExpected Outcome / Potential Degradation Pathway
Chemical Stability
Acid Hydrolysis0.1 M HCl, 60°CPotential for hydrolysis of the urea linkage.
Base Hydrolysis0.1 M NaOH, RTPotential for hydrolysis of the urea linkage.
Oxidation3% H₂O₂, RTPotential for N-oxidation, particularly at the piperazine nitrogen.
Physical Stability
Thermal (Solid)80°C, 7 daysExpected to be stable, but potential for formation of related substances.
PhotostabilityICH Q1B ConditionsThe dichlorinated phenyl ring may be susceptible to photolytic reactions.

Conclusion

This technical guide provides a comprehensive framework for assessing the physical and chemical stability of this compound. A thorough stability program, encompassing forced degradation and ICH-compliant photostability and long-term studies, is essential. Executing these experimental protocols will enable the elucidation of degradation pathways, support the development of a validated stability-indicating analytical method, and establish definitive storage, handling, and re-test period recommendations. This ensures the integrity and reliability of this compound when used as an analytical standard in critical drug development and clinical research settings.

References

Infigratinib-d3: A Technical Guide to its Certificate of Analysis and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile and purity of Infigratinib-d3, a deuterated analog of the fibroblast growth factor receptor (FGFR) inhibitor, Infigratinib. The information presented herein is essential for researchers utilizing this compound in preclinical and clinical studies where precise quantification and purity are critical.

Certificate of Analysis: Key Specifications

ParameterSpecification
Purity (by HPLC) ≥ 98%[1] or 98.90%[2]
Appearance Crystalline solid
Molecular Formula C₂₆H₂₈D₃Cl₂N₇O₃[1]
Molecular Weight 563.48 g/mol
Solubility Soluble in DMSO[1]

Analytical Methodologies for Purity and Quantification

The purity and concentration of this compound are typically determined using high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The methodologies are analogous to those developed for the parent compound, Infigratinib.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A common method for assessing the purity of Infigratinib involves a reverse-phase HPLC technique. A validated method has been described for the estimation of Infigratinib, which can be adapted for its deuterated analog.[3]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Kromosil C18 (150 x 4.6 mm, 5µm)[3]

  • Mobile Phase: A gradient or isocratic mixture of 0.1% Formic Acid buffer and Acetonitrile (e.g., 60:40 v/v)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 30°C[3]

  • Detection Wavelength: 320 nm[3]

  • Injection Volume: 10 µL

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as DMSO or the mobile phase, to a known concentration (e.g., 50 µg/mL).[3]

The following diagram illustrates the general workflow for HPLC analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in Solvent Sample->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution Injection Inject into HPLC Dilution->Injection Prepared Sample Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Raw Data Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity Integration->Calculation Result Result Calculation->Result Purity Report

HPLC Analysis Workflow for this compound Purity.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantification

For the sensitive and specific quantification of this compound in biological matrices, such as plasma, a UPLC-MS/MS method is employed. This technique is crucial for pharmacokinetic studies.[4]

Experimental Protocol:

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[4]

  • Mobile Phase: A gradient elution using 0.1% formic acid in water and acetonitrile.[4]

  • Flow Rate: 0.30 mL/min[4]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). The ion transitions for Infigratinib are m/z 599.88 → 313.10.[4] For this compound, the precursor ion would be shifted to approximately m/z 602.88. An internal standard (IS), such as derazantinib (m/z 468.96 → 382.00), is used for accurate quantification.[4]

  • Sample Preparation: Protein precipitation of plasma samples is performed using acetonitrile.[4]

The workflow for a UPLC-MS/MS bioassay is depicted below:

UPLCMSMS_Workflow Plasma_Sample Plasma Sample Add_IS Add Internal Standard (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer UPLC_Injection Inject into UPLC-MS/MS Supernatant_Transfer->UPLC_Injection Separation Chromatographic Separation UPLC_Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->Mass_Analysis Quantification Quantification (MRM) Mass_Analysis->Quantification Result Concentration Data Quantification->Result

UPLC-MS/MS Bioanalytical Workflow.

Mechanism of Action: FGFR Signaling Pathway Inhibition

Infigratinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with IC₅₀ values of 0.9 nM, 1.4 nM, and 1 nM for FGFR1, FGFR2, and FGFR3, respectively.[1][2] Aberrant FGFR signaling, through mutations, fusions, or amplifications, can drive tumor cell proliferation, survival, and angiogenesis. Infigratinib exerts its therapeutic effect by blocking this signaling cascade.

The simplified FGFR signaling pathway and the point of inhibition by Infigratinib are shown in the following diagram:

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway Dimerization->PLCg_PKC Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PLCg_PKC->Angiogenesis Infigratinib Infigratinib Infigratinib->Dimerization Inhibition

Infigratinib Inhibition of the FGFR Signaling Pathway.

References

Infigratinib-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Infigratinib-d3, a deuterated analog of the potent and selective fibroblast growth factor receptor (FGFR) inhibitor, Infigratinib. This document is intended to serve as a comprehensive resource, detailing its chemical properties, mechanism of action, relevant experimental protocols, and the signaling pathways it modulates.

Core Data Presentation

This compound is the deuterated form of Infigratinib. While a specific CAS number for this compound is not consistently reported, it is identified by its relationship to the parent compound.

PropertyValueReference
Compound Name This compound[1]
Synonyms BGJ-398-d3, NVP-BGJ398-d3[1]
Unlabeled CAS Number 872511-34-7[2][3]
Molecular Formula C₂₆H₂₈D₃Cl₂N₇O₃[4]
Molecular Weight 563.49 g/mol [4]

Inhibitory Activity of Infigratinib (Unlabeled)

TargetIC₅₀ (nM)Reference
FGFR10.9[1][5]
FGFR21.4[1][5]
FGFR31.0[1][5]
FGFR460[1][5]
VEGFR-2180[5]

Mechanism of Action

Infigratinib is a potent and selective, ATP-competitive inhibitor of FGFRs, a family of receptor tyrosine kinases.[6] Aberrant FGFR signaling, due to mutations, amplifications, or fusions, is a key driver in various cancers.[6][7] Infigratinib binds to the ATP-binding pocket of FGFRs, thereby blocking their kinase activity.[6] This inhibition prevents the phosphorylation of downstream signaling molecules, effectively disrupting oncogenic pathways that promote tumor cell proliferation, survival, and angiogenesis.[6][8]

Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain. This activates downstream signaling cascades, most notably the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell growth and survival.[9] Infigratinib's inhibition of FGFR blocks these downstream events.

FGFR_Signaling_Pathway FGFR Signaling Pathway and Inhibition by Infigratinib FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 Dimerization & Autophosphorylation FGFR->P1 Activates Infigratinib Infigratinib Infigratinib->FGFR Inhibits GRB2_SOS GRB2/SOS P1->GRB2_SOS PI3K PI3K P1->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

FGFR Signaling Pathway and Infigratinib Inhibition

Experimental Protocols

A. Synthesis of Infigratinib

A general synthesis method for Infigratinib has been described.[5][10][11] The process involves the condensation of 1-ethylpiperazine with 1-bromo-4-nitrobenzene, followed by reduction to yield 4-(4-ethylpiperazin-1-yl)aniline. This intermediate is then coupled with 6-chloro-N-methylpyrimidin-4-amine. The resulting product is subsequently reacted with 2,6-dichloro-3,5-dimethoxyphenyl isocyanate to produce Infigratinib.[10] The synthesis of the deuterated analog, this compound, would involve the use of a deuterated starting material, such as d3-methylamine, in the appropriate step.

Synthesis_Workflow General Synthesis Workflow for Infigratinib cluster_step1 Step 1: Intermediate A Synthesis cluster_step2 Step 2: Intermediate B Synthesis cluster_step3 Step 3: Coupling and Final Product Formation A 1-ethylpiperazine C Condensation A->C B 1-bromo-4-nitrobenzene B->C D Reduction C->D E 4-(4-ethylpiperazin-1-yl)aniline (Intermediate A) D->E J Coupling E->J F 4,6-dichloropyrimidine H Condensation F->H G Methylamine G->H I 6-chloro-N-methylpyrimidin-4-amine (Intermediate B) H->I I->J L Final Reaction J->L K 2,6-dichloro-3,5-dimethoxyphenyl isocyanate K->L M Infigratinib L->M

Infigratinib Synthesis Workflow
B. Quantification of Infigratinib in Biological Matrices

Method 1: UPLC-MS/MS for Rat Plasma [12]

  • Sample Preparation: Protein precipitation with acetonitrile.

  • Chromatography: Waters Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 0.30 mL/min.

  • Detection: Multiple reaction monitoring (MRM) with ion transitions of m/z 599.88 → 313.10 for Infigratinib.

  • Linearity: 2–600 ng/mL.

  • LLOQ: 2 ng/mL.

Method 2: LC-MS/MS for Human Plasma [13]

  • Sample Preparation: Liquid-liquid extraction.

  • Chromatography: Phenomenex SB-C18 column (250 × 4.6 mm, 5 μm).

  • Mobile Phase: Acetonitrile and 0.1% v/v formic acid in water (80:20).

  • Flow Rate: 0.9 mL/min.

  • Retention Time: 5.12 minutes for Infigratinib.

Method 3: RP-HPLC [14]

  • Chromatography: Kromosil C18 column (150 x 4.6 mm, 5μ).

  • Mobile Phase: 0.1% Formic Acid buffer: Acetonitrile (60:40).

  • Flow Rate: 1 mL/min.

  • Detection: UV at 320 nm.

  • Retention Time: 2.630 min.

C. In Vitro FGFR Kinase Assay

A common method to determine the inhibitory activity of compounds like Infigratinib is a kinase binding assay.

LanthaScreen® Eu Kinase Binding Assay Protocol (General) [15]

  • Reagents:

    • Test compound (e.g., Infigratinib) at various concentrations.

    • Recombinant FGFR kinase.

    • Europium-labeled anti-tag antibody.

    • Alexa Fluor® 647-labeled, ATP-competitive kinase tracer.

  • Procedure:

    • Add 5 µL of the test compound to a well.

    • Add 5 µL of the kinase/antibody mixture.

    • Add 5 µL of the tracer.

    • Incubate at room temperature for 1 hour.

    • Read the plate to measure Fluorescence Resonance Energy Transfer (FRET).

  • Principle: In the absence of an inhibitor, the binding of the tracer and antibody to the kinase results in a high FRET signal. An effective inhibitor like Infigratinib will compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal. The IC₅₀ value can be determined by measuring the FRET signal at different inhibitor concentrations.

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow A Prepare Reagents: - Infigratinib dilutions - FGFR Kinase - Eu-Ab - AF647-Tracer B Dispense 5 µL Infigratinib into microplate wells A->B C Add 5 µL of Kinase/Antibody mixture B->C D Add 5 µL of Tracer C->D E Incubate for 1 hour at Room Temperature D->E F Read FRET Signal E->F G Analyze Data and Determine IC50 F->G

Kinase Assay Workflow

References

Navigating Infigratinib-d3 in Research: A Technical Guide for Scientists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the procurement and application of high-quality research-grade materials are paramount to the integrity and success of their studies. This in-depth technical guide provides a comprehensive overview of Infigratinib-d3, a deuterated analog of the potent FGFR inhibitor Infigratinib. This document outlines key suppliers, quantitative specifications, detailed experimental protocols, and critical signaling pathways to facilitate its effective use in a research setting.

Introduction to Infigratinib and its Deuterated Analog

Infigratinib is a selective and potent inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. Alterations in FGFR signaling are implicated in various cancers, making Infigratinib a valuable tool for oncological research. This compound, a stable isotope-labeled version of Infigratinib, serves as an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS/MS), enabling precise and accurate measurement of Infigratinib concentrations in complex biological matrices.

Sourcing Research-Grade this compound: A Supplier Overview

The selection of a reliable supplier is a critical first step in any research endeavor. The following table summarizes the quantitative data for this compound available from prominent suppliers of research-grade chemicals. Researchers are advised to request lot-specific certificates of analysis for the most accurate and up-to-date information.

SupplierProduct NumberPurity (by HPLC)Isotopic EnrichmentFormulation
MedChemExpress HY-13311S≥98.90%Information not readily availableSolid
Toronto Research Chemicals Not specifiedInformation not readily availableInformation not readily availableSolid
Selleck Chemicals Not specifiedInformation not readily availableInformation not readily availableSolid
Cayman Chemical Not specifiedInformation not readily availableInformation not readily availableSolid

The FGFR Signaling Pathway: The Target of Infigratinib

Infigratinib exerts its therapeutic effect by inhibiting the FGFR signaling pathway. Understanding this pathway is crucial for designing and interpreting experiments involving this inhibitor. The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal in cell proliferation, survival, and angiogenesis.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR GRB2 GRB2 FGFR->GRB2 PI3K PI3K FGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Infigratinib Infigratinib Infigratinib->FGFR

FGFR Signaling Pathway and Infigratinib Inhibition.

Experimental Protocols: Utilizing this compound in Research

The following are detailed methodologies for key experiments involving Infigratinib and its deuterated analog.

Quantitative Analysis of Infigratinib in Biological Matrices using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from established methods for the quantification of kinase inhibitors in plasma.

a. Materials and Reagents:

  • Infigratinib (analyte)

  • This compound (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Biological matrix (e.g., plasma, cell lysate)

  • Microcentrifuge tubes

  • LC-MS/MS system (e.g., Triple Quadrupole)

b. Sample Preparation (Protein Precipitation):

  • Thaw biological samples on ice.

  • In a microcentrifuge tube, add 50 µL of the biological sample.

  • Add 5 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 150 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

c. LC-MS/MS Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Infigratinib: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific m/z values need to be determined by direct infusion of the compounds).

d. Data Analysis:

  • Quantify the peak area of Infigratinib and this compound.

  • Calculate the peak area ratio (Infigratinib / this compound).

  • Generate a calibration curve using known concentrations of Infigratinib spiked into the same biological matrix.

  • Determine the concentration of Infigratinib in the unknown samples by interpolating from the calibration curve.

Cell-Based Assay: Inhibition of FGFR Phosphorylation

This protocol outlines a method to assess the inhibitory activity of Infigratinib on FGFR phosphorylation in a relevant cancer cell line.

a. Materials and Reagents:

  • Cancer cell line with known FGFR alterations (e.g., bladder cancer cell line RT112 with FGFR3 fusion)

  • Cell culture medium and supplements

  • Infigratinib

  • This compound (for analytical validation if needed)

  • FGF ligand (e.g., FGF2)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and buffers

  • Western blot apparatus and reagents

  • Primary antibodies: anti-phospho-FGFR, anti-total-FGFR, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

b. Experimental Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 24 hours.

  • Pre-treat the cells with varying concentrations of Infigratinib (e.g., 0, 1, 10, 100 nM) for 2 hours.

  • Stimulate the cells with FGF2 (e.g., 10 ng/mL) for 15 minutes.

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Perform SDS-PAGE and Western blotting with 20-30 µg of protein per lane.

  • Probe the membranes with primary antibodies against p-FGFR, total FGFR, and a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

c. Data Analysis:

  • Quantify the band intensities for p-FGFR and total FGFR.

  • Normalize the p-FGFR signal to the total FGFR signal.

  • Plot the normalized p-FGFR levels against the Infigratinib concentration to determine the IC50 value.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of Infigratinib, utilizing this compound as an internal standard for accurate quantification.

PK_Study_Workflow cluster_preparation Study Preparation cluster_in_vivo In-Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis Animal_Acclimation Animal Acclimation (e.g., Mice, Rats) Dosing Infigratinib Administration (e.g., Oral Gavage) Animal_Acclimation->Dosing Dosing_Solution Preparation of Infigratinib Dosing Solution Dosing_Solution->Dosing IS_Solution Preparation of this compound Internal Standard Solution Sample_Prep Plasma Sample Preparation (Protein Precipitation with IS) IS_Solution->Sample_Prep Blood_Collection Serial Blood Sampling (Time Points) Dosing->Blood_Collection Plasma_Processing Plasma Isolation Blood_Collection->Plasma_Processing Plasma_Processing->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Acquisition & Peak Integration LCMS_Analysis->Data_Processing Concentration_Time Concentration-Time Profile Generation Data_Processing->Concentration_Time PK_Parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) Concentration_Time->PK_Parameters Report Study Report Generation PK_Parameters->Report

Preclinical Pharmacokinetic Study Workflow.

Conclusion

This technical guide provides a foundational resource for researchers working with this compound. By understanding the sourcing of high-purity material, the underlying biological pathways, and robust experimental methodologies, scientists can confidently and effectively incorporate this valuable research tool into their studies to advance our understanding of FGFR-driven diseases and the development of novel therapeutics.

The Solubility Profile of Infigratinib-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Infigratinib-d3, a deuterated analog of the potent Fibroblast Growth Factor Receptor (FGFR) inhibitor, Infigratinib. Understanding the solubility of this compound is critical for its application in preclinical research, formulation development, and various in vitro and in vivo studies. This document outlines available solubility data, presents a standard experimental protocol for solubility determination, and illustrates the relevant biological pathway to provide context for its mechanism of action.

Quantitative Solubility Data

The solubility of a compound is a key physicochemical property that influences its handling, formulation, and bioavailability. Below is a summary of the available solubility data for this compound and its non-deuterated parent compound, Infigratinib, in various solvent systems.

Table 1: Solubility of this compound
SolventConcentrationMolar EquivalentConditions
Dimethyl Sulfoxide (DMSO)12 mg/mL21.30 mMRequires sonication and warming[1][2]
Table 2: Solubility of Infigratinib (Non-deuterated)
Solvent SystemConcentrationMolar Equivalent
Aqueous Media (at 37°C) [3]
pH 1.0 & 2.0 (HCl)< 1 mg/mL-
pH 3.0 & 4.5 (Buffer)up to 1.7 mg/mL~3.03 mM
pH 6.8 (Buffer)≤ 0.0005 mg/mL≤ 0.89 µM
Formulation Vehicles [4]
10% DMSO >> 90% Corn Oil≥ 1.67 mg/mL≥ 2.98 mM
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline≥ 1.57 mg/mL≥ 2.80 mM
5% DMSO >> 40% PEG300 >> 5% Tween-80 >> 50% Saline≥ 0.6 mg/mL≥ 1.07 mM
5% DMSO >> 95% (20% SBE-β-CD in Saline)≥ 0.6 mg/mL≥ 1.07 mM

Note: The FDA has classified Infigratinib as a low solubility, low permeability drug substance (BCS Class IV)[3].

Experimental Protocol for Solubility Determination

While a specific, detailed protocol for the cited this compound solubility data is not publicly available, a standard and widely accepted methodology for determining the equilibrium solubility of a crystalline compound is the isothermal shake-flask method . This approach ensures that the solution reaches equilibrium, providing a reliable measure of thermodynamic solubility.

Objective

To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials and Equipment
  • This compound (crystalline solid)

  • Solvent of interest (e.g., DMSO, water, buffer of specific pH)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Volumetric flasks and pipettes

Methodology
  • Preparation: An excess amount of this compound is added to a series of glass vials. This ensures that a saturated solution is achieved with undissolved solid remaining.

  • Solvent Addition: A precise volume of the pre-equilibrated solvent is added to each vial.

  • Equilibration: The vials are sealed and placed in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. The mixture is shaken for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The attainment of equilibrium can be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solid remains constant.

  • Phase Separation: After equilibration, the samples are removed from the shaker and left undisturbed to allow the excess solid to settle. The samples are then centrifuged at high speed to pellet any remaining suspended solid particles.

  • Sample Collection and Dilution: A clear aliquot of the supernatant is carefully collected, avoiding any disturbance of the solid pellet. The collected supernatant is immediately filtered through a syringe filter to remove any fine particulates.

  • Quantification: The filtered supernatant is then appropriately diluted with a suitable mobile phase or solvent. The concentration of this compound in the diluted sample is determined using a validated HPLC method by comparing its peak area to a standard curve prepared with known concentrations of the compound.

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor, and is typically expressed in mg/mL or mM.

For compounds with poor solubility, like this compound in DMSO, the protocol may be augmented with sonication and gentle warming to facilitate the dissolution process, followed by the equilibration period at the target temperature[1][2].

Biological Context: FGFR Signaling Pathway

Infigratinib is a potent, ATP-competitive kinase inhibitor that targets FGFRs 1, 2, and 3.[5][6] These receptors are key players in various cellular processes, and their aberrant activation through gene fusions, mutations, or amplifications can drive the growth and survival of malignant cells.[7][8] Infigratinib exerts its therapeutic effect by binding to the ATP-binding pocket of FGFRs, thereby blocking downstream signaling cascades.[5] The diagram below illustrates this mechanism.

Figure 1. Simplified schematic of the FGFR signaling pathway and the inhibitory action of Infigratinib.

References

The Gold Standard of Quantification: An In-depth Technical Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within drug development and clinical research, the pursuit of accurate and precise quantification is paramount. This technical guide delves into the core principles and applications of deuterated internal standards, the undisputed gold standard for mass spectrometry-based quantification. This document will provide an in-depth exploration of their role, practical experimental methodologies, and the interpretation of resulting data.

The Fundamental Role of Deuterated Internal Standards

In quantitative analysis, especially when employing techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for ensuring accuracy and correcting for variability throughout the analytical process.[1] Deuterated internal standards are stable isotope-labeled (SIL) versions of the analyte of interest, where one or more hydrogen atoms have been replaced by deuterium, a heavier, stable isotope of hydrogen.[2]

The key principle behind their efficacy lies in their near-identical chemical and physical properties to the analyte.[3] This ensures they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[2] By adding a known quantity of the deuterated standard to a sample at the beginning of the workflow, it experiences the same procedural losses and variations as the target analyte.[4] The mass spectrometer can differentiate between the analyte and the deuterated standard due to the mass difference. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains constant even if the absolute signal intensities fluctuate.[5]

Advantages Over Other Internal Standards

The use of deuterated internal standards offers significant advantages over other types of internal standards, such as structural analogs:

  • Correction for Matrix Effects: Biological matrices like plasma and urine are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate results.[6] Since deuterated standards co-elute with the analyte, they experience the same matrix effects, allowing for effective normalization of the signal.[6][7]

  • Improved Accuracy and Precision: By compensating for variations in sample extraction, injection volume, and instrument response, deuterated standards significantly enhance the accuracy and precision of quantitative methods.[6]

  • Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recognized and often recommended by regulatory agencies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[7]

Potential Limitations and Considerations

Despite their advantages, there are potential limitations to consider when using deuterated internal standards:

  • Isotope Effects: The replacement of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention times, where the deuterated compound may elute slightly earlier than the analyte.[8] This can potentially lead to differential matrix effects if the elution profiles are not sufficiently aligned.[9]

  • Deuterium Exchange: In some molecules, deuterium atoms, particularly those near reactive groups like hydroxyl or amines, can exchange back with hydrogen from the surrounding solution, compromising the integrity of the standard.[9] Careful selection of the labeling position is crucial to mitigate this risk.

  • Cost and Availability: The synthesis of deuterated compounds can be expensive and time-consuming, and they may not be commercially available for all analytes.[1]

Experimental Protocols

The following sections provide detailed methodologies for common applications of deuterated internal standards in drug quantification.

Quantification of Immunosuppressants in Whole Blood

This protocol is a general guideline for the analysis of immunosuppressive drugs like tacrolimus or cyclosporine A.

2.1.1. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of whole blood, add 25 µL of the deuterated internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 200 µL of a precipitation solution (e.g., zinc sulfate in methanol/acetonitrile).[6]

  • Vortex mix vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2.1.2. LC-MS/MS Parameters

  • Liquid Chromatography: Utilize a C18 reverse-phase column with a gradient elution profile using mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

Quantification of a Small Molecule Drug in Human Plasma

This protocol outlines a supported liquid extraction (SLE) method, which often provides cleaner extracts than protein precipitation.

2.2.1. Sample Preparation (Supported Liquid Extraction)

  • To 50 µL of plasma, add the deuterated internal standard.[10]

  • Dilute the sample with an aqueous buffer (e.g., 1% formic acid in water).

  • Load the entire sample onto an SLE cartridge and wait for 5 minutes for the sample to be absorbed.

  • Elute the analyte and internal standard with a water-immiscible organic solvent (e.g., methyl tert-butyl ether).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for injection onto the LC-MS/MS system.

2.2.2. LC-MS/MS Parameters

  • Liquid Chromatography: Employ a suitable reverse-phase or HILIC column depending on the analyte's polarity.

  • Mass Spectrometry: Use ESI in either positive or negative mode, as appropriate for the analyte, with optimized MRM transitions.

Data Presentation and Interpretation

The use of deuterated internal standards is critical for generating reliable quantitative data in bioanalytical method validations. The tables below summarize typical performance data.

Table 1: Comparison of Internal Standard Methods for a Bioanalytical Assay

ParameterAnalog Internal StandardDeuterated Internal Standard
Mean Bias (%) 96.8100.3
Standard Deviation (%) 8.67.6

Data adapted from a comparative study.[1]

Table 2: Typical Calibration and Quality Control Performance for a Multi-Residue Pesticide Analysis in a Complex Matrix

LevelConcentration (ppb)Acceptance Criteria
Calibration Standards 0.5, 5, 25, 100, 250, 500, 1000Linearity (r²) > 0.99
Low Quality Control (LQC) 1Accuracy: within ±25%, RSD: <20%
Medium Quality Control (MQC) 10Accuracy: within ±25%, RSD: <20%
High Quality Control (HQC) 50Accuracy: within ±25%, RSD: <20%

Data compiled from a representative pesticide analysis method.[11]

Visualizing Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key concepts and workflows associated with the use of deuterated internal standards.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Extraction (e.g., SPE, LLE, PPT) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC Liquid Chromatography (Separation) Evap_Recon->LC MS Mass Spectrometry (Detection) LC->MS Peak_Integration Peak Area Integration (Analyte & IS) MS->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Caption: General workflow for quantitative bioanalysis using a deuterated internal standard.

G cluster_system Analytical System Variability Sample Loss Sample Loss Ratio Analyte / IS Ratio Injection Volume Variation Injection Volume Variation Ion Suppression/Enhancement Ion Suppression/Enhancement Analyte Analyte Analyte->Sample Loss affects Analyte->Injection Volume Variation affects Analyte->Ion Suppression/Enhancement affects Analyte->Ratio Deuterated_IS Deuterated Internal Standard Deuterated_IS->Sample Loss equally affects Deuterated_IS->Injection Volume Variation equally affects Deuterated_IS->Ion Suppression/Enhancement equally affects Deuterated_IS->Ratio Accurate Quantification Accurate Quantification Ratio->Accurate Quantification

Caption: Logical relationship illustrating how deuterated internal standards correct for analytical variability.

Conclusion

Deuterated internal standards are indispensable tools in modern analytical science, providing the foundation for robust, reliable, and accurate quantitative methods. Their ability to mimic the behavior of the target analyte allows for effective compensation of analytical variability, most notably matrix effects, which are a significant challenge in the analysis of complex biological samples. While considerations regarding potential isotopic effects and the cost of synthesis are important, the benefits in terms of data quality and regulatory compliance make them the preferred choice for high-stakes applications in drug development and clinical research. This guide provides a foundational understanding and practical protocols to aid researchers in the successful implementation of deuterated internal standards in their analytical workflows.

References

Infigratinib-d3 for Early-Stage Drug Metabolism Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of deuterated Infigratinib (Infigratinib-d3) in early-stage drug metabolism and pharmacokinetics (DMPK) studies. By leveraging the kinetic isotope effect, this compound serves as a powerful tool to elucidate metabolic pathways, identify potential drug-drug interactions, and enhance the understanding of this potent FGFR inhibitor's disposition.

Introduction to Infigratinib and the Role of Deuteration

Infigratinib is a small molecule inhibitor of fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3.[1][2] It has received approval for the treatment of patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[1][3] Understanding the metabolic fate of Infigratinib is crucial for optimizing its therapeutic efficacy and safety profile.

The use of deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, is a valuable strategy in drug discovery and development.[4][5] This substitution can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond. This may result in a slower rate of metabolism at the site of deuteration, a phenomenon known as the kinetic isotope effect.[6][7][] By strategically placing deuterium atoms on the Infigratinib molecule, researchers can:

  • Elucidate Metabolic Pathways: By comparing the metabolite profiles of the deuterated and non-deuterated drug, it is possible to identify the primary sites of metabolism.[4]

  • Improve Pharmacokinetic Properties: Deuteration can potentially decrease the rate of metabolism, leading to a longer half-life and less frequent dosing.[7]

  • Reduce Formation of Toxic Metabolites: By slowing down specific metabolic pathways, the formation of potentially toxic metabolites can be minimized.[7]

  • Serve as an Internal Standard: Deuterated compounds are commonly used as internal standards in quantitative bioanalytical assays (LC-MS/MS) due to their similar chemical properties and distinct mass.

Infigratinib Metabolism and Pharmacokinetics

Infigratinib undergoes extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2][9]

Key Metabolic Enzymes:

  • CYP3A4: This is the major enzyme responsible for Infigratinib metabolism, accounting for approximately 94% of its in vitro metabolism.[1][9] Infigratinib is also a reversible inhibitor and a mechanism-based inactivator of CYP3A4.[10][11]

  • Flavin-containing monooxygenase 3 (FMO3): This enzyme contributes to about 6% of Infigratinib's metabolism.[9]

  • CYP2J2: Infigratinib is also a potent competitive inhibitor and mechanism-based inactivator of CYP2J2.[12][13]

Major Metabolic Pathways:

The primary metabolic pathways for Infigratinib include:[14][15]

  • N-dealkylation

  • N-demethylation

  • O-demethylation

  • Hydroxylation

  • Dechlorination

  • Glucuronidation and sulfation (Phase II conjugation)

Major Metabolites:

Two major active metabolites of Infigratinib have been identified:[1][2][9]

  • BHS697: A product of CYP3A4 metabolism.[2]

  • CQM157: A product of biotransformation.[2]

These metabolites contribute to the overall pharmacological activity of Infigratinib.[1][2][9]

Quantitative Data Summary

The following tables summarize key quantitative data for Infigratinib's pharmacokinetics and metabolism.

Table 1: Pharmacokinetic Parameters of Infigratinib

ParameterValueReference
Time to Cmax (tmax)~6 hours (at steady state)[1]
Terminal Half-life (t1/2)~33.5 hours (at steady state)[1][9]
Apparent Volume of Distribution~1600 L[1]
Total Apparent Clearance (CL/F)~33.1 L/h (at steady state)[9]
Protein Binding~96.8% (concentration-dependent)[1][9]
Excretion~77% in feces, ~7.2% in urine[9]

Table 2: Contribution of Metabolites to Infigratinib Exposure and Activity

ComponentPlasma Contribution (% of dose)Pharmacological Activity ContributionReference
Unchanged Infigratinib~38%-[1][9]
BHS697>10%~16-33%[1][2][9]
CQM157>10%~9-12%[1][2][9]

Table 3: In Vitro Metabolic Stability of Infigratinib in Human Liver Microsomes (HLMs)

ParameterValueReference
Intrinsic Clearance23.6 µL/min/mg[16]
In Vitro Half-life29.4 min[16]

Experimental Protocols

This section details the methodologies for key experiments in early-stage drug metabolism studies of this compound.

In Vitro Metabolic Stability Assay

Objective: To determine the in vitro half-life and intrinsic clearance of this compound in human liver microsomes (HLMs).

Methodology: [16]

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), HLM protein, and the this compound stock solution.

    • The final concentrations should be approximately 1 µM for this compound and 0.5-1 mg/mL for the microsomal protein.

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding a solution of NADPH (final concentration ~1 mM).

  • Time Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

  • Reaction Termination:

    • Terminate the reaction in the aliquots by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of a different compound or a structurally similar compound).

  • Sample Processing:

    • Vortex the samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.[17][18]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Calculate the in vitro half-life (t1/2) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the appropriate equations.

Metabolite Identification in Human Liver Microsomes

Objective: To identify the metabolites of this compound formed in HLMs.

Methodology:

  • Incubation:

    • Perform a larger scale incubation similar to the metabolic stability assay, but for a longer duration (e.g., 60-90 minutes) to allow for sufficient metabolite formation.

  • Sample Processing:

    • Terminate the reaction with ice-cold acetonitrile.

    • Centrifuge to remove proteins.

    • Evaporate the supernatant to dryness and reconstitute in a smaller volume of mobile phase to concentrate the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the concentrated sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in both full scan and data-dependent MS/MS modes.

  • Data Analysis:

    • Process the data using metabolite identification software.

    • Look for potential metabolites by searching for predicted mass shifts corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation).

    • Compare the metabolite profile of this compound with that of non-deuterated Infigratinib to pinpoint the sites of metabolism that are affected by deuteration.

Visualizations

Infigratinib Signaling Pathway

Infigratinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates PLCg_PKC PLCγ-PKC Pathway FGFR->PLCg_PKC Activates STAT STAT Pathway FGFR->STAT Activates Infigratinib Infigratinib Infigratinib->FGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg_PKC->Proliferation STAT->Proliferation

Caption: Infigratinib inhibits the FGFR signaling pathway.

Infigratinib Metabolic Pathway

Infigratinib_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Infigratinib Infigratinib N_dealkylation N-dealkylation Infigratinib->N_dealkylation CYP3A4, FMO3 N_demethylation N-demethylation Infigratinib->N_demethylation CYP3A4, FMO3 O_demethylation O-demethylation Infigratinib->O_demethylation CYP3A4, FMO3 Hydroxylation Hydroxylation Infigratinib->Hydroxylation CYP3A4, FMO3 Dechlorination Dechlorination Infigratinib->Dechlorination CYP3A4, FMO3 Conjugation Glucuronidation & Sulfation Infigratinib->Conjugation BHS697 BHS697 (Active) N_dealkylation->BHS697 N_dealkylation->Conjugation N_demethylation->Conjugation O_demethylation->Conjugation CQM157 CQM157 (Active) Hydroxylation->CQM157 Hydroxylation->Conjugation Dechlorination->Conjugation BHS697->Conjugation CQM157->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Metabolic pathways of Infigratinib.

Experimental Workflow for In Vitro Metabolism Study

In_Vitro_Metabolism_Workflow start Start prep Prepare Incubation Mixture (this compound, HLMs, Buffer) start->prep pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate sampling Time Course Sampling initiate->sampling terminate Terminate Reaction (Acetonitrile + Internal Standard) sampling->terminate process Centrifuge & Collect Supernatant terminate->process analyze LC-MS/MS Analysis process->analyze data_analysis Data Analysis (t1/2, CLint, Metabolite ID) analyze->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro drug metabolism study.

References

In-depth Technical Guide: Infigratinib and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Infigratinib, a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family, and its deuterated analog, Infigratinib-d3. This document outlines their core molecular properties, mechanism of action, and detailed experimental protocols relevant to their study.

Core Molecular Data

A fundamental aspect of any chemical entity in drug development is its precise molecular characteristics. The following table summarizes the key quantitative data for Infigratinib and its deuterated form, this compound.

PropertyInfigratinibThis compound
Chemical Formula C26H31Cl2N7O3[1]C26H28D3Cl2N7O3[2]
Molecular Weight 560.47 g/mol [3]563.49 g/mol [2]
Synonyms BGJ-398, NVP-BGJ398[1][4]BGJ-398-d3, NVP-BGJ398-d3[2]

Mechanism of Action: Targeting the FGFR Signaling Pathway

Infigratinib is a selective, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[4] Alterations such as mutations, amplifications, and fusions in FGFRs can lead to constitutive activation of downstream signaling pathways, promoting tumor cell proliferation, survival, and angiogenesis.[5] Infigratinib binds to the ATP-binding pocket of the FGFR kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.[5] The primary pathways inhibited by this action are the RAS-Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)-AKT pathways, both of which are critical for cell growth and survival.[4]

Infigratinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR P1 P FGFR->P1 Autophosphorylation Infigratinib Infigratinib Infigratinib->P1 RAS RAS P1->RAS PI3K PI3K P1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Infigratinib's inhibition of the FGFR signaling pathway.

Experimental Protocols

Radiometric Kinase Assay for Infigratinib Potency Determination

This protocol details a radiometric kinase assay to determine the IC50 value of Infigratinib against a specific FGFR kinase.

Materials:

  • Purified GST-fusion FGFR3-K650E kinase domain

  • Infigratinib (BGJ398)

  • Peptidic substrate (e.g., poly(EY) 4:1)

  • [γ-33P]ATP

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 3 mM MnCl2, 3 mM MgCl2, 1 mM DTT, 250 μg/mL PEG 20000

  • Stop Solution: 125 mM EDTA

  • Immobilon-PVDF membranes

  • 0.5% and 1% Phosphoric acid (H3PO4)

  • Methanol

  • Ethanol

  • Scintillation fluid

  • 96-well plates

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of Infigratinib in DMSO.

  • In a 96-well plate, mix 10 µL of the 3-fold concentrated Infigratinib solution (or DMSO control) with 10 µL of the substrate mixture containing the peptidic substrate, ATP, and [γ-33P]ATP.

  • Initiate the kinase reaction by adding 10 µL of a 3-fold concentrated solution of the GST-FGFR3-K650E enzyme in the assay buffer. The final assay volume is 30 µL.

  • Incubate the plate at room temperature for 10 minutes.

  • Stop the reaction by adding 20 µL of the Stop Solution.

  • Pre-treat the Immobilon-PVDF membranes by soaking for 5 minutes in methanol, rinsing with water, and then soaking for 5 minutes in 0.5% H3PO4.

  • Transfer 30 µL of the stopped reaction mixture onto the prepared PVDF membranes mounted on a vacuum manifold.

  • Apply vacuum and rinse each well with 200 µL of 0.5% H3PO4.

  • Wash the membranes four times with 1% H3PO4 on a shaker, followed by one wash with ethanol.

  • Dry the membranes and add 10 µL of scintillation fluid to each spot.

  • Seal the plate and measure the incorporated radioactivity using a microplate scintillation counter.

  • Calculate the percentage of inhibition for each Infigratinib concentration and determine the IC50 value using linear regression analysis.

Cell Viability Assay

This protocol describes how to assess the effect of Infigratinib on the viability of cancer cells with FGFR alterations.

Materials:

  • Cancer cell line with known FGFR alteration (e.g., RT112)

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS

  • Infigratinib (BGJ398)

  • DMSO (vehicle control)

  • 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • Luminometer

Procedure:

  • Seed the cells in a 384-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Infigratinib in DMSO.

  • Using a pintool transfer device, add 50 nL of the Infigratinib dilutions or DMSO control to the respective wells.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 48 hours.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 25 µL of the CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the DMSO control for each Infigratinib concentration.

  • Determine the IC50 value by fitting the data to a logistic curve.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Infigratinib, from initial in vitro screening to in vivo tumor growth inhibition studies.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Outcome A1 Kinase Assay (IC50 Determination) A2 Cell Viability Assay (e.g., MTT, CellTiter-Glo) A1->A2 A3 Western Blot Analysis (Downstream Signaling) A2->A3 B1 Xenograft Model Establishment A3->B1 Promising Results B2 Infigratinib Treatment B1->B2 B3 Tumor Growth Measurement B2->B3 C1 Efficacy Assessment (Tumor Growth Inhibition) B3->C1

A typical experimental workflow for Infigratinib evaluation.

References

Infigratinib-d3: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infigratinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] Specifically, it shows high affinity for FGFR1, FGFR2, and FGFR3.[2][3] These receptors are crucial in various cellular processes, including proliferation, differentiation, and migration.[4][5] Aberrant FGFR signaling, often due to genetic alterations, can drive the growth and survival of malignant cells.[2][6] Infigratinib-d3 is a deuterated analog of Infigratinib, developed for research purposes, such as its use as an internal standard in pharmacokinetic studies. This guide provides an in-depth overview of the safety, handling, and key biological pathways associated with this compound to ensure its proper and safe use in a laboratory setting.

Physicochemical and Safety Data

While specific acute toxicity data such as LD50 for this compound are not publicly available, the following tables summarize the known physicochemical properties and safety information based on the parent compound, Infigratinib, and its deuterated form. Researchers should handle this compound with the care required for a potent, biologically active molecule with potential toxicity.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₂₆H₂₈D₃Cl₂N₇O₃MedChemExpress
Molecular Weight 563.49 g/mol MedChemExpress
Appearance White to off-white solidGeneric MSDS
Solubility DMSO: 12 mg/mL (21.30 mM) (Requires ultrasonic and warming)MedChemExpress
Storage and Stability
ConditionStorage TemperatureShelf LifeSource
Powder -20°C3 yearsMedChemExpress
4°C2 yearsMedChemExpress
In Solvent -80°C6 monthsMedChemExpress
-20°C1 monthMedChemExpress
Toxicological Information

Comprehensive acute toxicity studies for this compound are not available. The safety profile is inferred from the parent compound, Infigratinib. The most common adverse reactions observed in clinical trials include hyperphosphatemia, ocular toxicity (retinal pigment epithelial detachment), stomatitis, fatigue, and hand-foot syndrome.[2][7][8]

EndpointValueSpeciesNotes
Acute Toxicity (LD50/LC50) Not available-The toxicological properties have not been fully investigated.
Known Human Adverse Effects Hyperphosphatemia, Ocular Toxicity, Stomatitis, Fatigue, Alopecia, Palmar-Plantar ErythrodysesthesiaHumanObserved in clinical trials of Infigratinib.[7][8]
Embryo-Fetal Toxicity Can cause fetal harmAnimal StudiesAdministration to pregnant animals caused malformations and embryo-fetal death.[9]

Mechanism of Action and Signaling Pathway

Infigratinib is an ATP-competitive inhibitor of FGFR kinase activity. By binding to the ATP-binding cleft of FGFR1, FGFR2, and FGFR3, it blocks the phosphorylation of downstream signaling molecules.[2][4] This inhibition disrupts key signaling cascades, including the RAS-MAPK-ERK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.[7]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR P1 P FGFR->P1 Dimerization & Autophosphorylation FRS2 FRS2 P1->FRS2 invis2 P1->invis2 invis3 P1->invis3 GRB2 GRB2 FRS2->GRB2 invis1 FRS2->invis1 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT AKT->Proliferation PLCG PLCγ PKC PKC PLCG->PKC PKC->Proliferation STAT STAT STAT->Proliferation Infigratinib Infigratinib Infigratinib->FGFR Inhibition invis1->PI3K invis2->PLCG invis3->STAT invis4

Caption: FGFR Signaling Pathway and Point of Inhibition by Infigratinib.

Experimental Protocols: Safety and Handling

Given the potent biological activity and potential hazards of this compound, strict adherence to safety protocols is mandatory. The following sections detail the recommended procedures for handling this compound in a research environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following should be considered the minimum requirement:

  • Eye Protection: Use chemical safety goggles or a face shield that meets appropriate government standards such as NIOSH (US) or EN 166 (EU).

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and changed frequently, especially after contact with the compound.

  • Body Protection: A laboratory coat is required. For operations with a higher risk of exposure, such as handling large quantities or potential for aerosolization, additional protective clothing may be necessary.

  • Respiratory Protection: For handling the solid compound where dust formation is possible, use a NIOSH/MSHA or European Standard EN 149 approved respirator. All handling of the powder should be performed in a certified chemical fume hood or a ventilated balance enclosure.

General Handling and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control for all procedures involving the solid compound and for preparing stock solutions.

  • Avoiding Exposure: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.

  • Weighing: Weigh the solid compound in a ventilated balance enclosure or a chemical fume hood to prevent inhalation of fine powder.

  • Solution Preparation: Prepare solutions in a chemical fume hood. As noted, dissolving this compound in DMSO may require ultrasonication and warming. Handle the resulting solution with the same precautions as the solid.

Emergency Procedures
  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

  • Spills: Evacuate the area. Wear appropriate PPE. For small spills of the solid, carefully sweep up the material to avoid creating dust, and place it in a suitable, closed container for disposal. Prevent the product from entering drains.

Waste Disposal

Dispose of all waste material, including empty containers and contaminated PPE, in accordance with all applicable federal, state, and local regulations. This compound should be disposed of as hazardous chemical waste.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for the safe handling and use of this compound in a typical research experiment.

Experimental_Workflow start Start: Experiment Planning risk_assessment Risk Assessment (Review MSDS) start->risk_assessment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe setup Prepare Work Area (Chemical Fume Hood) ppe->setup weigh Weigh Solid this compound (Ventilated Enclosure) setup->weigh dissolve Prepare Stock Solution (e.g., in DMSO) weigh->dissolve dilute Prepare Working Dilutions dissolve->dilute experiment Perform Experiment (e.g., Cell Culture Dosing) dilute->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate waste Dispose of Waste (Chemical Waste Stream) decontaminate->waste end End: Document Results waste->end

References

Methodological & Application

Application Note: Quantitative Analysis of Infigratinib in Human Plasma by LC-MS/MS Using Infigratinib-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Infigratinib is an orally bioavailable, selective, and potent small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] It is approved for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[1][3] Genetic alterations in FGFRs can lead to aberrant signaling, promoting tumor cell proliferation, migration, and survival.[3] Infigratinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of FGFRs (primarily FGFR1, FGFR2, and FGFR3) to block their kinase activity and prevent the activation of downstream signaling pathways.[3][4]

Given its therapeutic importance, a robust, sensitive, and specific bioanalytical method is essential for evaluating the pharmacokinetics, safety, and efficacy of Infigratinib in clinical and preclinical studies. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred technology for this purpose due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as Infigratinib-d3, is critical for achieving the highest level of accuracy and precision. The SIL-IS co-elutes with the analyte and behaves identically during sample extraction and ionization, effectively compensating for matrix effects and variability, thereby ensuring reliable quantification.

This application note provides a detailed protocol for the quantitative determination of Infigratinib in human plasma using an LC-MS/MS method with this compound as the internal standard.

FGFR Signaling Pathway and Infigratinib's Mechanism of Action

The binding of Fibroblast Growth Factors (FGFs) to FGFRs on the cell surface induces receptor dimerization and trans-autophosphorylation of tyrosine residues in the kinase domain.[5] This activation triggers downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[4][5] Infigratinib selectively inhibits this initial phosphorylation step, thereby blocking the entire downstream signaling cascade in cancer cells with aberrant FGFR activation.[4]

FGFR_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR FGFR_dimer FGFR Dimerization & Autophosphorylation FGFR->FGFR_dimer Binding Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) FGFR_dimer->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Infigratinib Infigratinib Infigratinib->FGFR_dimer Inhibition

Caption: FGFR signaling pathway and the inhibitory action of Infigratinib.

Experimental Protocols

This protocol describes a validated LC-MS/MS method for quantifying Infigratinib in human plasma. The procedure utilizes a simple protein precipitation step for sample preparation.

1. Materials and Reagents

  • Infigratinib reference standard

  • This compound (Internal Standard, IS)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC grade)[6]

  • Formic acid (analytical grade)[6]

  • Purified water (from a Milli-Q or equivalent system)[6]

  • Blank human K2EDTA plasma

2. Preparation of Stock and Working Solutions

  • Infigratinib Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Infigratinib in 10 mL of 70% methanol.[6]

  • Internal Standard Stock Solution (1 mg/mL): Prepare this compound stock solution similarly.

  • Working Solutions: Prepare serial dilutions of the Infigratinib stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma (blank, CS, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (e.g., 100 ng/mL this compound) and vortex briefly. Exception: Do not add IS to blank samples.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions The following parameters provide a robust method for the separation and detection of Infigratinib and its internal standard.

Table 1: LC-MS/MS Instrument Parameters
LC System Waters Acquity UPLC or equivalent
LC ColumnAcquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[7]
Mobile Phase A0.1% Formic Acid in Water[7]
Mobile Phase BAcetonitrile[7]
Flow Rate0.30 mL/min[7]
Column Temp.40°C
Injection Volume5 µL
Gradient ElutionA time-programmed gradient may be used for optimal separation.
MS/MS System Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization Positive (ESI+)
Capillary Voltage3.5 kV
Source Temp.150°C
Desolvation Temp.350°C
MRM TransitionsInfigratinib: m/z 599.88 → 313.10[7]This compound (IS): m/z 602.88 → 313.10 (Predicted)
Collision EnergyOptimized for maximum signal (e.g., 20-40 eV)

Experimental Workflow

The overall analytical process involves sample preparation, chromatographic separation, mass spectrometric detection, and data processing to determine the concentration of Infigratinib in unknown samples.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample (100 µL) Add_IS Add IS (this compound) Sample->Add_IS Precipitate Add Acetonitrile (Protein Precipitation) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Inject Inject into LC-MS/MS Supernatant->LC_Inject Data_Acq Acquire Data (MRM Mode) LC_Inject->Data_Acq Data_Proc Process Data (Integrate Peaks) Data_Acq->Data_Proc Quantify Quantify Concentration (using Calibration Curve) Data_Proc->Quantify

Caption: Bioanalytical workflow for Infigratinib quantification.

Method Validation Summary

The described LC-MS/MS method has been validated according to regulatory guidelines, demonstrating excellent performance. The quantitative data below is summarized from published studies.[7][8]

Linearity and Sensitivity

The method is linear over a wide concentration range, suitable for clinical pharmacokinetic studies.

Table 2: Calibration Curve Linearity and Sensitivity
Linearity Range1–1,640 ng/mL[8]
Correlation Coefficient (r²)≥ 0.999[8]
Regression Equationy = 0.0015x − 0.0063[8]
Lower Limit of Quantification (LLOQ)1.0 ng/mL[8]
LLOQ Precision (%CV)4.04%[8]
LLOQ Accuracy98.81%[8]

Precision and Accuracy

The method shows high reproducibility and accuracy for determining Infigratinib concentrations at various QC levels.

| Table 3: Intra- and Inter-Day Precision and Accuracy | | | :--- | :--- | :--- | | QC Level | Concentration | Precision (%CV) | Accuracy (%RE or %Bias) | | LQC (Low QC) | e.g., 3 ng/mL | < 11.8%[7] | -2.2% to 11.4%[7] | | MQC (Medium QC) | e.g., 800 ng/mL | < 11.8%[7] | -2.2% to 11.4%[7] | | HQC (High QC) | e.g., 1400 ng/mL | < 11.8%[7] | -2.2% to 11.4%[7] | | Overall Accuracy Range | | | 96.34% to 100.76%[8] |

Recovery and Matrix Effect

The protein precipitation extraction method is efficient and consistent, with minimal impact from endogenous plasma components.

Table 4: Recovery and Matrix Effect
Parameter Result
Mean Extraction Recovery
LQC97.21%[8]
MQC98.14%[8]
HQC96.36%[8]
Matrix Effect (%CV)
LQC5.40%[8]
HQC4.08%[8]

Conclusion

The LC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable approach for the quantification of Infigratinib in human plasma. The simple protein precipitation sample preparation is efficient, with high recovery and minimal matrix effects.[8] The use of this compound as an internal standard ensures the highest degree of accuracy and precision, making this method well-suited for pharmacokinetic and toxicokinetic studies, as well as therapeutic drug monitoring in a clinical research setting. The validated performance demonstrates its capability to support drug development and personalized medicine initiatives for patients undergoing treatment with Infigratinib.[2][8]

References

Quantitative Analysis of Infigratinib in Plasma using UPLC-MS/MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of infigratinib in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Infigratinib is a fibroblast growth factor receptor (FGFR) specific tyrosine kinase inhibitor approved for the treatment of certain types of cancer, including cholangiocarcinoma.[1][2] Monitoring its concentration in plasma is crucial for pharmacokinetic studies, dose optimization, and assessing drug-drug interactions.[1][3] The methodologies outlined herein are based on validated bioanalytical methods and are intended to guide researchers in establishing robust and reliable assays for infigratinib quantification.

Introduction to Infigratinib and Bioanalysis

Infigratinib is a potent and selective inhibitor of FGFR1, FGFR2, and FGFR3.[4] Alterations in FGFR signaling are implicated in the development and progression of various cancers.[1] By inhibiting FGFR, infigratinib blocks downstream signaling pathways that promote cell proliferation and survival. Accurate and precise measurement of infigratinib in biological matrices like plasma is essential for understanding its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). UPLC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.

Experimental Protocols

This section details the materials and methods for the quantitative analysis of infigratinib in plasma. Two common sample preparation techniques are presented: Protein Precipitation (PP) and Liquid-Liquid Extraction (LLE).

Materials and Reagents
  • Infigratinib reference standard (>98% purity)

  • Internal Standard (IS): Dasatinib, Derazantinib, or Ledipasvir[1][4][5]

  • Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade

  • Water, purified (e.g., Milli-Q)

  • Human plasma (K2EDTA as anticoagulant is suitable)[5][6]

  • Control matrices (blank, hemolyzed, lipemic plasma) for validation[5]

Instrumentation

A UPLC system coupled with a triple quadrupole mass spectrometer is required. The following are example configurations based on published methods.

  • UPLC System: Waters Acquity UPLC or equivalent[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex)[4]

  • Analytical Column:

    • Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[1][3]

    • Orosil C18 (150 × 4.6 mm, 3 µm)[5][6]

    • Phenomenex SB-C18 (250 × 4.6 mm, 5 µm)[4][7]

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of infigratinib and the chosen Internal Standard (IS) in methanol or another suitable solvent at a concentration of 1.00 mg/mL.[1]

  • Working Solutions: Prepare serial dilutions of the infigratinib stock solution with methanol or a methanol-water mixture to create working solutions for calibration curve (CC) standards and quality control (QC) samples.[1]

  • Calibration Curve (CC) Standards: Spike blank plasma with the appropriate working solutions to create a series of CC standards. A typical concentration range is 1-1640 ng/mL or 2-600 ng/mL.[1][5]

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels: Lower Limit of Quantitation (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[1]

Sample Preparation Protocols
  • To a 100 µL aliquot of plasma sample (CC, QC, or unknown), add 20 µL of the IS working solution.

  • Vortex mix for a brief period.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex mix thoroughly for 1 minute.

  • Centrifuge the samples at 13,000 g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Inject an appropriate volume (e.g., 3.0 µL) into the UPLC-MS/MS system.

  • To a known volume of plasma, add the internal standard.

  • Add an appropriate organic extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Vortex mix to ensure thorough mixing.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase or a suitable solvent mixture.

  • Inject the reconstituted sample into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

The following tables summarize typical chromatographic and mass spectrometric conditions.

Table 1: Example UPLC Conditions

ParameterCondition 1Condition 2
Column Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[1]Orosil C18 (150 × 4.6 mm, 3 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water[1]0.1% v/v Formic Acid in Water[4][7]
Mobile Phase B Acetonitrile[1]Acetonitrile[5]
Flow Rate 0.30 mL/min[1][3]0.8 mL/min[5][6]
Gradient Gradient elution[1]Isocratic (e.g., 80:20 ACN:Water)[4][7]
Column Temp. 40°C[4]Ambient or controlled
Injection Volume 3.0 µL[1]Not specified

Table 2: Example Mass Spectrometry Conditions

ParameterInfigratinibInternal Standard (Derazantinib)[1]Internal Standard (Dasatinib)[5]Internal Standard (Ledipasvir)[4]
Ionization Mode Positive Electrospray Ionization (ESI+)[4]Positive ESI+Positive ESI+Positive ESI+
MRM Transition (m/z) 559.88 → 313.10[1] or 560.19 → 189.13[4]468.96 → 382.00[1]Not specified889.4 → 130.0[4]
Cone Voltage (V) 20[1]20[1]Not specifiedNot specified
Collision Energy (eV) 20[1]25[1]20[4]Not specified
Dwell Time (ms) 100[4]Not specifiedNot specified100[4]

Method Validation Summary

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA). The following tables summarize typical validation parameters and their acceptance criteria.

Table 3: Linearity and Sensitivity

ParameterResult (Method 1)Result (Method 2)Acceptance Criteria
Linearity Range (ng/mL) 2 - 600[1]1 - 1640[5][6]Correlation coefficient (r²) ≥ 0.99
Correlation Coefficient (r²) > 0.99[3]0.9997[5][6]-
Regression Equation Not specifiedy = 0.0015x − 0.0063[5][6]-
LLOQ (ng/mL) 2[1][3]1[5]Signal-to-noise ratio ≥ 5; Precision ≤ 20%; Accuracy within ±20%

Table 4: Precision and Accuracy

QC LevelIntra-day Precision (%CV)[2]Inter-day Precision (%CV)[2]Accuracy (%)[2]Acceptance Criteria
LLOQ < 11.8%< 11.8%10.2%Precision ≤ 20%; Accuracy within ±20%
LQC < 11.8%< 11.8%2.2% to 11.4%Precision ≤ 15%; Accuracy within ±15%
MQC < 11.8%< 11.8%2.2% to 11.4%Precision ≤ 15%; Accuracy within ±15%
HQC < 11.8%< 11.8%2.2% to 11.4%Precision ≤ 15%; Accuracy within ±15%

Table 5: Recovery and Matrix Effect

QC LevelMean Recovery (%)[5]Matrix Effect (%CV)[7][8]Acceptance Criteria
LQC 97.210.70Recovery should be consistent, precise, and reproducible.
MQC 98.14Not specifiedMatrix effect %CV should be ≤ 15%.
HQC 96.361.64-

Table 6: Stability

Stability ConditionDurationResultAcceptance Criteria
Short-term (Room Temp) 3 hours[2]StableMean concentration within ±15% of nominal
Autosampler 6 hours at 10°C[2]StableMean concentration within ±15% of nominal
Freeze-Thaw (3 cycles) -80°C to Room Temp[2]StableMean concentration within ±15% of nominal
Long-term 4 weeks at -80°C[2]StableMean concentration within ±15% of nominal

Visualizations

Infigratinib Signaling Pathway Inhibition

Infigratinib_Signaling_Pathway Infigratinib Infigratinib FGFR FGFR (Fibroblast Growth Factor Receptor) Infigratinib->FGFR inhibits Downstream Downstream Signaling (e.g., MAPK pathway) FGFR->Downstream activates ATP ATP ATP->FGFR binds Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation promotes Experimental_Workflow Start Start: Plasma Sample (CC, QC, or Unknown) AddIS Add Internal Standard Start->AddIS SamplePrep Sample Preparation (Protein Precipitation or LLE) AddIS->SamplePrep Centrifuge Centrifugation SamplePrep->Centrifuge Supernatant Collect Supernatant / Evaporate & Reconstitute Centrifuge->Supernatant Inject Inject into UPLC-MS/MS Supernatant->Inject Analysis Data Acquisition & Processing Inject->Analysis End End: Concentration Determination Analysis->End

References

Method Development for the Bioanalysis of Infigratinib: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infigratinib (BGJ398) is a potent and selective orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] It has received accelerated approval for the treatment of patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[2][3] The aberrant activation of FGFR signaling pathways is a known driver in various malignancies.[4][5] Infigratinib exerts its therapeutic effect by binding to the ATP-binding pocket of FGFRs, which blocks their kinase activity and inhibits downstream signaling pathways that promote tumor cell growth and survival.[4][6]

The development of robust and reliable bioanalytical methods for the quantification of infigratinib in biological matrices is crucial for supporting pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies throughout the drug development process. This document provides detailed application notes and protocols for the bioanalysis of infigratinib, primarily focusing on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is the most widely used technique for this purpose.

Infigratinib Signaling Pathway

Infigratinib targets the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Under normal physiological conditions, the binding of a Fibroblast Growth Factor (FGF) ligand to an FGFR leads to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)-AKT, and Phospholipase Cγ (PLCγ) pathways, which are crucial for cell proliferation, survival, and differentiation.[7][8][9] In certain cancers, genetic alterations such as gene fusions, mutations, or amplifications can lead to constitutive activation of FGFR signaling, driving tumorigenesis.[4] Infigratinib acts as an ATP-competitive inhibitor, preventing the autophosphorylation of FGFR and thereby blocking the aberrant downstream signaling, leading to an anti-tumor effect.[4][6]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plcg PLCγ Pathway FGF Ligand FGF Ligand FGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain FGF Ligand->FGFR:f0 Binds GRB2_SOS GRB2/SOS FGFR:f2->GRB2_SOS Activates PI3K PI3K FGFR:f2->PI3K Activates PLCG PLCγ FGFR:f2->PLCG Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell Proliferation & Survival DAG DAG PLCG->DAG PKC PKC DAG->PKC PKC->Cell Proliferation & Survival Infigratinib Infigratinib Infigratinib->FGFR:f2 Inhibits Autophosphorylation

Infigratinib Inhibition of the FGFR Signaling Pathway.

Bioanalytical Method Workflow

A typical workflow for the bioanalysis of infigratinib in a biological matrix such as plasma involves sample collection, preparation, chromatographic separation, mass spectrometric detection, and data analysis. The following diagram illustrates the key steps in this process.

Bioanalytical_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample_Collection Biological Sample Collection (e.g., Plasma) Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage Sample_Thawing Sample Thawing Sample_Storage->Sample_Thawing IS_Spiking Internal Standard (IS) Spiking Sample_Thawing->IS_Spiking Extraction Sample Extraction (LLE or PPT) IS_Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Injection LC-MS/MS Injection Reconstitution->LC_Injection Data_Acquisition Data Acquisition LC_Injection->Data_Acquisition Data_Processing Data Processing & Integration Data_Acquisition->Data_Processing Concentration_Calculation Concentration Calculation Data_Processing->Concentration_Calculation Report_Generation Report Generation Concentration_Calculation->Report_Generation

General workflow for infigratinib bioanalysis.

Quantitative Data Summary

The following tables summarize the key parameters from various published LC-MS/MS methods for the quantification of infigratinib in biological matrices.

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterMethod 1[6][7]Method 2[3][4][10]Method 3[5]Method 4[1]Method 5[9]
Analytical Column Orosil C18 (150x4.6 mm, 3 µm)Phenomenex SB-C18 (250x4.6 mm, 5 µm)Waters ACQUITY UPLC BEH C18 (50x2.1 mm, 1.7 µm)C18 columnWaters ACQUITY UPLC BEH C18 (50x2.1 mm, 1.7 µm)
Mobile Phase A -0.1% Formic Acid in Water0.1% Formic Acid in Water-0.1% Formic Acid in Water
Mobile Phase B -AcetonitrileAcetonitrileIsocratic mobile phaseAcetonitrile
Composition -80:20 (B:A)Gradient-Gradient
Flow Rate 0.8 mL/min0.9 mL/min0.3 mL/min-0.3 mL/min
Internal Standard (IS) DasatinibLedipasvir-DuvelisibDerazantinib
Ionization Mode ESI PositiveESI PositiveESI PositiveESI PositiveESI Positive
MRM Transition (m/z) ----599.88 -> 313.10
IS MRM Transition (m/z) ----468.96 -> 382.00

Table 2: Sample Preparation and Validation Parameters

ParameterMethod 1[6][7]Method 2[3][4][10]Method 3[5]Method 4[1]Method 5[9]
Biological Matrix Human K2EDTA PlasmaHuman K2EDTA PlasmaHuman PlasmaHuman Liver MicrosomesRat Plasma
Extraction Method -Liquid-Liquid Extraction (LLE)Liquid-Liquid Extraction (LLE)-Protein Precipitation (PPT)
Linearity Range 1–1640 ng/mL-0.2–200 ng/mL5–500 ng/mL2–600 ng/mL
Correlation (r²) 0.99970.999-≥ 0.9998-
LLOQ 1.0 ng/mL-0.2 ng/mL4.71 ng/mL2 ng/mL
Mean Recovery 96.36–98.14%-69.7–100.8%--
Intra-day Precision (%CV) --≤ 14.3%< 7.3%-
Inter-day Precision (%CV) --≤ 10.0%< 7.3%-
Intra-day Accuracy (%) ---9.8 to 4.0%< 7.3%-
Inter-day Accuracy (%) ---5.0 to 2.5%< 7.3%-

Experimental Protocols

The following are detailed protocols for the bioanalysis of infigratinib based on published methods.

Protocol 1: Infigratinib Analysis in Human Plasma using Liquid-Liquid Extraction (LLE)

This protocol is adapted from methodologies described for the quantification of infigratinib in human plasma.[3][4][5][10]

1. Materials and Reagents

  • Infigratinib reference standard

  • Internal Standard (IS) (e.g., Ledipasvir)

  • Human K2EDTA plasma

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Extraction solvent (e.g., Methyl tert-butyl ether)

2. Stock and Working Solutions Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of infigratinib and dissolve in 10 mL of methanol.

  • IS Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

  • Working Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples at various concentrations.

3. Sample Preparation (LLE)

  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.

  • Add 20 µL of the IS working solution and vortex briefly.

  • Add 1 mL of the extraction solvent.

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 13,000 g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: Waters ACQUITY UPLC I-CLASS system or equivalent.[5]

  • Analytical Column: Phenomenex SB-C18 (250 x 4.6 mm, 5 µm) or equivalent.[3][4][10]

  • Column Temperature: 40°C.[5]

  • Mobile Phase:

    • A: 0.1% v/v formic acid in water

    • B: Acetonitrile

  • Gradient/Isocratic: Isocratic with 80% B or a suitable gradient.[3][4][10]

  • Flow Rate: 0.9 mL/min.[3][4][10]

  • Injection Volume: 3-10 µL.

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.[5]

  • Ionization: Electrospray Ionization (ESI), Positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). Monitor appropriate precursor to product ion transitions for infigratinib and the IS.

Protocol 2: Infigratinib Analysis in Rat Plasma using Protein Precipitation (PPT)

This protocol is based on a validated method for quantifying infigratinib in rat plasma.[9]

1. Materials and Reagents

  • Infigratinib reference standard

  • Internal Standard (IS) (e.g., Derazantinib)

  • Rat plasma

  • Acetonitrile (HPLC grade) with 0.1% formic acid

  • Methanol (HPLC grade)

  • Ultrapure water

2. Stock and Working Solutions Preparation

  • Prepare stock and working solutions as described in Protocol 1.

3. Sample Preparation (PPT)

  • Pipette 100 µL of rat plasma sample into a microcentrifuge tube.

  • Add 20 µL of the IS working solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: UPLC system.

  • Analytical Column: Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).[9]

  • Column Temperature: Ambient.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-1.0 min: 10% to 90% B

    • 1.0-1.4 min: 90% B

    • 1.4-1.5 min: 90% to 10% B

    • 1.5-2.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.30 mL/min.[9]

  • Injection Volume: 3.0 µL.[9]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: ESI, Positive mode.

  • MRM Transitions:

    • Infigratinib: m/z 599.88 → 313.10

    • Derazantinib (IS): m/z 468.96 → 382.00

Conclusion

The LC-MS/MS methods described provide a robust and sensitive approach for the quantification of infigratinib in various biological matrices. The choice of sample preparation technique (LLE or PPT) and specific chromatographic conditions may be optimized based on the specific requirements of the study, such as the desired sensitivity and the nature of the biological matrix. Adherence to regulatory guidelines for bioanalytical method validation is essential to ensure the reliability and integrity of the data generated in support of drug development programs.

References

Application Notes and Protocols: Infigratinib-d3 for Pharmacokinetic (PK) Studies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infigratinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1, FGFR2, and FGFR3).[1][2] Aberrant FGFR signaling is a key driver in various cancers, making infigratinib a promising therapeutic agent, particularly in cholangiocarcinoma with FGFR2 fusions or rearrangements.[1][3][4] To facilitate robust preclinical development, accurate characterization of its pharmacokinetic (PK) profile is essential. The use of a stable isotope-labeled internal standard, such as infigratinib-d3, is critical for achieving high precision and accuracy in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7] Deuterated internal standards co-elute with the analyte and exhibit similar ionization properties, effectively compensating for variations in sample preparation and matrix effects.[5][6][7]

These application notes provide detailed protocols for conducting pharmacokinetic studies of infigratinib in animal models, utilizing this compound as an internal standard for bioanalytical quantification.

Signaling Pathway of Infigratinib

Infigratinib exerts its therapeutic effect by inhibiting the FGFR signaling pathway. Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and undergo autophosphorylation, initiating a cascade of downstream signaling events.[8][9] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and angiogenesis.[8][9][10] Infigratinib, by blocking the ATP-binding site of FGFRs, prevents this downstream signaling, thereby inhibiting tumor growth.[3][4]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg Infigratinib Infigratinib Infigratinib->FGFR Inhibition GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation

Figure 1: Infigratinib Inhibition of the FGFR Signaling Pathway.

Quantitative Data

The following table summarizes the pharmacokinetic parameters of infigratinib in Sprague-Dawley (SD) rats following a single oral administration of 10 mg/kg. This data is derived from a study utilizing a validated UPLC-MS/MS method for the quantification of infigratinib in rat plasma.[4]

ParameterValue (Mean ± SD)Unit
Cmax123.66 ± 26.01ng/mL
Tmax9.00 ± 2.45h
AUC(0-t)1386.34 ± 354.21ng·h/mL
AUC(0-∞)1567.89 ± 412.33ng·h/mL
t1/27.95 ± 4.86h
CL/F6.58 ± 1.87L/h/kg
Vd/F75.43 ± 32.11L/kg
Data from a study in six male Sprague-Dawley rats.[4]

Experimental Protocols

Animal Pharmacokinetic Study Protocol

This protocol outlines a typical pharmacokinetic study in rats for orally administered infigratinib.

1.1. Animals:

  • Species: Sprague-Dawley (SD) rats

  • Sex: Male

  • Weight: 190 ± 10 g

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.[4] Fasting for 12 hours prior to dosing is recommended.[4]

1.2. Dosing:

  • Drug: Infigratinib

  • Vehicle: 0.5% CMC-Na in water[4]

  • Dose: 10 mg/kg[4]

  • Route of Administration: Oral gavage[4]

1.3. Blood Sampling:

  • Blood samples (approximately 0.3 mL) are collected from the tail vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[11][12]

  • Blood should be collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

PK_Workflow cluster_animal_phase Animal Phase cluster_sample_prep Sample Preparation cluster_analysis Bioanalysis Dosing Oral Dosing (10 mg/kg Infigratinib) Blood_Sampling Serial Blood Sampling (0-24h) Dosing->Blood_Sampling Centrifugation Plasma Separation (Centrifugation) Blood_Sampling->Centrifugation Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Centrifugation->Protein_Precipitation Supernatant_Collection Supernatant Collection Protein_Precipitation->Supernatant_Collection LCMS UPLC-MS/MS Analysis Supernatant_Collection->LCMS Data_Analysis PK Parameter Calculation LCMS->Data_Analysis

Figure 2: Experimental Workflow for Animal PK Study.
Bioanalytical Method: UPLC-MS/MS Quantification of Infigratinib in Plasma

This protocol details the quantification of infigratinib in plasma samples using a validated UPLC-MS/MS method with this compound as the internal standard (IS).[2][4]

2.1. Reagents and Materials:

  • Infigratinib and this compound reference standards

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Rat plasma (blank)

2.2. Stock and Working Solutions:

  • Prepare 1 mg/mL stock solutions of infigratinib and this compound in methanol.

  • Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the infigratinib stock solution with methanol.

  • Prepare a working solution of this compound (e.g., 200 ng/mL) in methanol.

2.3. Sample Preparation:

  • To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing the this compound internal standard.[4]

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.

2.4. UPLC-MS/MS Conditions:

  • UPLC System: Waters Acquity UPLC or equivalent

  • Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[4]

  • Mobile Phase: A) 0.1% formic acid in water, B) Acetonitrile[4]

  • Gradient Elution: A suitable gradient to ensure separation of infigratinib from endogenous plasma components. A potential gradient could be: 0-0.5 min (10% B), 0.5-1.0 min (10-90% B), 1.0-1.4 min (90% B), 1.4-1.5 min (90-10% B).[4]

  • Flow Rate: 0.3 mL/min[4]

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Infigratinib: m/z 599.88 → 313.10[4]

    • This compound: The precursor ion will be shifted by the number of deuterium atoms (e.g., for d3, it would be approximately m/z 602.88). The product ion may or may not be shifted depending on the location of the deuterium atoms. These transitions must be optimized. A published study used D8-BGJ398 as an internal standard for infigratinib.[2]

2.5. Method Validation: The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Conclusion

The provided protocols and data serve as a comprehensive guide for researchers conducting pharmacokinetic studies of infigratinib in animal models. The use of this compound as an internal standard in conjunction with a validated UPLC-MS/MS method is crucial for generating reliable and reproducible pharmacokinetic data. This information is vital for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of infigratinib, which is fundamental for its continued development as a targeted cancer therapy.

References

Application Note: Quantification of Infigratinib in Tissue Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Infigratinib is a potent and selective pan-fibroblast growth factor receptor (FGFR) kinase inhibitor.[1][2][3][4] It targets FGFR1, FGFR2, and FGFR3, which are key regulators of cell proliferation, differentiation, and survival.[1][5] Aberrant FGFR signaling, often due to gene fusions, amplifications, or mutations, is implicated in the pathogenesis of various cancers, including cholangiocarcinoma and urothelial carcinoma.[1][6][7][8] Infigratinib binds to the ATP-binding pocket of FGFRs, inhibiting their kinase activity and blocking downstream signaling pathways like the Ras-MAPK pathway, thereby suppressing tumor growth.[2][5][6]

Accurate quantification of infigratinib in tissue samples is crucial for preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers to understand its distribution, efficacy, and safety profile. This application note provides a detailed protocol for the measurement of infigratinib in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[9][10]

Signaling Pathway of Infigratinib

Infigratinib_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR (FGFR1, 2, 3) RAS RAS FGFR->RAS Activates Infigratinib Infigratinib Infigratinib->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes FGF Fibroblast Growth Factor (FGF) FGF->FGFR Binds

Caption: Infigratinib inhibits the FGFR signaling cascade, blocking the downstream Ras-MAPK pathway.

Physicochemical Properties of Infigratinib

Understanding the physicochemical properties of infigratinib is essential for developing effective sample preparation and analytical methods.

PropertyValueSource
Molecular Formula C₂₆H₃₁Cl₂N₇O₃[1]
Molecular Weight 560.5 g/mol [3]
Water Solubility 0.0299 mg/mL[4][5]
logP 4.68 - 4.78[4][5]
pKa (Strongest Basic) 8.23[4][5]
Protein Binding ~96.8% (concentration-dependent)[5]

Experimental Protocol: LC-MS/MS Quantification of Infigratinib in Tissue

This protocol outlines a general procedure for the extraction and quantification of infigratinib from tissue samples. Optimization may be required for specific tissue types.

Materials and Reagents
  • Infigratinib analytical standard

  • Internal Standard (IS), e.g., Dasatinib or a stable isotope-labeled infigratinib

  • Homogenizer (e.g., bead beater, ultrasonic disruptor)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Blank tissue of the same type for matrix-matched calibration standards and quality controls (QCs)

  • Microcentrifuge tubes

  • Autosampler vials

Standard and QC Sample Preparation
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of infigratinib and the IS in a suitable organic solvent like DMSO or Methanol.

  • Working Standard Solutions: Prepare serial dilutions of the infigratinib stock solution in 50:50 ACN:Water to create working standards for spiking.

  • Calibration Standards and QCs: Homogenize blank tissue in a suitable buffer (e.g., PBS) to create a tissue homogenate. Spike the blank tissue homogenate with the working standard solutions to prepare matrix-matched calibration standards and at least three levels of quality control samples (Low, Medium, High). A typical calibration range might be 1-1000 ng/mL.[11][12]

Tissue Sample Preparation (Protein Precipitation Extraction)
  • Weighing: Accurately weigh a portion of the tissue sample (e.g., 20-50 mg) into a homogenization tube.

  • Homogenization: Add a volume of cold homogenization buffer (e.g., 4 volumes of PBS, resulting in a 1:5 w/v homogenate). Homogenize the tissue on ice until no visible tissue fragments remain.

  • Aliquoting: Transfer a known volume (e.g., 50 µL) of the tissue homogenate to a clean microcentrifuge tube.

  • Protein Precipitation: Add 3-4 volumes of cold ACN containing the internal standard (e.g., 150-200 µL).

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or autosampler vial for analysis.

LC-MS/MS Method Parameters

The following are suggested starting parameters and should be optimized for the specific instrumentation used.

ParameterSuggested Conditions
LC System UPLC or HPLC system
Column Reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)[13]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.8 mL/min[12][13]
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.[13]
Injection Volume 2 - 5 µL
Column Temperature 40°C[13]
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Infigratinib: Precursor ion [M+H]⁺ ~560.2 -> Product ions (to be optimized) IS (e.g., Dasatinib): Precursor ion [M+H]⁺ ~488.2 -> Product ions
Method Validation

The analytical method should be validated according to regulatory guidelines, assessing the following parameters:[10]

  • Linearity: A linear range should be established with a correlation coefficient (r²) of >0.99.[14][15]

  • Accuracy and Precision: Intra- and inter-day accuracy (%RE) and precision (%CV) should be within ±15% (±20% at the LLOQ).[14]

  • Selectivity and Specificity: No significant interfering peaks should be present at the retention times of infigratinib and the IS in blank matrix.

  • Matrix Effect: The effect of tissue components on ionization should be assessed.

  • Extraction Recovery: The efficiency of the extraction process should be determined and consistent across QC levels.

  • Stability: The stability of infigratinib in tissue homogenates under various storage and handling conditions (freeze-thaw, bench-top, post-preparative) should be evaluated.[13]

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS methods for infigratinib quantification. Note that these values are primarily from plasma or microsome studies and may vary for different tissue types.

ParameterValue ReportedMatrixReference
Linear Range 5 - 500 ng/mLHuman Liver Microsomes[14]
1 - 1640 ng/mLHuman Plasma[11][12]
2 - 600 ng/mLRat Plasma[13]
Lower Limit of Quantitation (LLOQ) 4.71 ng/mLHuman Liver Microsomes[14]
1.0 ng/mLHuman Plasma[12]
2.0 ng/mLRat Plasma[13]
Intra-day Precision (%CV) < 7.3%Human Liver Microsomes[14]
Inter-day Precision (%CV) < 7.3%Human Liver Microsomes[14]
Intra-day Accuracy (%RE) within ± 7.3%Human Liver Microsomes[14]
Inter-day Accuracy (%RE) within ± 7.3%Human Liver Microsomes[14]
Mean Recovery 96.36% - 98.14%Human Plasma[11][12]

Experimental Workflow

Experimental_Workflow A Weigh Tissue Sample B Add Homogenization Buffer (e.g., 1:5 w/v) A->B C Homogenize Sample (on ice) B->C D Aliquot Homogenate C->D E Add Cold Acetonitrile with Internal Standard D->E F Vortex to Precipitate Proteins E->F G Centrifuge at High Speed (4°C) F->G H Transfer Supernatant G->H I Inject into LC-MS/MS System H->I J Data Acquisition & Analysis I->J

Caption: Workflow for the extraction and analysis of infigratinib from tissue samples.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of infigratinib in tissue samples using LC-MS/MS. The described protocol, including sample homogenization, protein precipitation, and LC-MS/MS analysis, offers a robust and sensitive method for preclinical research. Proper method validation is critical to ensure the generation of accurate and reliable data for pharmacokinetic and drug distribution studies.

References

Application of Infigratinib-d3 in Mass Spectrometry Assays: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infigratinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] It is an orally administered small molecule that has shown clinical activity in cancers with FGFR alterations, such as cholangiocarcinoma.[1][2][4] The development of robust bioanalytical methods is crucial for accurately characterizing the pharmacokinetics, safety, and efficacy of infigratinib in both preclinical and clinical studies. Mass spectrometry (MS) coupled with liquid chromatography (LC) has become the gold standard for the quantification of small molecules like infigratinib in complex biological matrices due to its high sensitivity, selectivity, and specificity.

The use of a stable isotope-labeled internal standard (IS) is a critical component of quantitative LC-MS/MS assays to correct for variability in sample preparation and instrument response. Infigratinib-d3, a deuterated analog of infigratinib, is an ideal internal standard for such assays. Its chemical properties are nearly identical to infigratinib, ensuring it co-elutes and ionizes similarly, while its mass difference allows for distinct detection by the mass spectrometer. This application note provides detailed protocols and data for the use of this compound in mass spectrometry assays for the quantification of infigratinib.

Signaling Pathway of Infigratinib Target: FGFR

Infigratinib targets and inhibits the activity of FGFRs, thereby blocking downstream signaling pathways that promote tumor cell growth and survival.[1][2] Understanding this pathway is essential for interpreting the pharmacological effects of the drug.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathway1 RAS-MAPK Pathway cluster_pathway2 PI3K-AKT Pathway cluster_pathway3 PLCγ Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG Activation Infigratinib Infigratinib Infigratinib->FGFR Inhibition GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth, Survival mTOR->CellGrowth DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC CellMigration Cell Migration PKC->CellMigration

Figure 1: Simplified FGFR Signaling Pathway and Mechanism of Infigratinib Action.

Experimental Protocols

Bioanalytical Method for Infigratinib in Human Plasma using LC-MS/MS

This protocol describes a validated method for the quantification of infigratinib in human plasma using this compound as an internal standard.

1.1. Materials and Reagents

  • Infigratinib reference standard

  • This compound internal standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Human plasma (K2EDTA)

1.2. Stock and Working Solutions Preparation

  • Infigratinib Stock Solution (1 mg/mL): Accurately weigh and dissolve infigratinib in an appropriate solvent (e.g., DMSO or methanol).

  • This compound Stock Solution (1 mg/mL): Prepare similarly to the infigratinib stock solution.

  • Working Solutions: Prepare serial dilutions of the infigratinib stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

1.3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[5]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

1.4. LC-MS/MS Conditions

ParameterCondition
LC System UPLC System (e.g., Waters ACQUITY UPLC I-CLASS)[6]
Column C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)[5][6]
Mobile Phase A 0.1% Formic acid in water[5]
Mobile Phase B 0.1% Formic acid in acetonitrile[5]
Flow Rate 0.3 mL/min[5]
Gradient Optimized for separation of infigratinib and IS. A typical gradient might start at 10% B, ramp to 90% B, hold, and then re-equilibrate.
Injection Volume 5 µL
Column Temperature 40°C[6]
MS System Triple Quadrupole Mass Spectrometer (e.g., SCIEX Triple Quad 5500)[6]
Ionization Mode Electrospray Ionization (ESI), Positive[6]
MRM Transitions Infigratinib: m/z 560.2 -> 313.1 (Quantifier), m/z 560.2 -> 113.1 (Qualifier)This compound: m/z 563.2 -> 313.1 (or other appropriate fragment)
Source Parameters Optimized for maximum signal intensity (e.g., Capillary voltage, source temperature, gas flows).

Note: The MRM transition for this compound is predicted. The precursor ion will be shifted by +3 Da. The fragment ion may or may not be shifted depending on the position of the deuterium labels. This should be confirmed experimentally.

Experimental Workflow

The following diagram illustrates the general workflow for a typical bioanalytical assay using this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (Calibrator, QC, Unknown) Spike_IS Spike with This compound (IS) Plasma->Spike_IS PPT Protein Precipitation (Acetonitrile) Spike_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (C18) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Generate Calibration Curve Ratio->Calibration Quantification Quantify Unknown Samples Calibration->Quantification

Figure 2: General workflow for the bioanalysis of infigratinib using this compound.

Quantitative Data Summary

The following tables summarize typical validation parameters for an LC-MS/MS method for infigratinib quantification. While specific data for this compound as an internal standard is not published, the performance is expected to be similar or superior to methods using other internal standards.

Table 1: Linearity and Sensitivity

ParameterTypical ValueReference
Linear Range (ng/mL)1 - 1640[7]
Correlation Coefficient (r²)≥ 0.999[7][8]
Lower Limit of Quantification (LLOQ) (ng/mL)1 - 5[7][8]

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)Reference
LLOQ2< 1585-115< 1585-115[5]
Low QC6< 1585-115< 1585-115[5]
Medium QC300< 1585-115< 1585-115[5]
High QC480< 1585-115< 1585-115[5]

Table 3: Recovery and Matrix Effect

ParameterTypical Value (%)Reference
Mean Recovery96.36 - 98.14[7]
Matrix EffectMinimal and compensated by IS

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantification of infigratinib in various biological matrices. The protocols and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate their own bioanalytical methods. The high sensitivity, specificity, and accuracy of these methods are essential for the successful development and clinical application of infigratinib.

References

Application Note: Infigratinib-d3 as a Reference Standard for HPLC-MS/MS Analysis of Infigratinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infigratinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] It is particularly active against FGFR1, FGFR2, and FGFR3.[3] Alterations in FGFR signaling, such as gene fusions, amplifications, or mutations, are oncogenic drivers in various cancers.[1][4] Infigratinib has received regulatory approval for the treatment of patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[2][4]

Accurate quantification of Infigratinib in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic studies during drug development and clinical monitoring. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a sensitive and specific method for this purpose. The use of a stable isotope-labeled internal standard is best practice for bioanalytical methods to correct for variability in sample processing and instrument response.

This application note provides a detailed protocol for the quantification of Infigratinib in plasma using Infigratinib-d3 as an internal standard. This compound is a deuterated analog of Infigratinib, making it an ideal internal standard as it co-elutes with the analyte and has similar ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z).

Targeted Signaling Pathway

Infigratinib targets the FGFR signaling pathway, which, when constitutively activated, can lead to uncontrolled cell proliferation, survival, and angiogenesis. The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine kinase domains. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which are central to cell growth and survival.[4][5][6]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg Infigratinib Infigratinib Infigratinib->FGFR Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Spike_IS Spike with This compound (IS) Plasma->Spike_IS Protein_Precip Add Acetonitrile (300 µL) (Protein Precipitation) Spike_IS->Protein_Precip Vortex Vortex Protein_Precip->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC-MS/MS Supernatant->Inject Acquire Data Acquisition (MRM) Inject->Acquire Integrate Peak Integration Acquire->Integrate Calculate_Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Calculate_Ratio Quantify Quantify using Calibration Curve Calculate_Ratio->Quantify Report Report Concentration Quantify->Report System_Suitability Start Start of Analytical Run Inject_SST Inject System Suitability Test (SST) Sample Start->Inject_SST Check_RT Check Retention Time (RT) (Analyte & IS) Inject_SST->Check_RT Check_Peak_Shape Check Peak Shape (Tailing Factor, Symmetry) Inject_SST->Check_Peak_Shape Check_Response Check Signal Intensity (S/N Ratio) Inject_SST->Check_Response Decision Parameters within Acceptance Criteria? Check_RT->Decision Check_Peak_Shape->Decision Check_Response->Decision Proceed Proceed with Sample Analysis Decision->Proceed Yes Troubleshoot Troubleshoot System (e.g., Check Column, Mobile Phase) Decision->Troubleshoot No

References

Application Note: In Vitro Metabolism of Infigratinib-d3 Using Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for an in vitro drug metabolism assay to characterize the metabolic stability of Infigratinib-d3, a deuterated analog of the fibroblast growth factor receptor (FGFR) inhibitor, Infigratinib. The protocol utilizes human liver microsomes (HLMs) as the primary enzyme source and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of the parent compound. This assay is crucial for understanding the metabolic fate of Infigratinib and predicting its in vivo clearance, a critical step in the drug development process.

Introduction

Infigratinib is a potent and selective inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases, which are implicated in the proliferation and survival of malignant cells.[1] Understanding the metabolic pathways of Infigratinib is essential for evaluating its pharmacokinetic profile and potential drug-drug interactions. In vitro studies have shown that Infigratinib is predominantly metabolized by cytochrome P450 3A4 (CYP3A4), accounting for approximately 94% of its metabolism, with a minor contribution from flavin-containing monooxygenase 3 (FMO3).[1][2][3] The major metabolites, BHS697 and CQM157, are pharmacologically active.[1][2][3]

In vitro metabolism assays, such as the microsomal stability assay, are fundamental tools in drug discovery to assess a compound's susceptibility to metabolism by liver enzymes.[4][5] These assays provide key parameters like intrinsic clearance (CLint) and half-life (t1/2), which are used to predict in vivo hepatic clearance.[6] This protocol details a robust method for evaluating the metabolic stability of this compound in human liver microsomes. The use of a deuterated internal standard (this compound) can be beneficial in LC-MS/MS analysis to improve accuracy and precision.

Principle of the Assay

The in vitro metabolic stability of this compound is assessed by incubating the compound with human liver microsomes in the presence of the necessary cofactor, NADPH.[5] The reaction is initiated by the addition of NADPH and quenched at various time points by adding a cold organic solvent, typically acetonitrile, which also serves to precipitate the microsomal proteins.[4][6] The concentration of the remaining this compound at each time point is determined by LC-MS/MS. The rate of disappearance of the parent compound is then used to calculate the in vitro half-life and intrinsic clearance.

Materials and Reagents

ReagentSupplierCatalog No.
This compound(Specify Supplier)(Specify Catalog No.)
Human Liver Microsomes (pooled, 20 mg/mL)(Specify Supplier)(Specify Catalog No.)
NADPH Regeneration System (Solution A & B)(Specify Supplier)(Specify Catalog No.)
Potassium Phosphate Buffer (0.1 M, pH 7.4)(Specify Supplier)(Specify Catalog No.)
Acetonitrile (LC-MS Grade)(Specify Supplier)(Specify Catalog No.)
Water (LC-MS Grade)(Specify Supplier)(Specify Catalog No.)
Formic Acid (LC-MS Grade)(Specify Supplier)(Specify Catalog No.)
96-well incubation plate(Specify Supplier)(Specify Catalog No.)
96-well collection plate(Specify Supplier)(Specify Catalog No.)

Experimental Protocol

Preparation of Reagents
  • This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO to achieve a final concentration of 10 mM.

  • This compound Working Solution (100 µM): Dilute the 10 mM stock solution with 0.1 M potassium phosphate buffer (pH 7.4) to a final concentration of 100 µM.

  • Human Liver Microsome Working Solution (1 mg/mL): Thaw the human liver microsomes (20 mg/mL) at 37°C and dilute to 1 mg/mL with 0.1 M potassium phosphate buffer (pH 7.4).[7] Keep on ice.

  • NADPH Regeneration System: Prepare the NADPH regeneration system according to the manufacturer's instructions.

Incubation Procedure
  • In a 96-well incubation plate, add the components in the order specified in the table below for each reaction well. Prepare a master mix for each condition to ensure consistency.

ComponentVolume (µL)Final Concentration
0.1 M Potassium Phosphate Buffer (pH 7.4)178-
This compound Working Solution (100 µM)21 µM
Human Liver Microsome Working Solution (1 mg/mL)100.5 mg/mL
  • Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH regeneration system solution to each well. For the negative control (T=0 and no-NADPH control), add 10 µL of 0.1 M potassium phosphate buffer instead.[4]

  • Incubate the plate at 37°C with shaking.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 200 µL of cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not metabolized by the same enzymes) to the respective wells.[6]

  • Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 20 minutes at 4°C to precipitate the proteins.

  • Transfer the supernatant to a new 96-well collection plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The quantification of this compound can be performed using a validated LC-MS/MS method. A previously published method for Infigratinib can be adapted.[8][9]

ParameterCondition
LC System (Specify System)
Column Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[8]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.30 mL/min[8]
Gradient (Specify a suitable gradient, e.g., starting with low %B and increasing)
Injection Volume 5 µL
MS System (Specify System)
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Infigratinib) m/z 599.88 → 313.10[8]
MRM Transition (this compound) (Determine the appropriate transition for the deuterated analog)
Internal Standard (Specify the MRM transition for the chosen internal standard)

Data Analysis

  • Determine the peak area ratio of this compound to the internal standard for each time point.

  • Normalize the peak area ratios to the T=0 time point (representing 100% of the initial compound).

  • Plot the natural logarithm (ln) of the percentage of this compound remaining versus time.

  • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) using the following equations:

    • t1/2 (min) = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t1/2) x (Incubation Volume (µL) / Microsomal Protein (mg))

Summary of Quantitative Data

ParameterValue
This compound Concentration1 µM
Microsomal Protein Concentration0.5 mg/mL
Incubation Volume200 µL
Incubation Temperature37°C
Time Points0, 5, 15, 30, 45, 60 min
Quenching SolutionCold Acetonitrile with Internal Standard
Analytical MethodLC-MS/MS

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_incubation 2. Incubation cluster_quenching 3. Reaction Quenching cluster_analysis 4. Analysis prep_drug Prepare this compound Working Solution mix Mix Reagents in 96-well Plate prep_drug->mix prep_microsomes Prepare Human Liver Microsome Working Solution prep_microsomes->mix prep_nadph Prepare NADPH Regeneration System start_reaction Initiate with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C with Shaking start_reaction->incubate quench Stop Reaction with Cold Acetonitrile at Specific Time Points incubate->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (t1/2, CLint) lcms->data_analysis

Caption: Experimental workflow for the in vitro metabolism assay of this compound.

infigratinib_metabolism Infigratinib Infigratinib PhaseI Phase I Metabolism Infigratinib->PhaseI Metabolites Metabolites (e.g., BHS697, CQM157) PhaseI->Metabolites Excretion Excretion Metabolites->Excretion CYP3A4 CYP3A4 (~94%) CYP3A4->PhaseI FMO3 FMO3 (~6%) FMO3->PhaseI

Caption: Simplified metabolic pathway of Infigratinib.

Conclusion

This application note provides a comprehensive and detailed protocol for assessing the in vitro metabolic stability of this compound using human liver microsomes. The described methodology, coupled with sensitive LC-MS/MS analysis, allows for the reliable determination of key metabolic parameters. This information is invaluable for drug development professionals in predicting the pharmacokinetic properties of Infigratinib and guiding further preclinical and clinical studies.

References

Application Notes and Protocols for Infigratinib Quantification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation and quantification of infigratinib, a potent fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor, in biological matrices. The following protocols for Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and a general workflow for Solid-Phase Extraction (SPE) are presented to guide researchers in developing robust and reliable bioanalytical assays.

Infigratinib: Mechanism of Action

Infigratinib is a targeted therapy that functions by inhibiting the signaling pathways of fibroblast growth factor receptors (FGFRs).[1][2] In several types of cancer, alterations in FGFR genes can lead to the production of abnormal FGFR proteins that are constantly active, driving tumor cell growth and survival. Infigratinib binds to the ATP-binding pocket of these receptors, blocking their kinase activity and thereby inhibiting downstream signaling pathways that are crucial for cell proliferation and angiogenesis.[3]

Infigratinib_Mechanism_of_Action cluster_cell Cancer Cell cluster_pathway Downstream Signaling FGF FGF (Fibroblast Growth Factor) FGFR FGFR (Fibroblast Growth Factor Receptor) FGF->FGFR binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR activates Infigratinib Infigratinib Infigratinib->FGFR inhibits Proliferation Tumor Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Infigratinib inhibits the FGFR signaling pathway.

Comparative Analysis of Sample Preparation Techniques

The choice of sample preparation technique is critical for developing a sensitive and accurate bioanalytical method. The following table summarizes the quantitative performance of Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) for infigratinib quantification in plasma, as reported in various studies.

ParameterLiquid-Liquid Extraction (LLE)Protein Precipitation (PPT)Reference(s)
Lower Limit of Quantification (LLOQ) 1 ng/mL, 2 ng/mL2 ng/mL[4][5][6]
Extraction Recovery 93.27% - 97.24%86.7% - 97.4%[6][7]
Matrix Effect (%CV) 0.70% - 4.95%Not explicitly stated for Infigratinib, but generally higher than LLE.[5][7]

Experimental Protocols

Liquid-Liquid Extraction (LLE)

LLE is a robust method that provides high extraction recovery and minimizes matrix effects, making it suitable for sensitive bioanalytical assays.[7]

Workflow:

LLE_Workflow start Start: Plasma Sample add_is Add Internal Standard (IS) start->add_is add_solvent Add Extraction Solvent (e.g., Ethyl Acetate) add_is->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Liquid-Liquid Extraction (LLE) Workflow.

Protocol:

  • Sample Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (e.g., Dasatinib or Imatinib) to each plasma sample.[4][7]

  • Extraction: Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of methyl alcohol and acetonitrile) to the tube.[7]

  • Vortexing: Vortex the mixture for 5-10 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system for analysis.

Protein Precipitation (PPT)

PPT is a simpler and faster technique compared to LLE, making it suitable for high-throughput analysis. However, it may result in more significant matrix effects.[6]

Workflow:

PPT_Workflow start Start: Plasma Sample add_is Add Internal Standard (IS) start->add_is add_solvent Add Precipitation Solvent (e.g., Acetonitrile) add_is->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge separate Collect Supernatant centrifuge->separate analyze LC-MS/MS Analysis separate->analyze

Protein Precipitation (PPT) Workflow.

Protocol:

  • Sample Aliquoting: Pipette 50 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (e.g., Derazantinib) to each plasma sample.[6]

  • Precipitation: Add 150 µL of ice-cold acetonitrile to the tube.[6]

  • Vortexing: Vortex the mixture for 2-5 minutes to precipitate the plasma proteins.

  • Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube or a 96-well plate.

  • Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system for analysis.

Solid-Phase Extraction (SPE) - General Protocol

While specific SPE protocols for infigratinib are not widely published, a general procedure for tyrosine kinase inhibitors can be adapted and optimized. Mixed-mode or polymeric reversed-phase sorbents are often effective for this class of compounds.

Workflow:

SPE_Workflow start Start: Plasma Sample condition Condition SPE Cartridge (Methanol, Water) load Load Pre-treated Sample condition->load wash Wash Cartridge to Remove Interferences load->wash elute Elute Analyte wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

General Solid-Phase Extraction (SPE) Workflow.

Protocol (Template for Method Development):

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% phosphoric acid in water. Add the internal standard.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute infigratinib and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system for analysis.

Note: This SPE protocol is a general guideline and requires optimization of the sorbent type, wash, and elution solvents for optimal performance with infigratinib.

Conclusion

References

Application Notes and Protocols for LC-MS/MS Analysis of Infigratinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infigratinib is a fibroblast growth factor receptor (FGFR) kinase inhibitor used in the treatment of certain types of cancer, such as cholangiocarcinoma. Accurate and precise quantification of infigratinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides detailed application notes and protocols for the analysis of infigratinib using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Signaling Pathway of Infigratinib

Infigratinib functions by inhibiting the FGFR signaling pathway, which, when dysregulated, can lead to tumor cell proliferation, survival, and migration. The diagram below illustrates the mechanism of action of infigratinib.

Infigratinib Mechanism of Action cluster_cell Tumor Cell FGF Fibroblast Growth Factor (FGF) FGFR Fibroblast Growth Factor Receptor (FGFR) FGF->FGFR Binds to P Phosphorylation FGFR->P Autophosphorylation Infigratinib Infigratinib Infigratinib->FGFR Inhibits Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation, Survival, and Angiogenesis Downstream_Signaling->Cell_Proliferation Promotes

Caption: Infigratinib inhibits FGFR autophosphorylation and downstream signaling.

Experimental Protocols

This section details the methodologies for sample preparation, chromatographic separation, and mass spectrometric detection of infigratinib.

Sample Preparation

The choice of sample preparation method depends on the matrix and the desired level of cleanliness. Both liquid-liquid extraction (LLE) and protein precipitation (PPT) have been successfully employed.

Protocol 1: Liquid-Liquid Extraction (LLE) [1]

  • To 200 µL of plasma sample, add 25 µL of internal standard (IS) working solution (e.g., Dasatinib).

  • Add 2.5 mL of ethyl acetate as the extraction solvent.

  • Vortex mix for 10 minutes at 500 rpm.

  • Centrifuge at 5,000 rpm for 5 minutes at 5°C.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 45°C.

  • Reconstitute the residue in 250 µL of the mobile phase.

  • Vortex for 1 minute and inject 5 µL into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT)

  • To 50 µL of plasma sample, add 250 µL of ice-cold methanol or acetonitrile containing the internal standard.

  • Vortex mix for 10 minutes to precipitate proteins.

  • Centrifuge at 13,000 g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject an aliquot (e.g., 3-5 µL) into the LC-MS/MS system.

Liquid Chromatography

The following are examples of chromatographic conditions that can be adapted based on the available instrumentation and column.

Table 1: Chromatographic Conditions

ParameterCondition ACondition BCondition C
Column Orosil C18 (150 x 4.6 mm, 3 µm)[2]Phenomenex SB-C18 (250 x 4.6 mm, 5 µm)[1]ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% v/v Formic Acid in Water[1]0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile[1]Acetonitrile
Gradient/Isocratic IsocraticIsocratic[1]Gradient
Composition 80:20 (B:A)80:20 (B:A)[1]0-0.5 min (10% B), 0.5-1.0 min (90% B), 1.0-1.4 min (90% B), 1.4-1.5 min (10% B)
Flow Rate 0.8 mL/min[2]0.9 mL/min[1]0.3 mL/min
Column Temperature 40°C40°C40°C
Injection Volume 5 µL5 µL3 µL
Run Time ~7 minutes6.5 minutes[1]2.0 minutes
Mass Spectrometry

The mass spectrometer should be operated in the positive electrospray ionization (ESI) mode, with detection performed using Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometry Parameters

ParameterInfigratinibInternal Standard (Dasatinib)Internal Standard (Imatinib)
Precursor Ion (m/z) 561.21 or 560.19488.16494.5
Product Ion (m/z) 297.18 or 189.13140.02394.5
Ionization Mode ESI PositiveESI PositiveESI Positive
Collision Energy (eV) Instrument dependent, typically 20-40 eVInstrument dependent, typically 25-35 eVInstrument dependent, typically 20-30 eV
Cone Voltage (V) Instrument dependent, typically 20-40 VInstrument dependent, typically 30-50 VInstrument dependent, typically 25-45 V
Capillary Voltage (kV) ~2.0 - 3.5~2.0 - 3.5~2.0 - 3.5
Desolvation Temperature (°C) ~350 - 500~350 - 500~350 - 500

Data Presentation and Method Validation

A summary of typical quantitative data and validation parameters from published methods is presented below.

Table 3: Quantitative Data and Validation Summary

ParameterResult
Linearity Range 1 - 1640 ng/mL[2]
Correlation Coefficient (r²) > 0.99[1]
Precision (%CV) < 15%
Accuracy (% Bias) 85 - 115%
Mean Recovery 96.36% - 98.14%[2]
Lower Limit of Quantification (LLOQ) 1 ng/mL[2]

Experimental Workflow

The following diagram outlines the general workflow for the LC-MS/MS analysis of infigratinib in biological samples.

Infigratinib LC-MS/MS Analysis Workflow Sample_Receipt Sample Receipt (e.g., Plasma) Sample_Preparation Sample Preparation (LLE or PPT) Sample_Receipt->Sample_Preparation LC_Separation Chromatographic Separation (LC) Sample_Preparation->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing Report_Generation Report Generation Data_Processing->Report_Generation

Caption: General workflow for infigratinib analysis.

Key Instrument Parameters Relationship

The interplay of various instrument parameters is critical for achieving optimal sensitivity and selectivity.

Key LC-MS/MS Instrument Parameter Relationships cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Column Column (Stationary Phase) Retention_Time Retention Time & Peak Shape Column->Retention_Time Mobile_Phase Mobile Phase (Composition, pH) Mobile_Phase->Retention_Time Flow_Rate Flow Rate Flow_Rate->Retention_Time Ion_Source Ion Source (ESI Voltage, Temp) Retention_Time->Ion_Source Analyte Introduction Signal_Intensity Signal Intensity & Selectivity Ion_Source->Signal_Intensity Quadrupole_1 Q1 (Precursor Ion Selection) Quadrupole_1->Signal_Intensity Collision_Cell Q2 (Collision Energy) Collision_Cell->Signal_Intensity Quadrupole_3 Q3 (Product Ion Selection) Quadrupole_3->Signal_Intensity

Caption: Interrelationship of key LC-MS/MS parameters.

References

Application Notes and Protocols for the Use of Infigratinib-d3 in Clinical Trial Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infigratinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases, particularly FGFR1, FGFR2, and FGFR3.[1][2] Aberrant FGFR signaling is a key driver in various cancers, making Infigratinib a promising therapeutic agent in oncology.[1] Clinical trials evaluating the efficacy and pharmacokinetics of Infigratinib necessitate robust and reliable bioanalytical methods to accurately quantify drug concentrations in biological matrices. This document provides detailed application notes and protocols for the use of Infigratinib-d3 as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of clinical trial samples. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical data.

Mechanism of Action: FGFR Signaling Pathway

Infigratinib exerts its therapeutic effect by inhibiting the FGFR signaling pathway. Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and undergo autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and angiogenesis.[3][4][5] In cancers with FGFR alterations (e.g., fusions, mutations, or amplifications), this signaling becomes constitutively active, driving tumor growth. Infigratinib competitively binds to the ATP-binding pocket of FGFRs, blocking their kinase activity and thereby inhibiting downstream signaling.[6]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR FGFR_dimer FGFR Dimerization & Autophosphorylation FGFR->FGFR_dimer Ligand Binding Heparan Sulfate Heparan Sulfate Heparan Sulfate->FGFR FRS2 FRS2 FGFR_dimer->FRS2 PI3K PI3K FGFR_dimer->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival & Growth AKT->Survival Infigratinib Infigratinib Infigratinib->FGFR_dimer Inhibition

Caption: Simplified FGFR Signaling Pathway and the inhibitory action of Infigratinib.

Quantitative Bioanalytical Method Performance

The following tables summarize the validation parameters of published LC-MS/MS methods for the quantification of Infigratinib in human plasma. These methods demonstrate the suitability of this analytical technique for clinical trial sample analysis.

Table 1: Linearity and Sensitivity of Infigratinib Quantification

ParameterMethod 1[6][7]Method 2[8][9]Method 3[10]
Linearity Range (ng/mL) 1 - 164072.45 - 2173.52 - 600
Correlation Coefficient (r²) 0.99970.999≥ 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 1.072.452

Table 2: Accuracy and Precision of Infigratinib Quantification

QC LevelAccuracy (%) - Method 1[6][7]Precision (%CV) - Method 1[6][7]Accuracy (%) - Method 2[8][9]Precision (%CV) - Method 2[8][9]Accuracy (%) - Method 3[10]Precision (%CV) - Method 3[10]
Low QC 98.814.0497.21≤ 152.2 - 11.4≤ 15
Medium QC 98.085.4098.14≤ 152.2 - 11.4≤ 15
High QC 97.814.0896.36≤ 152.2 - 11.4≤ 15

Table 3: Recovery and Matrix Effect of Infigratinib Quantification

ParameterMethod 1[6][7]Method 2[8][9]Method 3[10]
Mean Recovery (%) 96.36 - 98.14Not ReportedWithin acceptable limits
Matrix Effect (%CV) 3.61 - 5.400.70 - 1.64Within acceptable limits

Experimental Protocols

I. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the extraction of Infigratinib from human plasma.[8][9]

  • Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard (IS) working solution (concentration to be optimized based on expected analyte levels).

  • Vortex: Briefly vortex the mixture for 30 seconds.

  • Extraction: Add 1 mL of extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex: Vortex vigorously for 10 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase (e.g., 80:20 Acetonitrile:0.1% Formic Acid in water).

  • Vortex: Vortex for 1 minute to ensure complete dissolution.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

II. LC-MS/MS Analysis

The following are typical chromatographic and mass spectrometric conditions for the analysis of Infigratinib. These should be optimized for the specific instrumentation used.

A. Liquid Chromatography Conditions

ParameterCondition
LC System Waters Acquity UPLC or equivalent
Column Phenomenex SB-C18 (250 x 4.6 mm, 5 µm) or equivalent[8][9]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic (e.g., 80% B) or a shallow gradient may be used for better peak shape[8][9]
Flow Rate 0.9 mL/min[8][9]
Injection Volume 5 - 10 µL
Column Temperature 40°C[8]
Autosampler Temperature 5°C[8]

B. Mass Spectrometry Conditions

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Infigratinib: m/z 560.19 → 189.13[11]this compound: To be determined (expect m/z +3)
Ion Source Temperature To be optimized
Desolvation Gas Flow To be optimized
Collision Gas Argon
Collision Energy To be optimized for each transition

Analytical Workflow Diagram

The following diagram illustrates the general workflow for the analysis of clinical trial samples for Infigratinib concentration.

Analytical_Workflow Sample_Collection Clinical Sample Collection (e.g., Plasma) Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage Sample_Preparation Sample Preparation (LLE or Protein Precipitation) Sample_Storage->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis IS_Spiking Spike with This compound (IS) IS_Spiking->Sample_Preparation Data_Processing Data Processing (Integration & Quantification) LC_MS_Analysis->Data_Processing Pharmacokinetic_Analysis Pharmacokinetic Analysis & Reporting Data_Processing->Pharmacokinetic_Analysis

Caption: General workflow for the bioanalysis of Infigratinib in clinical trial samples.

Conclusion

The use of a deuterated internal standard, this compound, in conjunction with a validated LC-MS/MS method, provides a highly selective, sensitive, and accurate approach for the quantification of Infigratinib in clinical trial samples. The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in the clinical development of Infigratinib. Adherence to these or similarly validated methods is essential for generating high-quality bioanalytical data to support pharmacokinetic assessments and ensure the integrity of clinical trial results.

References

Application Note: High-Throughput Bioanalytical Method for the Quantification of Infigratinib in Rat Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantification of infigratinib in rat plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol employs a simple protein precipitation method for sample preparation, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a tandem mass spectrometer in positive ion mode. This method is suitable for pharmacokinetic studies of infigratinib in preclinical rat models.

Introduction

Infigratinib is a selective, ATP-competitive, orally bioavailable inhibitor of fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3.[1][2][3][4] Aberrant FGFR signaling is implicated in the development and progression of various cancers, and infigratinib has been approved for the treatment of cholangiocarcinoma with FGFR2 fusions or rearrangements.[2][3][5] Preclinical pharmacokinetic and toxicokinetic studies in animal models, such as rats, are crucial for the development of new drug candidates. This application note provides a detailed protocol for a reliable and efficient LC-MS/MS method to measure infigratinib concentrations in rat plasma.

Mechanism of Action

Infigratinib inhibits the kinase activity of FGFRs by binding to the ATP-binding pocket, which in turn blocks the downstream signaling pathways that promote tumor cell growth and survival.[2] Dysregulation of the FGF/FGFR signaling pathway can lead to increased cell proliferation, migration, and angiogenesis, all of which are hallmarks of cancer.[6]

Infigratinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds ADP ADP P P Downstream Downstream Signaling (e.g., RAS-MAPK) FGFR->Downstream Activates Infigratinib Infigratinib Infigratinib->FGFR Inhibits ATP ATP Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Figure 1: Infigratinib Signaling Pathway.

Experimental Protocols

Materials and Reagents
  • Infigratinib reference standard

  • Internal Standard (IS), e.g., Derazantinib or Imatinib[7][8]

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Rat plasma with K2EDTA as anticoagulant

Instrumentation
  • Liquid Chromatograph (e.g., Agilent 1200 HPLC, Waters Acquity UPLC)[8][9]

  • Tandem Mass Spectrometer (e.g., Agilent 6320 IT, Quattro X.E premier)[9][10]

  • Analytical column: C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm)[8]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of infigratinib and the internal standard by dissolving the accurately weighed compounds in methanol.[10]

  • Working Solutions: Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solutions with a mixture of acetonitrile and water (1:1, v/v).

  • Calibration Standards and Quality Controls (QCs): Prepare calibration standards and quality control samples by spiking the appropriate working solutions into blank rat plasma. A typical calibration range is 2-600 ng/mL.[11]

Sample Preparation

The protein precipitation method is used for the extraction of infigratinib from rat plasma.[8]

  • Aliquot 100 µL of rat plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[8]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 8000 g for 5 minutes at 4°C.[8]

  • Transfer the supernatant to an HPLC vial for analysis.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Rat Plasma Sample (100 µL) IS_add Add Internal Standard (20 µL) Plasma->IS_add Precipitation Add Acetonitrile (300 µL) for Protein Precipitation IS_add->Precipitation Vortex Vortex (1 min) Precipitation->Vortex Centrifuge Centrifuge (8000g, 5 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Unknowns Calibration->Quantification

Figure 2: Bioanalytical Workflow.

LC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of infigratinib.

Table 1: Chromatographic Conditions [8]

ParameterValue
ColumnWaters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase BAcetonitrile
Flow Rate0.30 mL/min
Injection Volume3.0 µL
Column Temperature40°C
Autosampler Temp.5°C
Run Time2.0 min

Table 2: LC Gradient Program [8]

Time (min)% Mobile Phase B (Acetonitrile)
0 - 0.510
0.5 - 1.090
1.0 - 1.490
1.4 - 1.510
1.5 - 2.010 (Equilibration)

Table 3: Mass Spectrometric Conditions [8]

ParameterInfigratinibInternal Standard (Derazantinib)
Ionization ModePositive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Monitored Transitionm/z 599.88 → 313.10m/z 468.96 → 382.00
Ion Source Gas 150 psi50 psi
Ion Source Gas 250 psi50 psi
Curtain Gas25 psi25 psi
Ion Spray Voltage4500 V4500 V
Temperature550°C550°C

Method Validation

A full validation of the bioanalytical method should be performed according to the regulatory guidelines. Key validation parameters are summarized below.

Table 4: Summary of Method Validation Parameters

ParameterTypical Acceptance Criteria
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 5
AccuracyWithin ±15% of nominal concentration (±20% for LLOQ)
Precision (%CV)≤ 15% (≤ 20% for LLOQ)
RecoveryConsistent, precise, and reproducible
Matrix EffectWithin acceptable limits
StabilityStable under various storage and handling conditions

Application to a Pharmacokinetic Study

This method was successfully applied to a pharmacokinetic study in Sprague-Dawley rats. Following a single oral administration of 10 mg/kg infigratinib, blood samples were collected at various time points.[8] The plasma concentrations of infigratinib were determined using the described LC-MS/MS method.

Table 5: Pharmacokinetic Parameters of Infigratinib in Rats (10 mg/kg, oral) [8]

ParameterValue (Mean ± SD)
Cmax (ng/mL)123.66 ± 26.01
Tmax (h)9.00 ± 2.45
t1/2 (h)7.95 ± 4.86
AUC (ng·h/mL)Data not specified

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of infigratinib in rat plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in a preclinical research setting. This method can be effectively utilized to support pharmacokinetic and toxicokinetic studies of infigratinib.

References

Application Notes and Protocols for Infigratinib-d3 in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infigratinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases, approved for the treatment of patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[1][2][3][4] Understanding the potential for drug-drug interactions (DDIs) is a critical aspect of its clinical development and safe use, as co-administered drugs can alter its efficacy and safety profile. Infigratinib is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4, making it susceptible to interactions with inhibitors and inducers of this enzyme.[1][5][6][7]

Infigratinib-d3, a deuterated isotopologue of infigratinib, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. Its near-identical physicochemical properties to infigratinib ensure similar extraction recovery and ionization efficiency, while its mass shift allows for distinct detection. This enables accurate quantification of infigratinib in complex biological matrices during in vitro and in vivo DDI studies. These application notes provide an overview of infigratinib's DDI profile and detailed protocols for key in vitro DDI assays utilizing this compound.

Signaling Pathway Inhibited by Infigratinib

FGF_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds P P FGFR->P Dimerization & Autophosphorylation Infigratinib Infigratinib Infigratinib->FGFR Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway P->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: Infigratinib inhibits the FGF receptor signaling pathway.

Application Notes

Infigratinib Metabolism and DDI Profile

Infigratinib is extensively metabolized, primarily by CYP3A4, with minor contributions from flavin-containing monooxygenase 3 (FMO3).[6][7] Its two major active metabolites, BHS697 and CQM157, also exhibit pharmacological activity.[2][5][7] Due to its reliance on CYP3A4 for clearance, infigratinib exposure is significantly affected by co-administration with strong CYP3A4 inhibitors (e.g., itraconazole) and inducers (e.g., rifampin).[3] Gastric acid-reducing agents, such as proton pump inhibitors, can also decrease infigratinib's plasma concentration.[3][8]

Infigratinib and its metabolites also have the potential to act as perpetrators of DDIs. In vitro studies have shown that infigratinib can inhibit various CYP enzymes and drug transporters.

Quantitative Data on Infigratinib DDI Potential

The following tables summarize the key quantitative parameters related to the drug-drug interaction potential of infigratinib and its metabolites.

Table 1: Infigratinib Metabolism Kinetics

EnzymeMetaboliteKm (μM, unbound)Vmax (pmol/min/mg protein or pmol/min/pmol protein)
HLMBHS6974.4790.0 pmol/min/mg protein
CYP2C8BHS6970.650.13 pmol/min/pmol protein
CYP2C19BHS6972.500.027 pmol/min/pmol protein
CYP2D6BHS69730.60.81 pmol/min/pmol protein
CYP3A4BHS6972.080.56 pmol/min/pmol protein
HLMCQM1570.0490.32 pmol/min/mg protein

Data sourced from in vitro studies with human liver microsomes (HLM) and recombinant CYP enzymes.[5]

Table 2: In Vitro Inhibition of CYP and UGT Enzymes by Infigratinib and its Metabolites

EnzymeInfigratinib InhibitionBHS697 InhibitionCQM157 Inhibition
CYP2B6Weak/NegligibleWeakWeak/Negligible
CYP2C8Weak/NegligibleNo InhibitionWeak/Negligible
CYP2C9Weak/NegligibleWeakModerate
CYP2C19ModerateWeakWeak/Negligible
CYP2D6Weak/NegligibleNo InhibitionWeak/Negligible
CYP3A4ModerateWeakModerate
UGT1A1WeakWeakModerate
UGT1A4ModerateNot specifiedModerate

This table provides a qualitative summary of the inhibitory potential.[5]

Table 3: In Vitro Transporter Interactions

TransporterInfigratinib Interaction
P-gpSubstrate and Inhibitor
BCRPSubstrate and Inhibitor
MATE1Inhibitor

Infigratinib has a low potential to inhibit BSEP, OCT1, OCT2, and MATE-2K at clinically relevant concentrations.[3]

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes

This protocol describes a method to evaluate the potential of infigratinib to inhibit CYP3A4 activity using a probe substrate and LC-MS/MS for analysis, with this compound as an internal standard for quantifying infigratinib if its concentration is also being monitored.

Workflow Diagram:

CYP3A4_Inhibition_Workflow Prepare_Reagents Prepare Reagents: - Human Liver Microsomes (HLM) - Infigratinib dilutions - Midazolam (probe substrate) - NADPH regenerating system - this compound (Internal Standard) Pre_incubation Pre-incubation: HLM + Infigratinib/Vehicle (37°C, 10 min) Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction: Add Midazolam + NADPH system Pre_incubation->Initiate_Reaction Incubation Incubation: (37°C, specific time) Initiate_Reaction->Incubation Stop_Reaction Stop Reaction: Add ice-cold Acetonitrile with this compound & other IS Incubation->Stop_Reaction Centrifugation Centrifuge to pellet protein Stop_Reaction->Centrifugation Analysis LC-MS/MS Analysis: Quantify 1-OH-Midazolam Centrifugation->Analysis Data_Analysis Data Analysis: Calculate IC50 value Analysis->Data_Analysis

Caption: Workflow for a CYP3A4 inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of infigratinib in DMSO. Serially dilute to obtain a range of working concentrations.

    • Prepare a stock solution of the CYP3A4 probe substrate, midazolam, in methanol or DMSO.

    • Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Prepare human liver microsomes (HLM) in potassium phosphate buffer (pH 7.4).

    • Prepare the stop solution: ice-cold acetonitrile containing a fixed concentration of the internal standard for the probe substrate's metabolite (e.g., d4-1-hydroxymidazolam) and this compound if monitoring the parent compound.

  • Incubation:

    • In a 96-well plate, add HLM and the infigratinib working solutions (or vehicle control).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system and midazolam.

    • Incubate at 37°C for a predetermined time (e.g., 10 minutes, within the linear range of metabolite formation).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 2-3 volumes of the ice-cold acetonitrile stop solution.

    • Seal the plate and vortex to mix.

    • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the formation of 1-hydroxymidazolam.

    • Monitor the transitions for 1-hydroxymidazolam, its internal standard, infigratinib, and this compound.

  • Data Analysis:

    • Calculate the percentage of CYP3A4 activity remaining at each infigratinib concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the infigratinib concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: In Vitro P-glycoprotein (P-gp) Substrate/Inhibition Assay

This protocol uses a bidirectional transport assay in Caco-2 or MDCK-MDR1 cells to determine if infigratinib is a substrate or inhibitor of P-gp. This compound is used as the internal standard for the quantification of infigratinib.

Workflow Diagram:

Pgp_Assay_Workflow Seed_Cells Seed Caco-2/MDCK-MDR1 cells on Transwell inserts Culture_Cells Culture cells to form a confluent monolayer (21 days) Seed_Cells->Culture_Cells Assess_Monolayer Assess Monolayer Integrity (TEER measurement) Culture_Cells->Assess_Monolayer Perform_Transport Perform Bidirectional Transport: - Apical to Basolateral (A->B) - Basolateral to Apical (B->A) Assess_Monolayer->Perform_Transport Prepare_Solutions Prepare Dosing Solutions: - Infigratinib +/- P-gp inhibitor - this compound for IS Prepare_Solutions->Perform_Transport Collect_Samples Collect samples from donor and receiver compartments at time points Perform_Transport->Collect_Samples Add_IS Add this compound (Internal Standard) and precipitate protein Collect_Samples->Add_IS Analysis LC-MS/MS Analysis: Quantify Infigratinib Add_IS->Analysis Data_Analysis Data Analysis: Calculate Papp and Efflux Ratio Analysis->Data_Analysis

Caption: Workflow for a bidirectional P-gp transport assay.

Methodology:

  • Cell Culture:

    • Seed Caco-2 or MDCK-MDR1 cells onto Transwell inserts and culture until a confluent monolayer is formed (typically 21 days for Caco-2).

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • To assess if infigratinib is a substrate:

      • Add the dosing solution containing infigratinib to the donor compartment (apical for A-to-B transport, basolateral for B-to-A transport).

      • Add fresh transport buffer to the receiver compartment.

    • To assess if infigratinib is an inhibitor:

      • Pre-incubate the monolayers with infigratinib on both sides.

      • Add a known P-gp substrate (e.g., digoxin) to the donor compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • Collect samples from the donor and receiver compartments at specified time points.

  • Sample Preparation:

    • To each collected sample, add a fixed amount of this compound as an internal standard.

    • Precipitate proteins by adding 2-3 volumes of ice-cold acetonitrile.

    • Centrifuge to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Quantify the concentration of infigratinib (or the P-gp substrate) in the samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • Calculate the efflux ratio (ER) = Papp(B-A) / Papp(A-B).

    • An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp. A reduction in the efflux ratio in the presence of a known P-gp inhibitor confirms this.

    • For inhibition studies, compare the efflux of the P-gp probe substrate in the presence and absence of infigratinib to determine an IC50.

Conclusion

Infigratinib exhibits a significant potential for drug-drug interactions, primarily as a victim of strong CYP3A4 modulators and as a perpetrator through the inhibition of various CYP enzymes and transporters. The use of deuterated internal standards like this compound is crucial for the accurate and precise quantification of infigratinib in complex biological matrices during DDI studies. The protocols outlined here provide a framework for robustly evaluating the DDI profile of infigratinib, generating essential data for guiding its safe and effective clinical use. Researchers should consider these interactions when designing clinical trials and prescribing infigratinib in combination with other medications.

References

Determining the Potency of Infigratinib: A Cell-Based Assay Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infigratinib (BGJ398) is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with primary activity against FGFR1, FGFR2, and FGFR3.[1][2] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal rearrangements leading to fusion proteins, is a key driver in various malignancies.[3] Infigratinib has shown significant clinical activity in patients with FGFR2 fusion-positive cholangiocarcinoma and FGFR3-altered urothelial carcinoma.[4][5]

This application note provides detailed protocols for cell-based assays to determine the potency of infigratinib in cancer cell lines harboring FGFR alterations. The described methods include a cell viability assay to measure the anti-proliferative effects of infigratinib and a western blot analysis to assess the inhibition of downstream FGFR signaling pathways.

Mechanism of Action and Signaling Pathway

Infigratinib exerts its anti-tumor effects by binding to the ATP-binding pocket of FGFRs, thereby inhibiting their kinase activity.[2] This blockade prevents the phosphorylation of downstream signaling molecules, leading to the suppression of key cellular processes involved in tumor growth and survival, including proliferation, differentiation, migration, and angiogenesis. The primary signaling cascades downstream of FGFR activation include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Infigratinib Infigratinib Infigratinib->FGFR Inhibition

Figure 1: Infigratinib Inhibition of the FGFR Signaling Pathway.

Data Presentation: Infigratinib Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of infigratinib against FGFR kinases and in various cancer cell lines.

Table 1: Infigratinib IC50 Values against FGFR Kinases

Kinase TargetIC50 (nM)
FGFR10.9 - 1.1
FGFR21.0 - 1.4
FGFR31.0 - 2.0
FGFR460 - 61

Data compiled from multiple sources.[1][2][3][6]

Table 2: Infigratinib Anti-proliferative IC50 Values in Cancer Cell Lines

Cell LineCancer TypeFGFR AlterationIC50 (nM)
RT112Bladder CancerFGFR3 Amplification5
RT4Bladder CancerFGFR3 Overexpression30
SW780Bladder CancerFGFR3 Overexpression32
JMSU1Bladder CancerFGFR3 Overexpression15
AN3CAEndometrial CancerFGFR2 MutationPotent Inhibition (IC50 < 500)
MFE-280Endometrial CancerFGFR2 MutationPotent Inhibition (IC50 < 500)
Kato IIIGastric CancerFGFR2 AmplificationSensitive (IC50 not specified)
SNU-16Gastric CancerFGFR2 AmplificationSensitive (IC50 not specified)
Ba/F3-TEL-FGFR1Pro-B CellFGFR1 Fusion2.9 (µM)
Ba/F3-TEL-FGFR2Pro-B CellFGFR2 Fusion2.0 (µM)
Ba/F3-TEL-FGFR3Pro-B CellFGFR3 Fusion2.0 (µM)

Data compiled from multiple sources.[6][7]

Experimental Protocols

The following are detailed protocols for determining the potency of infigratinib in appropriate cancer cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Incubate Overnight A->B C 3. Treat with Infigratinib (serial dilutions) B->C D 4. Incubate for 72 hours C->D E 5. Add MTT Reagent D->E F 6. Incubate for 2-4 hours E->F G 7. Solubilize Formazan (add DMSO or Solubilization Buffer) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Figure 2: Workflow for the MTT Cell Viability Assay.

Materials:

  • Cancer cell line with known FGFR alteration (e.g., RT112 for bladder cancer, SNU-16 for gastric cancer)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Infigratinib (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or a suitable solubilization buffer

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Include wells with medium only for blank measurements.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Infigratinib Treatment:

    • Prepare serial dilutions of infigratinib in complete medium. A suggested starting range is 0.1 nM to 10 µM.

    • Remove the medium from the wells and add 100 µL of the infigratinib dilutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as the highest infigratinib dose.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After 72 hours, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log concentration of infigratinib.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Western Blot Analysis for FGFR Pathway Inhibition

This protocol is for assessing the inhibition of key downstream signaling proteins of the FGFR pathway, such as phosphorylated FRS2 (p-FRS2) and phosphorylated ERK (p-ERK).

Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Treatment (with Infigratinib) B 2. Cell Lysis A->B C 3. Protein Quantification (BCA or Bradford assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF or nitrocellulose membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (e.g., anti-p-FRS2, anti-p-ERK) F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (Chemiluminescence) H->I J 10. Analysis I->J

Figure 3: Workflow for Western Blot Analysis.

Materials:

  • Cancer cell line with known FGFR alteration

  • Complete cell culture medium

  • Infigratinib (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-p-FRS2, rabbit anti-p-ERK, mouse anti-total FRS2, mouse anti-total ERK, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of infigratinib (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:2000-1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities to determine the effect of infigratinib on the phosphorylation of FRS2 and ERK relative to their total protein levels and the loading control.

Conclusion

The cell-based assays described in this application note provide robust and reproducible methods for determining the potency of infigratinib. The cell viability assay is a fundamental tool for assessing the anti-proliferative effects of the compound, while the western blot analysis offers mechanistic insight into its ability to inhibit the FGFR signaling pathway. These protocols can be adapted for various cancer cell lines with known FGFR alterations, making them valuable tools for both basic research and drug development applications.

References

Infigratinib-d3 in the Treatment of Achondroplasia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Infigratinib-d3: While extensive research and clinical trials have been conducted on infigratinib for the treatment of achondroplasia, specific preclinical or clinical data for its deuterated analog, this compound, is not publicly available at this time. Deuteration, the selective replacement of hydrogen atoms with deuterium, is a common strategy in drug development to improve pharmacokinetic properties, such as increasing metabolic stability and half-life. It is therefore plausible that this compound is being investigated to offer an improved dosing regimen or safety profile compared to the non-deuterated form.

The following application notes and protocols are based on the substantial body of evidence available for infigratinib in the context of achondroplasia. These data provide a strong foundation for understanding the potential application and experimental framework for this compound.

Introduction

Achondroplasia, the most common form of dwarfism, is caused by a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene. This mutation leads to constitutive activation of the FGFR3 signaling pathway, which negatively regulates chondrocyte proliferation and differentiation, ultimately impairing bone growth. Infigratinib is an orally bioavailable, selective tyrosine kinase inhibitor of FGFR1, FGFR2, and FGFR3. By inhibiting FGFR3, infigratinib aims to normalize the downstream signaling pathways and promote proper bone development.[1][2][3] this compound, as a deuterated analog, is expected to have a similar mechanism of action.

Mechanism of Action

Infigratinib competitively binds to the ATP-binding site of the FGFR3 tyrosine kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling cascades. The primary pathways implicated in achondroplasia and inhibited by infigratinib are the RAS-MAPK and STAT1 pathways.[2][4]

Signaling Pathway Diagram

FGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_stat STAT Pathway cluster_pi3k PI3K/AKT Pathway FGF FGF Ligand FGFR3 FGFR3 (Gain-of-Function Mutation) FGF->FGFR3 P1 Phosphorylation FGFR3->P1 Infigratinib Infigratinib / this compound Infigratinib->P1 Inhibition GRB2_SOS GRB2/SOS P1->GRB2_SOS JAK JAK P1->JAK PI3K PI3K P1->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_P pERK ERK->ERK_P Nucleus Nucleus ERK_P->Nucleus STAT1 STAT1 JAK->STAT1 STAT1_P pSTAT1 STAT1->STAT1_P STAT1_P->Nucleus AKT AKT PI3K->AKT GeneExpression Altered Gene Expression (Inhibition of Chondrocyte Proliferation & Differentiation) Nucleus->GeneExpression

Caption: FGFR3 signaling pathway in achondroplasia and the inhibitory action of infigratinib.

Quantitative Data

In Vitro Potency of Infigratinib
TargetIC50 (nM)
FGFR10.9
FGFR21.4
FGFR31.0
FGFR460
(Data for non-deuterated infigratinib)
Preclinical Efficacy of Infigratinib in Fgfr3Y367C/+ Mouse Model[1][5][6][7]
Treatment Group (daily dose)Femur Length Increase (%)Tibia Length Increase (%)Foramen Magnum Size Increase (%)
0.2 mg/kg4.89--
0.5 mg/kg10.35Statistically significant12
2.0 mg/kgSubstantial increases observedSubstantial increases observedImprovement observed
(Data for non-deuterated infigratinib)
Clinical Efficacy of Infigratinib in Children with Achondroplasia (PROPEL 2 Study)[8][9][10][11]
Dose CohortMean Change in Annualized Height Velocity (cm/year)
At 12 Months
0.25 mg/kg/day (Cohort 5)+2.51
At 18 Months
0.25 mg/kg/day (Cohort 5)+2.50
(Data for non-deuterated infigratinib)

Experimental Protocols

Preclinical Study in Fgfr3Y367C/+ Mouse Model of Achondroplasia

Objective: To evaluate the in vivo efficacy of low-dose infigratinib on skeletal development in a mouse model of achondroplasia.[5][6]

Experimental Workflow:

Preclinical_Workflow Animal_Model Fgfr3Y367C/+ Mouse Model Treatment_Groups Treatment Groups: - Vehicle Control - Infigratinib (0.2, 0.5, 2.0 mg/kg/day) - Infigratinib (1 mg/kg every 3 days) Animal_Model->Treatment_Groups Dosing Daily Subcutaneous Injections (Postnatal Day 1 to 15) Treatment_Groups->Dosing Measurements Weekly Measurement: - Body Weight - Naso-anal length Dosing->Measurements Analysis Post-treatment Analysis (Day 15): - Micro-CT of long bones and skull - Histology of growth plates - Western blot for pERK/ERK Dosing->Analysis

Caption: Experimental workflow for preclinical evaluation of infigratinib in a mouse model.

Methodology:

  • Animal Model: Utilize the Fgfr3Y367C/+ mouse model, which recapitulates the skeletal features of human achondroplasia.

  • Treatment Groups:

    • Vehicle control (e.g., 0.5% methylcellulose)

    • Infigratinib at various doses (e.g., 0.2, 0.5, and 2.0 mg/kg/day) administered subcutaneously.[1][5]

  • Dosing Regimen: Daily subcutaneous injections from postnatal day 1 to day 15.

  • In-life Measurements: Monitor body weight and naso-anal length weekly.

  • Endpoint Analysis (Day 15):

    • Skeletal Analysis: Perform micro-computed tomography (µCT) on femurs, tibias, and skulls to measure bone length and foramen magnum dimensions.

    • Histology: Isolate growth plates from long bones for histological staining (e.g., Safranin O/Fast Green) to assess chondrocyte organization and proliferation/hypertrophic zones.

    • Western Blot: Analyze protein lysates from growth plate cartilage for levels of phosphorylated ERK (pERK) and total ERK to assess target engagement.

Phase 2 Clinical Trial Protocol (PROPEL 2)

Objective: To evaluate the safety, efficacy, and pharmacokinetics of oral infigratinib in children with achondroplasia.[1][7]

Study Design: A prospective, open-label, dose-escalation, and dose-expansion study.

Participant Population: Children aged 3 to 11 years with a confirmed diagnosis of achondroplasia.[1]

Experimental Workflow:

Clinical_Trial_Workflow Screening Screening & Enrollment (PROPEL Study Participants) Dose_Escalation Dose Escalation Cohorts: - Cohort 1: 0.016 mg/kg/day - Cohort 2: 0.032 mg/kg/day - Cohort 3: 0.064 mg/kg/day - Cohort 4: 0.128 mg/kg/day - Cohort 5: 0.250 mg/kg/day Screening->Dose_Escalation Treatment Daily Oral Administration Dose_Escalation->Treatment Monitoring Regular Monitoring: - Safety Assessments (AEs) - Annualized Height Velocity - Body Proportionality - Pharmacokinetics Treatment->Monitoring Dose_Expansion Dose Expansion Phase (at selected dose) Monitoring->Dose_Expansion Long_Term_Extension Open-Label Extension Dose_Expansion->Long_Term_Extension

Caption: Workflow of the PROPEL 2 clinical trial for infigratinib in achondroplasia.

Methodology:

  • Dose Escalation Phase:

    • Enroll sequential cohorts of children at increasing doses of infigratinib (e.g., 0.016, 0.032, 0.064, 0.128, 0.250 mg/kg/day).[8]

    • Administer infigratinib orally once daily.

    • Monitor for safety and tolerability.

  • Primary Efficacy Endpoint:

    • Change from baseline in annualized height velocity (AHV).

  • Secondary Endpoints:

    • Change in body proportionality (upper-to-lower body segment ratio).[7]

    • Pharmacokinetic profiling of infigratinib and its major metabolites.[1]

  • Safety Monitoring:

    • Record all adverse events (AEs), with a focus on potential side effects such as hyperphosphatemia, retinal disorders, and effects on bone mineral density.[8]

  • Dose Expansion Phase:

    • Enroll an additional cohort of children at the selected optimal dose from the escalation phase to further evaluate efficacy and safety.

Conclusion

Infigratinib has demonstrated significant promise in preclinical and clinical studies for the treatment of achondroplasia by targeting the underlying pathophysiology of the condition. The available data on its mechanism of action, efficacy, and safety provide a robust framework for the continued investigation and potential future application of its deuterated form, this compound. Further studies are required to elucidate the specific pharmacokinetic and clinical profile of this compound.

References

Troubleshooting & Optimization

Optimizing mass spectrometry settings for Infigratinib-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry settings for Infigratinib-d3. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial mass spectrometry settings for Infigratinib and this compound?

A1: For initial method development, you can use the settings summarized in the tables below. These parameters are derived from published literature for Infigratinib and predicted for this compound, assuming deuteration on the ethyl group of the piperazine moiety.[1][2][3] Optimization will be required for your specific instrumentation.

Q2: Why is a deuterated internal standard like this compound preferred?

A2: Deuterated internal standards are considered the gold standard in quantitative LC-MS/MS analysis.[4][5] They share very similar physicochemical properties with the analyte, meaning they co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery.[4][6] This similarity allows for accurate correction of variations during sample preparation and analysis, leading to more precise and accurate quantification.[4]

Q3: I am not seeing any peaks for my analyte or internal standard. What should I check first?

A3: No observed peaks can stem from several issues. A systematic check is recommended. First, verify the sample preparation process to ensure the analyte and internal standard were correctly spiked. Second, inspect the LC system for leaks, correct mobile phase composition, and ensure the column is properly installed and equilibrated. Finally, confirm that the mass spectrometer is properly tuned and that the correct MRM transitions and source parameters are being used.

Q4: My peak shapes are poor (tailing, fronting, or split). What are the common causes?

A4: Poor peak shape can be attributed to several factors. Column overload is a common cause, which can be addressed by diluting the sample.[7] Incompatible injection solvent with the mobile phase can also lead to peak distortion. Ensure your sample is dissolved in a solvent similar to or weaker than the initial mobile phase.[7] Column degradation or contamination is another possibility, which may require column washing or replacement.[7]

Q5: I am observing significant ion suppression or enhancement. How can I mitigate this?

A5: Ion suppression is a common matrix effect in LC-MS/MS analysis.[8] To mitigate this, ensure adequate chromatographic separation of your analyte from endogenous matrix components. Modifying the gradient elution profile or using a different stationary phase can improve separation.[9] A more rigorous sample preparation method, such as solid-phase extraction (SPE), can also help in removing interfering matrix components.[9]

Quantitative Data Summary

The following tables summarize typical mass spectrometry parameters for Infigratinib and predicted parameters for this compound.

Table 1: Mass Spectrometry Parameters for Infigratinib

ParameterValueReference
Ionization ModePositive Electrospray Ionization (ESI+)[1][2]
Precursor Ion (Q1) [M+H]⁺m/z 560.2 - 561.2[2][3][10]
Product Ion (Q3)m/z 313.1, 297.18, 189.13[1][2][3]
Collision Energy (CE)20 - 35 eV (instrument dependent)[1]
Cone Voltage / DP20 - 150 V (instrument dependent)[1][2]

Table 2: Predicted Mass Spectrometry Parameters for this compound

ParameterPredicted Value
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]⁺m/z 563.2 - 564.2
Product Ion (Q3)m/z 313.1 or 316.1 (depending on fragmentation)
Collision Energy (CE)20 - 35 eV (requires optimization)
Cone Voltage / DP20 - 150 V (requires optimization)

Note: The predicted values for this compound assume deuteration on the N-ethyl group. The optimal product ion and collision energy should be determined experimentally by infusing an this compound standard solution.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex for 1 minute and inject into the LC-MS/MS system.

Liquid Chromatography Method
ParameterDescriptionReference
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[1]
Mobile Phase A0.1% Formic Acid in Water[2]
Mobile Phase BAcetonitrile[2]
Flow Rate0.3 - 0.5 mL/min[1]
GradientStart with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be: 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.5 min (90% B), 3.6-5.0 min (10% B).[1]
Injection Volume5 µL
Column Temperature40°C[1]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Precipitate Protein Precipitation (Acetonitrile) Vortex1->Precipitate Vortex2 Vortex Precipitate->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC LC Separation Inject->LC MS MS Detection LC->MS Data Data Acquisition MS->Data Troubleshooting_Logic cluster_no_peak Troubleshooting: No Peak cluster_poor_peak Troubleshooting: Poor Peak Shape cluster_low_intensity Troubleshooting: Low Intensity Start Issue Detected No_Peak No Peak Observed Start->No_Peak Poor_Peak Poor Peak Shape Start->Poor_Peak Low_Intensity Low Intensity Start->Low_Intensity Check_Sample Verify Sample Prep No_Peak->Check_Sample Check_Overload Dilute Sample Poor_Peak->Check_Overload Optimize_Source Optimize Source Parameters (Gas, Temp, Voltage) Low_Intensity->Optimize_Source Check_LC Check LC System (Leaks, Flow, Column) Check_Sample->Check_LC Check_MS Check MS Settings (Tune, MRM, Source) Check_LC->Check_MS Check_Solvent Injection Solvent vs. Mobile Phase Check_Overload->Check_Solvent Check_Column Column Health Check_Solvent->Check_Column Optimize_CE Optimize Collision Energy Optimize_Source->Optimize_CE Check_Suppression Investigate Ion Suppression Optimize_CE->Check_Suppression

References

How to resolve ion suppression in infigratinib LC-MS/MS assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to ion suppression in infigratinib LC-MS/MS assays.

Troubleshooting Guide: Resolving Ion Suppression

Question: I am observing significant ion suppression in my infigratinib LC-MS/MS assay. What are the common causes and how can I mitigate them?

Answer:

Ion suppression in LC-MS/MS analysis of infigratinib is a common challenge that can lead to inaccurate quantification. It is primarily caused by co-eluting matrix components from biological samples that interfere with the ionization of infigratinib and its internal standard (IS) in the mass spectrometer's ion source.[1][2][3] The most effective strategies to resolve ion suppression involve optimizing sample preparation, chromatographic separation, and the analytical method.

Here is a stepwise approach to troubleshoot and resolve ion suppression:

Step 1: Evaluate the Extent of Ion Suppression (Matrix Effect)

Before troubleshooting, it is crucial to quantify the extent of the matrix effect. This is typically done by comparing the peak area of infigratinib in a post-extraction spiked sample to that of a pure solution at the same concentration.

Experimental Workflow for Assessing Ion Suppression

cluster_prep Sample Preparation cluster_spike Spiking cluster_analysis LC-MS/MS Analysis cluster_calc Calculation A Prepare Blank Matrix Extract (e.g., plasma after LLE or PP) C Spike Infigratinib into Blank Matrix Extract (Post-Extraction Spike) A->C Extracted Matrix B Prepare Pure Solution of Infigratinib (in reconstitution solvent) D Spike Infigratinib into Reconstitution Solvent B->D Pure Analyte E Analyze Both Samples by LC-MS/MS C->E D->E F Compare Peak Areas E->F G Calculate Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100 F->G

Caption: Workflow for Quantifying Matrix Effect.

Step 2: Optimize Sample Preparation

The goal of sample preparation is to remove interfering matrix components. For infigratinib, both Liquid-Liquid Extraction (LLE) and Protein Precipitation (PP) have been successfully used.

  • Liquid-Liquid Extraction (LLE): This technique has demonstrated high recovery and minimal matrix effects for infigratinib.[4][5] Ethyl acetate is a commonly used extraction solvent.[6]

  • Protein Precipitation (PP): While simpler than LLE, PP may be less effective at removing certain phospholipids that can cause ion suppression. Acetonitrile is a typical precipitation solvent.[7]

If you are experiencing ion suppression with PP, consider switching to LLE.

Step 3: Enhance Chromatographic Separation

Optimizing the chromatographic conditions can separate infigratinib from co-eluting interferences.

  • Column Chemistry: A C18 stationary phase is commonly used for infigratinib analysis.[4][6][7][8]

  • Mobile Phase: A gradient elution using a combination of an organic solvent (acetonitrile or methanol) and an aqueous solution with a modifier (formic acid) is effective. Adjusting the gradient profile can improve the resolution between infigratinib and matrix components.[4][7]

  • Flow Rate: Slower flow rates can sometimes improve separation, though this will increase run times.

Step 4: Use a Suitable Internal Standard (IS)

A stable isotope-labeled (SIL) internal standard for infigratinib is ideal, as it will co-elute and experience similar ion suppression, thus providing more accurate quantification. If a SIL-IS is not available, a structural analog that is close in retention time and ionization efficiency can be used. Dasatinib and derazantinib have been successfully used as internal standards in infigratinib assays.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are acceptable levels of matrix effect for infigratinib assays?

According to regulatory guidelines, the coefficient of variation (%CV) of the matrix factor should be within 15%. Several validated methods for infigratinib have reported matrix effect %CV values well below this limit, indicating minimal ion suppression.[4][9]

Quality Control LevelMatrix Effect (%CV)Reference
Low QC0.70%[4]
High QC1.64%[4]
Low QC4.95%[9]
High QC3.61%[9]

Q2: What are the detailed experimental protocols for sample preparation that have shown low ion suppression for infigratinib?

Here are two validated protocols:

Protocol 1: Liquid-Liquid Extraction (LLE) [6]

  • To 200 µl of plasma, add the internal standard (dasatinib).

  • Add 2.50 ml of ethyl acetate as the extraction solvent.

  • Vortex for 10 minutes at 500 rpm.

  • Centrifuge at 5,000 rpm for 5 minutes at 5°C.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen at 45°C.

  • Reconstitute the residue in 250 µl of the mobile phase.

  • Vortex for 1 minute and inject into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PP) [7]

  • To the plasma sample, add the internal standard (derazantinib).

  • Add acetonitrile for protein precipitation.

  • Vortex and then centrifuge to pellet the precipitated proteins.

  • Inject the supernatant into the LC-MS/MS system.

Q3: What are the typical LC-MS/MS parameters for infigratinib analysis?

The following table summarizes the parameters from a validated method:[7]

ParameterCondition
LC System Waters Acquity UPLC
Column Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B Acetonitrile
Gradient 10% B (0-0.5 min), 10-90% B (0.5-1.0 min), 90% B (1.0-1.4 min), 90-10% B (1.4-1.5 min), 10% B (1.5-2.0 min)
Flow Rate 0.30 mL/min
Injection Volume 3.0 µL
MS System Tandem Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI) Positive
MRM Transitions Infigratinib: m/z 559.88 → 313.10; Derazantinib (IS): m/z 468.96 → 382.00

Q4: How does infigratinib work and could its mechanism be visualized?

Infigratinib is a kinase inhibitor that targets Fibroblast Growth Factor Receptors (FGFRs).[5] By binding to the ATP-binding site of the receptor, it prevents autophosphorylation and blocks downstream signaling pathways, such as the MAPK pathway, which are involved in cell proliferation and survival.[5]

Infigratinib Signaling Pathway Inhibition

cluster_pathway FGFR Signaling Pathway FGF Fibroblast Growth Factor (FGF) FGFR FGFR FGF->FGFR Binds P_FGFR Autophosphorylation FGFR->P_FGFR Activates Downstream Downstream Signaling (e.g., MAPK pathway) P_FGFR->Downstream Proliferation Cell Proliferation and Survival Downstream->Proliferation Infigratinib Infigratinib Infigratinib->FGFR Inhibits ATP Binding

Caption: Infigratinib inhibits FGFR signaling.

References

Technical Support Center: Optimizing Infigratinib Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity and robustness of infigratinib quantification methods.

Frequently Asked Questions (FAQs)

Q1: What is the typical linear range for infigratinib quantification in plasma?

A1: Based on published literature, the linear range for infigratinib quantification in plasma using LC-MS/MS or UPLC-MS/MS methods typically falls between 1 to 1,640 ng/mL and 2 to 600 ng/mL.[1][2] The specific range can vary depending on the instrumentation, sample preparation method, and the specific matrix being analyzed.

Q2: What is the achievable Lower Limit of Quantification (LLOQ) for infigratinib?

A2: A sensitive UPLC-MS/MS method can achieve an LLOQ of 2 ng/mL for infigratinib in rat plasma.[1][3] Another LC-MS/MS method in human plasma reported a sensitivity of 1.0 ng/mL.[4] For human liver microsomes, a limit of quantification of 4.71 ng/mL has been reported.[5]

Q3: What are the key downstream signaling pathways activated by FGFR that are inhibited by infigratinib?

A3: Infigratinib is a pan-FGFR inhibitor that blocks aberrant signaling through several key downstream pathways, including the RAS-RAF-MEK-MAPK, PI3K-AKT-mTOR, JAK-STAT, and PLCγ pathways.[6][7][8]

Troubleshooting Guides

Section 1: Sample Preparation

Q: I am observing low recovery of infigratinib after sample extraction. What are the possible causes and solutions?

A: Low recovery can stem from several factors related to the extraction procedure. Here are some common causes and troubleshooting steps:

  • Incomplete Protein Precipitation: If using protein precipitation with acetonitrile, ensure the ratio of acetonitrile to plasma is optimal. A common starting point is a 3:1 ratio (acetonitrile:plasma).[1] Insufficient vortexing or incubation time can also lead to incomplete precipitation.

    • Solution: Increase the volume of acetonitrile, extend the vortexing time to ensure thorough mixing, and ensure adequate incubation on ice to facilitate protein crashing.

  • Inefficient Liquid-Liquid Extraction (LLE): The choice of organic solvent is critical for efficient LLE. Ethyl acetate is a commonly used solvent for infigratinib extraction.[2] The pH of the aqueous phase can also influence the extraction efficiency of ionizable compounds.

    • Solution: Ensure the chosen extraction solvent has the appropriate polarity to partition infigratinib from the aqueous matrix. Optimize the pH of the sample to ensure infigratinib is in a neutral state, which enhances its solubility in the organic phase. Ensure vigorous mixing (vortexing) for a sufficient duration to maximize partitioning.

  • Analyte Adsorption: Infigratinib may adsorb to the surface of plasticware, especially at low concentrations.

    • Solution: Use low-retention polypropylene tubes and pipette tips. Silanized glassware can also be considered to minimize adsorption.

  • Degradation During Sample Processing: Infigratinib may be susceptible to degradation under certain conditions. One study noted that infigratinib is poorly soluble in acetonitrile and methanol alone but dissolves in a DMSO:acetonitrile mixture.[9]

    • Solution: Minimize the time samples are kept at room temperature.[10] Process samples on ice or at 4°C. Evaluate the stability of infigratinib in the extraction solvent and under the processing conditions.[10]

Section 2: Chromatography

Q: I am experiencing peak tailing or broadening for the infigratinib peak. What could be the issue?

A: Poor peak shape can compromise sensitivity and integration accuracy. Consider the following:

  • Column Contamination: Buildup of matrix components on the analytical column is a frequent cause of peak shape issues.

    • Solution: Implement a robust sample clean-up procedure. Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent to remove contaminants.

  • Secondary Interactions: Infigratinib may interact with active sites on the column packing material, leading to peak tailing.

    • Solution: Ensure the mobile phase pH is appropriate to maintain infigratinib in a single ionic state. The addition of a small amount of an amine modifier (e.g., triethylamine) to the mobile phase can help to mask active silanol groups on the column.

  • Inappropriate Mobile Phase Composition: A mobile phase that is too weak may not effectively elute infigratinib, resulting in broad peaks.

    • Solution: Optimize the gradient profile or the percentage of organic solvent in an isocratic method to ensure efficient elution. Most methods utilize a combination of acetonitrile and water with a formic acid additive.[1][4]

Section 3: Mass Spectrometry

Q: The signal intensity for infigratinib is low or inconsistent. How can I improve it?

A: Low or variable signal intensity can be due to several factors related to the mass spectrometer settings and matrix effects.

  • Suboptimal Ionization Parameters: The settings for the ion source, such as capillary voltage, gas flow, and temperature, are critical for efficient ionization.

    • Solution: Perform a systematic optimization of the ion source parameters for infigratinib using a standard solution. This includes optimizing the electrospray voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature.

  • Matrix Effects (Ion Suppression or Enhancement): Co-eluting endogenous components from the biological matrix can interfere with the ionization of infigratinib, leading to a decrease (suppression) or increase (enhancement) in signal intensity.[11]

    • Solution:

      • Improve Sample Clean-up: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.

      • Chromatographic Separation: Modify the chromatographic method to separate infigratinib from the interfering components.

      • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for infigratinib will co-elute and experience the same matrix effects, providing a more accurate quantification.

  • Incorrect Mass Transitions (MRM): The selection of precursor and product ions for Multiple Reaction Monitoring (MRM) is crucial for sensitivity and specificity.

    • Solution: Verify the optimal precursor and product ion transitions for infigratinib. Commonly reported transitions include m/z 560.19 → 189.13 and m/z 599.88 → 313.10.[1][4] Optimize the collision energy for each transition to maximize the product ion signal.

Data Presentation

Table 1: Summary of LC-MS/MS and UPLC-MS/MS Method Parameters for Infigratinib Quantification

ParameterMethod 1 (LC-MS/MS in Human Plasma)[2][4][12]Method 2 (UPLC-MS/MS in Rat Plasma)[1][3]Method 3 (LC-MS/MS in Human Liver Microsomes)[5]
Linear Range 1 - 1,640 ng/mL2 - 600 ng/mL5 - 500 ng/mL
LLOQ 1.0 ng/mL2 ng/mL4.71 ng/mL
Accuracy (%) 96.34 - 100.7697.8 - 111.4 (Inter-day)Within 7.3%
Precision (%CV) ≤ 0.62 (Retention Time)≤ 11.8 (Inter-day)Within 7.3%
Recovery (%) 96.36 - 98.1486.7 - 97.4Not Reported
Internal Standard DasatinibDerazantinibDuvelisib

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Infigratinib from Human Plasma[2]
  • Sample Preparation:

    • To 200 µL of human plasma in a polypropylene tube, add the internal standard solution.

  • Extraction:

    • Add 2.5 mL of ethyl acetate to the plasma sample.

    • Vortex for 10 minutes at 500 rpm.

    • Centrifuge at 5,000 rpm for 5 minutes at 5°C.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen gas at 45°C.

    • Reconstitute the residue in 250 µL of the mobile phase.

    • Vortex for 1 minute.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation for Infigratinib from Rat Plasma[1]
  • Sample Preparation:

    • To 100 µL of rat plasma in a centrifuge tube, add 20 µL of the internal standard solution.

  • Precipitation:

    • Add 300 µL of acetonitrile to the plasma sample.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 13,000 g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer 100 µL of the supernatant to an autosampler vial.

  • Analysis:

    • Inject the sample into the UPLC-MS/MS system.

Mandatory Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG JAK JAK FGFR->JAK Infigratinib Infigratinib Infigratinib->FGFR Inhibition GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation, Differentiation MAPK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC Migration Cell Migration PKC->Migration STAT STAT JAK->STAT Gene_Expression Gene Expression STAT->Gene_Expression

Caption: Infigratinib inhibits the FGFR signaling pathway.

Experimental_Workflow Start Start: Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Start->Add_IS Extraction Sample Extraction Add_IS->Extraction LLE Liquid-Liquid Extraction Extraction->LLE Method 1 PP Protein Precipitation Extraction->PP Method 2 Evaporation Evaporation LLE->Evaporation Centrifugation Centrifugation PP->Centrifugation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Supernatant_Transfer->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: General workflow for infigratinib quantification.

Troubleshooting_Logic Problem Problem Encountered Low_Sensitivity Low Sensitivity / Poor Signal Problem->Low_Sensitivity Bad_Peak_Shape Poor Peak Shape Problem->Bad_Peak_Shape High_Variability High Variability Problem->High_Variability Check_SP Check Sample Prep: - Recovery - Matrix Effects Low_Sensitivity->Check_SP Check_MS Check MS Settings: - Ion Source - MRM Transitions Low_Sensitivity->Check_MS Check_LC Check LC System: - Column Health - Mobile Phase Bad_Peak_Shape->Check_LC High_Variability->Check_SP Check_IS Check Internal Standard: - Stability - Purity High_Variability->Check_IS Solution_SP Optimize Extraction Improve Cleanup Check_SP->Solution_SP Solution_LC Flush/Replace Column Optimize Mobile Phase Check_LC->Solution_LC Solution_MS Tune MS Parameters Optimize Collision Energy Check_MS->Solution_MS Solution_IS Use Stable Isotope-Labeled IS Check_IS->Solution_IS

Caption: A logical approach to troubleshooting common issues.

References

Overcoming contamination in infigratinib reference standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with infigratinib reference standards. Our aim is to help you overcome common challenges, particularly those related to contamination, to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is infigratinib and what is its primary mechanism of action?

Infigratinib is a small molecule kinase inhibitor that potently and selectively targets Fibroblast Growth Factor Receptors (FGFRs), primarily FGFR1, FGFR2, and FGFR3.[1][2] Constitutive activation of FGFR signaling due to genetic alterations can drive the proliferation and survival of malignant cells.[3] Infigratinib binds to the ATP-binding pocket of the FGFR, inhibiting its kinase activity and thereby blocking downstream signaling pathways that promote tumor growth.[4]

Q2: What are the common types of contaminants I might encounter in my infigratinib reference standard?

Contamination in infigratinib reference standards can generally be categorized into three main types:

  • Process-Related Impurities: These are substances that are introduced or formed during the synthesis of the infigratinib active pharmaceutical ingredient (API). They can include unreacted starting materials, intermediates, byproducts, and reagents. For example, based on a common synthesis route, potential impurities could arise from the starting materials 1-ethylpiperazine and 1-bromo-4-nitrobenzene, or the intermediate 4-(4-ethylpiperazin-1-yl)aniline.[1]

  • Degradation Products: Infigratinib can degrade under certain stress conditions such as exposure to acidic, alkaline, or oxidative environments.[5] These degradation products will have different chemical structures from the parent infigratinib molecule.

  • Metabolites: If working with in vivo or in vitro biological systems, you may encounter metabolites of infigratinib. The major human metabolites are BHS697 and CQM157, which have similar in vitro binding affinities for FGFR1, FGFR2, and FGFR3 as infigratinib itself.[3] Other metabolic pathways include N-dealkylation, N-demethylation, O-demethylation, and hydroxylation.[6]

Q3: How can I identify potential contaminants in my infigratinib sample?

The most effective method for identifying unknown peaks in your chromatogram is Liquid Chromatography-Mass Spectrometry (LC-MS). By determining the mass-to-charge ratio (m/z) of the impurity, you can often deduce its molecular weight and infer its structure, especially when considering the known degradation and metabolic pathways of infigratinib.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analytical testing of infigratinib.

Chromatography Issues

Problem: I am seeing unexpected peaks in my HPLC chromatogram.

  • Possible Cause 1: Contamination of the reference standard.

    • Solution: As detailed in the FAQs, the unexpected peaks could be process-related impurities, degradation products, or metabolites. Refer to the table of known degradation products below to see if the retention time and mass match any known contaminants. If the impurity is unknown, further characterization by LC-MS is recommended.

  • Possible Cause 2: Contamination from the analytical system.

    • Solution: Ghost peaks can arise from the mobile phase, vials, or carryover from previous injections. To troubleshoot this, run a blank injection (mobile phase only). If the peak is still present, the contamination is likely from your solvent or system.

Problem: My infigratinib peak is tailing.

  • Possible Cause 1: Secondary interactions with the column.

    • Solution: Infigratinib has several nitrogen atoms which can interact with free silanol groups on the silica-based column, leading to peak tailing. Try using a mobile phase with a slightly lower pH (e.g., adding 0.1% formic acid) to protonate the basic nitrogens and reduce these secondary interactions. Using an end-capped column can also minimize this effect.

  • Possible Cause 2: Column overload.

    • Solution: Injecting too high a concentration of the analyte can lead to peak tailing. Try diluting your sample and re-injecting.

Problem: I am experiencing poor resolution between infigratinib and an impurity.

  • Possible Cause: Inadequate chromatographic separation.

    • Solution: Adjusting the mobile phase composition can improve resolution. For reversed-phase HPLC, increasing the proportion of the aqueous component of the mobile phase will generally increase retention times and may improve the separation of closely eluting peaks. Alternatively, a slower gradient can be employed.

Mass Spectrometry Issues

Problem: I am observing a weak signal for infigratinib in my LC-MS analysis.

  • Possible Cause 1: Inefficient ionization.

    • Solution: Infigratinib ionizes well in positive ion mode due to its basic nitrogen atoms. Ensure your mass spectrometer is operating in positive electrospray ionization (ESI+) mode. The addition of a small amount of formic acid to the mobile phase can enhance protonation and improve the signal.

  • Possible Cause 2: Matrix effects.

    • Solution: If you are analyzing infigratinib in a complex matrix (e.g., plasma), other components in the sample can suppress the ionization of your analyte. Ensure your sample preparation method (e.g., protein precipitation or solid-phase extraction) is effective at removing interfering substances.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of infigratinib and its known contaminants.

Table 1: Infigratinib and its Major Metabolites

CompoundMolecular FormulaMolecular Weight ( g/mol )
InfigratinibC₂₆H₃₁Cl₂N₇O₃560.48
BHS697Not SpecifiedNot Specified
CQM157Not SpecifiedNot Specified

Table 2: Known Degradation Products of Infigratinib from Stress Studies

Degradation ProductStress ConditionMolecular Formulam/z [M+H]⁺
DP1Acid HydrolysisC₁₇H₂₃ClN₆O362.17
DP2Acid HydrolysisC₉H₁₀Cl₂N₂O₃265.00
DP3Alkaline HydrolysisC₁₇H₂₄N₆O₂344.20
DP4OxidativeC₂₆H₃₁Cl₂N₇O₄576.48
DP5OxidativeC₂₆H₃₁Cl₂N₇O₅592.48

Data synthesized from publicly available research.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Infigratinib

This protocol is a general guideline and may require optimization for your specific instrumentation and application.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

    • 20-25 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method for Infigratinib

This protocol is a general guideline for quantitative analysis and may require optimization.

  • Chromatography:

    • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Infigratinib: m/z 560.2 → [Product Ion]

      • Internal Standard (e.g., a stable isotope-labeled infigratinib): m/z [Precursor Ion] → [Product Ion]

    • Note: Specific product ions and collision energies should be optimized for your instrument.

Visualizations

Infigratinib Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Interpretation ref_std Infigratinib Reference Standard dissolution Dissolution in appropriate solvent ref_std->dissolution dilution Serial Dilution dissolution->dilution hplc HPLC Analysis dilution->hplc Inject lcms LC-MS/MS Analysis dilution->lcms Inject chromatogram Chromatogram Review hplc->chromatogram lcms->chromatogram peak_integration Peak Integration and Quantification chromatogram->peak_integration impurity_id Impurity Identification peak_integration->impurity_id

Caption: A typical experimental workflow for the analysis of infigratinib reference standards.

FGFR Signaling Pathway

fgfr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Activates PLCg PLCγ FGFR->PLCg FGF FGF Ligand FGF->FGFR Binds Infigratinib Infigratinib Infigratinib->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCg->PKC PKC->Transcription

Caption: Simplified representation of the FGFR signaling pathway and the inhibitory action of infigratinib.

References

Technical Support Center: Optimizing Infigratinib Separation by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the liquid chromatography (LC) gradient for the separation of infigratinib. It includes detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting gradient condition for infigratinib separation on a C18 column?

A1: A common starting point for developing a gradient method for infigratinib on a C18 column involves a mobile phase consisting of an aqueous buffer and acetonitrile (ACN). A representative gradient is to begin with a lower percentage of ACN (e.g., 20%) and gradually increase it to elute infigratinib and its potential degradation products. One study utilized a gradient with 25 mM ammonium acetate buffer (pH 6.0) as mobile phase A and ACN as mobile phase B.[1][2][3] The gradient was programmed as follows: 20% B to 40% B over 10 minutes, then to 47% B over the next 28 minutes, followed by a wash and re-equilibration step.[1]

Q2: What is a suitable detection wavelength for infigratinib?

A2: Infigratinib can be effectively monitored at a wavelength of 292 nm or 320 nm using a photodiode array (PDA) or UV detector.[1][4] A wavelength of 292 nm has been used in a stability-indicating method to monitor both infigratinib and its degradation products.[1] Another method for the estimation of infigratinib utilized a detection wavelength of 320 nm.[4][5]

Q3: Can an isocratic method be used for infigratinib analysis?

A3: Yes, a simple isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the estimation of infigratinib. This method employed a mobile phase of 0.1% formic acid buffer and acetonitrile in a 60:40 ratio on a C18 column.[4][5] While an isocratic method can be simpler and faster, a gradient method is often necessary for separating infigratinib from its degradation products, especially in stability studies.[1]

Q4: Why is Quality by Design (QbD) important in method development for infigratinib?

A4: Quality by Design (QbD) is a systematic approach to method development that begins with predefined objectives and emphasizes understanding of the product and process. For infigratinib analysis, QbD can be used to identify and control critical process parameters that may influence the separation, such as buffer pH, flow rate, and column temperature.[1][2][3] This approach helps in developing a robust and reliable analytical method that consistently meets its intended performance criteria.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the optimization of liquid chromatography gradients for infigratinib separation.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My infigratinib peak is showing significant tailing. What are the possible causes and how can I fix it?

A: Peak tailing for a basic compound like infigratinib in reversed-phase chromatography can be caused by several factors. Here's a systematic approach to troubleshoot this issue:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic functional groups of infigratinib, leading to tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte to ensure it is in a single ionized form. For infigratinib, a mobile phase pH of around 6.0 has been shown to provide good peak shape.[1][6] Alternatively, using a column with end-capping or a base-deactivated stationary phase can minimize these interactions.

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample band, causing tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.

  • Inappropriate Mobile Phase: The choice of buffer and its concentration can impact peak shape.

    • Solution: Ensure the buffer has adequate capacity for the sample matrix. A buffer concentration of 25 mM is often a good starting point.[1]

Issue 2: Poor Resolution Between Infigratinib and its Degradation Products

Q: I am unable to separate infigratinib from one of its degradation products. How can I improve the resolution?

A: Achieving adequate resolution between the parent drug and its degradation products is critical for a stability-indicating method. Here are some strategies to enhance separation:

  • Optimize the Gradient Slope: A shallow gradient can improve the separation of closely eluting peaks.

    • Solution: Decrease the rate of change of the organic solvent concentration in the mobile phase during the elution of the critical pair. A slower increase in acetonitrile percentage can provide more time for the components to interact with the stationary phase, leading to better separation.[6]

  • Adjust Mobile Phase pH: Small changes in the mobile phase pH can alter the ionization state of infigratinib and its degradation products, thereby affecting their retention and selectivity.

    • Solution: Experiment with slight adjustments to the buffer pH (e.g., in the range of 5.5 to 6.5) to find the optimal selectivity.[7]

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or using a ternary mixture, can alter the selectivity of the separation.

  • Modify Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.

    • Solution: Increasing the column temperature can sometimes improve peak shape and resolution. However, be mindful of the thermal stability of infigratinib and its degradation products. A temperature range of 25–50 °C can be explored.[1][7]

  • Select a Different Stationary Phase: If other optimizations fail, a column with a different selectivity (e.g., a phenyl-hexyl or a cyano column) might provide the necessary resolution.

Issue 3: Peak Splitting

Q: The peak for infigratinib is split into two. What could be the cause?

A: Peak splitting can be a frustrating issue. Here are the common causes and their solutions:

  • Column Void or Channeling: A void at the inlet of the column or channeling in the packed bed can cause the sample band to split.[8][9]

    • Solution: If a void is suspected, repacking the top of the column might be possible for some column types. Otherwise, the column may need to be replaced.

  • Partially Blocked Frit: A clogged inlet frit can lead to a non-uniform flow of the sample onto the column.[8][10]

    • Solution: Reverse flushing the column (if permitted by the manufacturer) might dislodge the blockage. If not, the frit may need to be replaced.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion and splitting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.

  • Co-elution of an Isomer or Impurity: It's possible that the split peak represents two distinct but closely related compounds.

    • Solution: Use a mass spectrometer (MS) to investigate the identity of the two peaks. If they are different compounds, the separation needs to be optimized as described in "Issue 2".

Issue 4: Baseline Drift During Gradient Elution

Q: I am observing a significant baseline drift during my gradient run. How can I minimize this?

A: Baseline drift is a common phenomenon in gradient elution, often caused by the differing UV absorbance of the mobile phase components at the detection wavelength.[11][12]

  • Wavelength Selection: The magnitude of the drift is highly dependent on the detection wavelength.

    • Solution: If possible, choose a wavelength where the mobile phase components have minimal absorbance. For infigratinib, 292 nm or 320 nm are used, where the drift from common solvents like acetonitrile is less pronounced than at lower wavelengths.[1][4]

  • Mobile Phase Purity: Impurities in the mobile phase solvents can contribute to baseline drift.

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared buffers.

  • Instrument Equilibration: Insufficient equilibration of the column and the system with the initial gradient conditions can cause drift at the beginning of the run.

    • Solution: Ensure the column is thoroughly equilibrated before the first injection. A longer equilibration time may be necessary.

  • Temperature Fluctuations: Changes in the ambient temperature can affect the detector and cause baseline drift.

    • Solution: Use a column oven to maintain a constant temperature for the column and, if possible, ensure the mobile phase reservoirs are in a temperature-stable environment.

Experimental Protocols

Protocol 1: Stability-Indicating Gradient HPLC Method

This protocol is based on a published method for the separation of infigratinib and its degradation products.[1]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Zorbax Eclipse Plus, 250 mm x 4.6 mm, 5.0 µm).[1]

    • Mobile Phase A: 25 mM Ammonium Acetate buffer, pH adjusted to 6.0.[1]

    • Mobile Phase B: Acetonitrile (ACN).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 25 °C.[1]

    • Detection Wavelength: 292 nm.[1]

    • Injection Volume: 10 µL.[1]

  • Gradient Program:

    Time (min) % Mobile Phase B (ACN)
    0.01 20
    10 40
    38 47
    48 20

    | 55 | 20 |

  • Sample Preparation: Dissolve the infigratinib standard or sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration within the linear range of the method (e.g., 5.0–200.0 µg/mL).[1][2][3]

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1]

  • Acid Hydrolysis: Treat the drug solution with 0.5 N HCl at 70 °C for a specified period (e.g., 3 hours). Neutralize the solution with 0.5 N NaOH before analysis.[1]

  • Alkaline Hydrolysis: Treat the drug solution with a suitable concentration of NaOH at a specific temperature and time. Neutralize with an equivalent amount of acid before injection.

  • Oxidative Degradation: Expose the drug solution to a solution of hydrogen peroxide (e.g., 2% H₂O₂) at room temperature for a defined duration (e.g., 6 hours).[1]

  • Thermal Degradation: Expose the solid drug or drug solution to dry heat at a high temperature for a certain period.

  • Photolytic Degradation: Expose the drug solution to UV light in a photostability chamber.

Data Presentation

Table 1: Example Gradient HPLC Method Parameters for Infigratinib Separation
ParameterConditionReference
Column C18, 250 mm x 4.6 mm, 5 µm[1]
Mobile Phase A 25 mM Ammonium Acetate, pH 6.0[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 1.0 mL/min[1]
Column Temp. 25 °C[1]
Detection 292 nm[1]
Injection Vol. 10 µL[1]
Gradient 20-47% B in 38 min[1]
Table 2: Example Isocratic HPLC Method Parameters for Infigratinib Estimation
ParameterConditionReference
Column Kromosil C18, 150 x 4.6 mm, 5µ[4]
Mobile Phase 0.1% Formic Acid buffer: Acetonitrile (60:40)[4]
Flow Rate 1.0 mL/min[4]
Column Temp. 30 °C[4]
Detection 320 nm[4]
Retention Time ~2.630 min[4]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Infigratinib Peak Shape Issues start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_all_peaks Are all peaks affected? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No, only Infigratinib peak check_all_peaks->no_all No system_issue Suspect System-wide Issue (e.g., column void, blocked frit, injector problem) yes_all->system_issue analyte_specific_issue Suspect Analyte-Specific Issue no_all->analyte_specific_issue check_column Inspect/Replace Guard Column Reverse flush main column (if applicable) system_issue->check_column check_injector Check Injector for blockages check_column->check_injector check_ph Optimize Mobile Phase pH (e.g., pH 6.0) analyte_specific_issue->check_ph check_overload Reduce Sample Concentration/Volume check_ph->check_overload check_solvent Ensure Sample Solvent Compatibility check_overload->check_solvent

Caption: A logical workflow for troubleshooting common peak shape problems encountered during infigratinib analysis.

FGFR_Signaling_Pathway Simplified FGFR Signaling Pathway and Infigratinib Inhibition FGF FGF Ligand FGFR FGFR (Fibroblast Growth Factor Receptor) FGF->FGFR Binds Dimerization Receptor Dimerization & Autophosphorylation FGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK pathway) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Infigratinib Infigratinib Infigratinib->Dimerization Inhibition Inhibition

Caption: Infigratinib inhibits the FGFR signaling pathway, blocking downstream effects like cell proliferation.

References

Dealing with infigratinib metabolite interference in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from infigratinib metabolites in various assays.

Frequently Asked Questions (FAQs)

Q1: What is infigratinib and what are its major metabolites?

A1: Infigratinib is an orally bioavailable pan-inhibitor of fibroblast growth factor receptors (FGFRs), acting as an ATP-competitive tyrosine kinase inhibitor.[1][2] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[3] This metabolism leads to the formation of two major active metabolites, BHS697 and CQM157, which can circulate in plasma at significant concentrations.[3]

Q2: Why is it important to consider metabolite interference in infigratinib assays?

A2: The major metabolites of infigratinib, BHS697 and CQM157, are pharmacologically active and may have similar binding affinities to FGFRs as the parent drug.[4] Their presence in biological samples can lead to inaccurate quantification of infigratinib or misinterpretation of its biological activity. Metabolite interference can affect various types of assays, including pharmacokinetic (PK) studies, in vitro kinase assays, and immunoassays, potentially compromising the reliability of experimental results.

Q3: What are the known metabolic pathways for infigratinib?

A3: In vitro and in vivo studies have identified several metabolic pathways for infigratinib. Phase I metabolism includes N-dealkylation, N-demethylation, O-demethylation, hydroxylation, and dechlorination.[5] Phase II metabolism involves direct conjugation with glucuronic acid and sulphate.[5] The N-ethyl piperazine and benzene rings of infigratinib are susceptible to metabolism, potentially forming reactive intermediates.[5]

Troubleshooting Guides

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

Issue: Inaccurate quantification of infigratinib due to metabolite interference.

Potential Cause: Co-elution of infigratinib with one of its metabolites (BHS697 or CQM157) can lead to signal suppression or enhancement in the mass spectrometer's ion source, resulting in inaccurate quantification.[6] Additionally, in-source fragmentation of a metabolite could potentially generate an ion with the same mass-to-charge ratio (m/z) as the parent drug.

Troubleshooting Strategies:

  • Chromatographic Separation:

    • Method: Optimize the liquid chromatography method to achieve baseline separation of infigratinib from its major metabolites. This can be accomplished by adjusting the mobile phase composition, gradient profile, column chemistry (e.g., C18, phenyl-hexyl), and temperature.

    • Protocol:

      • Analyze individual standards of infigratinib and, if available, its metabolites to determine their retention times.

      • Develop a gradient elution method that maximizes the separation between the parent drug and metabolite peaks.

      • Monitor multiple multiple-reaction monitoring (MRM) transitions for both the analyte and potential interferents to ensure peak purity.

  • Mass Spectrometry Detection:

    • Method: Select unique precursor and product ion transitions for infigratinib that are not shared with its metabolites.

    • Protocol:

      • Perform a full scan and product ion scan of infigratinib and its metabolite standards to identify unique fragment ions.

      • Select MRM transitions that are specific to each compound and exhibit high signal intensity.

      • If a unique fragment is not available, consider using a higher-resolution mass spectrometer to differentiate between isobaric compounds.

  • Internal Standard Selection:

    • Method: Utilize a stable isotope-labeled internal standard (SIL-IS) of infigratinib. A SIL-IS will have a similar retention time and ionization efficiency to the analyte, effectively compensating for matrix effects and potential ion suppression/enhancement caused by co-eluting metabolites.[6]

Experimental Workflow for LC-MS/MS Analysis

Caption: A typical experimental workflow for the quantification of infigratinib in biological samples using LC-MS/MS.

Immunoassays

Issue: Cross-reactivity of anti-infigratinib antibodies with its metabolites, leading to false-positive or inaccurate results.

Potential Cause: If the antibodies used in the immunoassay were generated against an epitope present on both infigratinib and its metabolites, they will not be able to distinguish between the parent drug and its metabolic products.

Troubleshooting Strategies:

  • Antibody Specificity Assessment:

    • Method: Evaluate the cross-reactivity of the antibody with the major metabolites of infigratinib.

    • Protocol:

      • Obtain or synthesize the major metabolites, BHS697 and CQM157.

      • Perform a competitive immunoassay by spiking known concentrations of the metabolites into the assay and measuring the displacement of a labeled infigratinib tracer.

      • Calculate the percentage of cross-reactivity for each metabolite.

  • Development of a More Specific Assay:

    • Method: If significant cross-reactivity is observed, consider developing a new immunoassay with antibodies raised against a region of the infigratinib molecule that is not present in the metabolites.

    • Protocol:

      • Identify a unique structural feature of infigratinib.

      • Synthesize a hapten that exposes this unique feature.

      • Use the hapten to immunize animals and generate monoclonal or polyclonal antibodies.

      • Screen the resulting antibodies for high specificity to infigratinib and low cross-reactivity to its metabolites.

  • Sample Pre-treatment:

    • Method: If a highly specific antibody is not available, consider pre-treating the sample to remove the metabolites before performing the immunoassay.

    • Protocol: This can be challenging but may involve techniques like solid-phase extraction (SPE) with a sorbent that selectively retains the metabolites but not the parent drug. Method development and validation would be critical.

In Vitro Kinase Assays

Issue: Overestimation of infigratinib's inhibitory activity due to the presence of active metabolites.

Potential Cause: If the infigratinib sample being tested is not pure and contains the active metabolites BHS697 and/or CQM157, the observed inhibition of FGFR kinase activity will be a composite of the activity of the parent drug and its metabolites.

Troubleshooting Strategies:

  • Purity Analysis of the Test Compound:

    • Method: Before conducting the kinase assay, confirm the purity of the infigratinib stock solution using a high-resolution analytical technique like LC-MS/MS.

    • Protocol:

      • Analyze the infigratinib stock solution by LC-MS/MS.

      • Look for the presence of peaks corresponding to the known m/z values of BHS697 and CQM157.

      • If metabolites are detected, purify the infigratinib stock using techniques like preparative HPLC.

  • Characterize the Inhibitory Activity of Metabolites:

    • Method: If pure standards of the metabolites are available, determine their individual IC50 values against the FGFR kinase.

    • Protocol:

      • Perform separate kinase inhibition assays for infigratinib, BHS697, and CQM157.

      • Determine the IC50 value for each compound. This information will help in understanding the potential contribution of metabolites to the overall inhibitory activity in mixed samples.

FGFR Signaling Pathway

cluster_membrane Cell Membrane FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Survival Survival AKT->Survival PKC PKC PLCG->PKC Migration Migration PKC->Migration STAT->Transcription Proliferation Proliferation Transcription->Proliferation Infigratinib Infigratinib Infigratinib->FGFR

Caption: Infigratinib inhibits the FGFR signaling pathway, which is involved in cell proliferation, survival, and migration.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Infigratinib and its Major Metabolites (Single Dose)

ParameterInfigratinibBHS697CQM157
Cmax (ng/mL) 85.9--
AUC0-t (h*ng/mL) 637--
Tmax (h) 3.1--
Metabolite-to-Parent Ratio (AUC) -23.7%79.2%
Data from a study in Chinese patients with advanced gastric cancer after a single 125 mg oral dose.[7]

Table 2: Pharmacokinetic Parameters of Infigratinib and its Major Metabolites (Steady State)

ParameterInfigratinibBHS697CQM157
Cmax,ss (ng/mL) 20442.115.7
AUC0-24,ss (h*ng/mL) 3060717428
Tmax,ss (h) 4.0--
Data from a study in Chinese patients with advanced gastric cancer after 21-day dosing of 125 mg infigratinib.[4][7]

Note: The exact chemical structures of BHS697 and CQM157 are not fully characterized in the public domain, which limits the a priori prediction of their physicochemical properties and potential for interference.[3] The troubleshooting strategies provided are based on general principles of bioanalytical method development and validation.

References

Technical Support Center: Infigratinib Sample Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of low recovery of infigratinib during sample extraction from biological matrices. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for low infigratinib recovery during sample extraction?

Low recovery of infigratinib can be attributed to several factors, primarily related to its physicochemical properties and interaction with the biological matrix. Key reasons include:

  • High Protein Binding: Infigratinib is extensively bound to plasma proteins (approximately 96.8%), particularly lipoproteins.[1] Inefficient disruption of this binding during extraction is a major cause of low recovery.

  • Low Aqueous Solubility: Infigratinib is classified as a low solubility drug substance, which can lead to precipitation and loss during various steps of the extraction process, especially when aqueous solutions are involved.[2][3]

  • Suboptimal Extraction Method: The chosen extraction technique (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be optimized for infigratinib's properties, leading to incomplete extraction from the matrix.

  • Analyte Instability: Although infigratinib is generally stable in plasma under typical storage conditions, degradation can occur if samples are handled or stored improperly.[4][5]

  • Metabolism: Infigratinib is metabolized in vivo, primarily by the CYP3A4 enzyme, into major metabolites BHS697 and CQM157.[1][6][7] Depending on the analytical goals, the recovery of these metabolites may also need to be considered.

Q2: Which extraction methods are recommended for infigratinib?

Protein precipitation (PPT) and liquid-liquid extraction (LLE) are commonly used methods for the extraction of infigratinib from plasma.[8][9]

  • Protein Precipitation (PPT): This is a simple and rapid method. Acetonitrile is a frequently used precipitation solvent for infigratinib.[8][10]

  • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract by partitioning the analyte into an immiscible organic solvent. The choice of solvent is critical for efficient extraction.

  • Solid-Phase Extraction (SPE): While not as commonly reported for infigratinib in the initial literature search, SPE can provide a high degree of selectivity and concentration. Method development would be required to select the appropriate sorbent and elution conditions.

Q3: How can I improve the disruption of infigratinib-protein binding?

To improve the recovery of a highly protein-bound drug like infigratinib, consider the following:

  • Use of Organic Solvents: Solvents like acetonitrile or methanol in protein precipitation disrupt protein structure, releasing the bound drug.

  • pH Adjustment: Modifying the pH of the sample can alter the ionization state of both the drug and the proteins, which can help to reduce binding.

  • Use of Denaturing Agents: Agents like urea or guanidine hydrochloride can be used, but their compatibility with downstream analysis (e.g., LC-MS/MS) must be considered.

Troubleshooting Guide: Low Infigratinib Recovery

This guide provides a systematic approach to troubleshooting low recovery of infigratinib during sample extraction.

Diagram: Troubleshooting Workflow for Low Infigratinib Recovery

LowRecoveryTroubleshooting start Start: Low Infigratinib Recovery Observed check_method Review Current Extraction Protocol start->check_method is_ppt Is Protein Precipitation (PPT) being used? check_method->is_ppt is_lle Is Liquid-Liquid Extraction (LLE) being used? check_method->is_lle is_spe Is Solid-Phase Extraction (SPE) being used? check_method->is_spe other_method Consider alternative extraction method is_ppt->other_method No ppt_steps Troubleshoot PPT is_ppt->ppt_steps Yes is_lle->other_method No lle_steps Troubleshoot LLE is_lle->lle_steps Yes is_spe->other_method No spe_steps Troubleshoot SPE is_spe->spe_steps Yes verify_recovery Verify Recovery with Spiked Samples other_method->verify_recovery ppt_solvent Optimize Precipitating Solvent & Volume ppt_steps->ppt_solvent lle_solvent Optimize Extraction Solvent & pH lle_steps->lle_solvent spe_sorbent Select Appropriate SPE Sorbent spe_steps->spe_sorbent ppt_ph Adjust Sample pH Before Precipitation ppt_solvent->ppt_ph ppt_temp Optimize Incubation Temperature & Time ppt_ph->ppt_temp ppt_temp->verify_recovery lle_mixing Ensure Thorough Mixing/Vortexing lle_solvent->lle_mixing lle_phase_sep Optimize Phase Separation (Centrifugation) lle_mixing->lle_phase_sep lle_phase_sep->verify_recovery spe_load Optimize Loading Conditions (pH, Solvent) spe_sorbent->spe_load spe_wash Optimize Wash Steps to Minimize Analyte Loss spe_load->spe_wash spe_elute Optimize Elution Solvent & Volume spe_wash->spe_elute spe_elute->verify_recovery

Caption: Troubleshooting workflow for low infigratinib recovery.

Problem: Low Recovery with Protein Precipitation (PPT)
Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Protein Precipitation Increase the ratio of organic solvent (e.g., acetonitrile) to plasma. A common starting point is 3:1 or 4:1 (solvent:plasma).[11]Improved precipitation of proteins, leading to better release of bound infigratinib.
Analyte Co-precipitation Optimize the precipitation solvent. Try different organic solvents like methanol or acetone, or mixtures thereof.Reduced co-precipitation of infigratinib with the protein pellet.
Suboptimal pH Adjust the pH of the plasma sample before adding the precipitation solvent. Experiment with acidic or basic conditions to disrupt protein binding.Enhanced disruption of protein-drug interactions.
Insufficient Incubation Increase the incubation time after adding the solvent and vortexing. Ensure thorough mixing.More complete protein denaturation and drug release.
Low Temperature Issues Perform the precipitation at room temperature instead of on ice, as lower temperatures can sometimes decrease the solubility of certain compounds.Prevention of infigratinib precipitation due to low temperature.
Problem: Low Recovery with Liquid-Liquid Extraction (LLE)
Potential Cause Troubleshooting Steps Expected Outcome
Inappropriate Extraction Solvent Screen a panel of water-immiscible organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), dichloromethane).Identification of a solvent that provides optimal partitioning of infigratinib.
Incorrect pH Adjust the pH of the aqueous sample to ensure infigratinib is in its neutral, more organic-soluble form.Increased partitioning of infigratinib into the organic phase.
Insufficient Mixing Increase the vortexing time and intensity to ensure an adequate surface area for extraction.Improved extraction efficiency.
Emulsion Formation Add salt (salting out) to the aqueous phase or centrifuge at a higher speed for a longer duration to break the emulsion.Better separation of the aqueous and organic layers.
Problem: Low Recovery with Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Steps Expected Outcome
Inappropriate Sorbent Select a sorbent based on the physicochemical properties of infigratinib. A reverse-phase (e.g., C18) or mixed-mode sorbent could be appropriate.Good retention of infigratinib on the SPE cartridge.
Breakthrough during Loading Ensure the sample is loaded under appropriate pH and solvent conditions to maximize retention. Pre-treat the sample to disrupt protein binding before loading.Analyte is retained on the sorbent and not lost in the loading effluent.
Analyte Loss during Washing Use a wash solvent that is strong enough to remove interferences but weak enough to not elute infigratinib.A cleaner final extract without significant loss of the target analyte.
Incomplete Elution Use a strong organic solvent, potentially with a pH modifier, to ensure complete elution of infigratinib from the sorbent. Increase the elution volume.Complete recovery of the retained infigratinib from the SPE cartridge.

Experimental Protocols

Protocol 1: Protein Precipitation with Acetonitrile
  • Sample Preparation: Aliquot 100 µL of the plasma sample into a microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile.

  • Mixing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.[10]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Sample Preparation: Aliquot 200 µL of the plasma sample into a glass tube.

  • pH Adjustment: Add a small volume of a suitable buffer to adjust the pH (e.g., to basic conditions).

  • Internal Standard Addition: Add the internal standard solution.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).

  • Mixing: Vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes to separate the phases.

  • Organic Layer Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for analysis.

Infigratinib Signaling Pathway

Infigratinib is a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs), particularly FGFR1, 2, and 3.[6][12][13] Aberrant FGFR signaling is implicated in the development of various cancers.[14][15] Infigratinib competitively binds to the ATP-binding pocket of the FGFR kinase domain, inhibiting its activity and blocking downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[14][15][16]

Diagram: Infigratinib Inhibition of the FGFR Signaling Pathway

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates Infigratinib Infigratinib Infigratinib->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PLCg PLCγ FRS2->PLCg PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC AKT AKT PI3K->AKT AKT->Transcription

Caption: Infigratinib inhibits the FGFR signaling pathway.

References

Calibrating infigratinib concentration curves accurately

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate calibration of infigratinib concentration curves. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the quantification of infigratinib in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of infigratinib?

Infigratinib is a small molecule tyrosine kinase inhibitor that selectively targets and inhibits Fibroblast Growth Factor Receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3.[1][2][3][4] In certain cancers, such as cholangiocarcinoma, genetic alterations like fusions or rearrangements in FGFR2 can lead to unregulated cell proliferation and tumor growth.[2][3] Infigratinib binds to the ATP-binding pocket of these aberrant FGFRs, blocking their kinase activity and inhibiting downstream signaling pathways like the Ras-MAPK pathway, thereby suppressing tumor cell growth.[1][2]

Q2: What is the most common analytical method for quantifying infigratinib in biological samples?

The most prevalent and validated method for the quantification of infigratinib in biological matrices such as human plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5][6][7][8] This technique offers high sensitivity and specificity, which is crucial for accurately measuring drug concentrations in complex biological samples.

Q3: What are the typical validation parameters for an infigratinib bioanalytical method?

A robust bioanalytical method for infigratinib should be validated for specificity, sensitivity, linearity, precision, accuracy, recovery, matrix effect, and stability.[6][7] The acceptance criteria for these parameters are typically guided by regulatory agencies like the U.S. Food and Drug Administration (FDA).

Q4: What are the common challenges when developing an LC-MS/MS method for infigratinib?

Common challenges include managing matrix effects from complex biological samples, ensuring high and consistent extraction recovery, achieving the desired lower limit of quantification (LLOQ), and preventing carry-over between samples.[6][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the calibration of infigratinib concentration curves.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Incompatible injection solvent.1. Adjust the mobile phase pH. Infigratinib methods often use formic acid in the mobile phase.[6][9] 2. Flush the column with a strong solvent or replace the column. 3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.
Low Signal Intensity or Sensitivity 1. Inefficient ionization in the mass spectrometer. 2. Poor extraction recovery. 3. Suboptimal mass spectrometer parameters.1. Optimize ionization source parameters (e.g., capillary voltage, gas flows). 2. Evaluate different sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).[6][7] 3. Optimize collision energy and other MS/MS parameters for the specific m/z transitions of infigratinib.[6][10]
Non-linear Calibration Curve 1. Inaccurate preparation of calibration standards. 2. Saturation of the detector at high concentrations. 3. Presence of an interfering substance.1. Carefully re-prepare calibration standards and ensure accurate pipetting. 2. Narrow the calibration range or use a weighted linear regression. 3. Check for interfering peaks in blank matrix samples and optimize chromatographic separation.
High Variability in Quality Control (QC) Samples 1. Inconsistent sample preparation. 2. Instrument instability. 3. Sample degradation.1. Ensure consistent and precise execution of the sample preparation protocol. 2. Check for fluctuations in LC pressure and MS signal. Allow the instrument to stabilize. 3. Investigate sample stability under different storage and handling conditions.[10]
Significant Matrix Effect 1. Co-elution of matrix components that suppress or enhance ionization. 2. Inefficient sample cleanup.1. Improve chromatographic separation to resolve infigratinib from interfering matrix components. 2. Employ a more rigorous sample preparation method, such as solid-phase extraction. 3. Use a stable isotope-labeled internal standard to compensate for matrix effects.

Experimental Protocols

Protocol 1: Preparation of Infigratinib Calibration Standards and Quality Control Samples
  • Stock Solution Preparation: Accurately weigh a known amount of infigratinib reference standard and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a primary stock solution of a high concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the appropriate solvent.

  • Calibration Curve Standards: Spike blank biological matrix (e.g., human plasma) with the working standard solutions to create a calibration curve with a series of concentrations covering the expected range of the study samples. A typical range might be 1-1640 ng/mL.[5]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These are prepared by spiking blank matrix with working standard solutions at concentrations within the calibration range.

Protocol 2: Sample Preparation using Protein Precipitation (PPT)

This is a common and rapid method for sample cleanup.

  • Sample Aliquoting: Aliquot a known volume of the study sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Addition of Internal Standard (IS): Add a small volume of the internal standard working solution to each tube (except for blank samples). A suitable internal standard for infigratinib could be dasatinib or derazantinib.[5][11]

  • Protein Precipitation: Add a volume of cold acetonitrile (typically 3 times the sample volume) to each tube to precipitate the proteins.[11][12]

  • Vortexing and Centrifugation: Vortex the tubes for a short period to ensure thorough mixing, followed by centrifugation at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.

Protocol 3: LC-MS/MS Analysis of Infigratinib

The following are example parameters and should be optimized for the specific instrumentation used.

Parameter Example Value
LC Column C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm)[10][12]
Mobile Phase A 0.1% Formic Acid in Water[6][9]
Mobile Phase B Acetonitrile[6][9]
Flow Rate 0.3 - 0.9 mL/min[6][12]
Gradient A gradient elution is typically used to separate infigratinib from matrix components.[10][12]
Injection Volume 3 - 10 µL[10][13]
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Infigratinib: m/z 560.19 → 189.13[6], 559.88 → 313.10[10] Internal Standard (Derazantinib): m/z 468.96 → 382.00[10][11]
Collision Energy To be optimized for the specific instrument and transition.

Data Presentation

Table 1: Example Infigratinib Calibration Curve Data
Nominal Concentration (ng/mL) Peak Area Ratio (Analyte/IS) Calculated Concentration (ng/mL) Accuracy (%)
1.00.00250.9898.0
5.00.01285.12102.4
20.00.050520.2101.0
100.00.2510100.4100.4
500.01.2450498.099.6
1000.02.50501002.0100.2
1500.03.76001504.0100.3

Note: Data is for illustrative purposes.

Table 2: Example Precision and Accuracy Data for Infigratinib QC Samples
QC Level Nominal Conc. (ng/mL) Mean Calculated Conc. (ng/mL) (n=5) Precision (%CV) Accuracy (%)
Low QC3.02.954.298.3
Medium QC300.0305.13.1101.7
High QC1200.01189.22.599.1

Note: Data is for illustrative purposes.

Visualizations

Infigratinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds FGFR_active Activated FGFR (Dimerized & Phosphorylated) FGFR->FGFR_active Dimerization & Autophosphorylation Infigratinib Infigratinib Infigratinib->FGFR_active Inhibits ATP ATP ATP->FGFR_active ADP ADP Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes FGFR_active->ADP FGFR_active->Ras Activates

Caption: Infigratinib inhibits the FGFR signaling pathway.

Infigratinib_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, etc.) Spike_IS Spike with Internal Standard Sample->Spike_IS PPT Protein Precipitation (e.g., with Acetonitrile) Spike_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Quantification Calibration->Quantification

References

Technical Support Center: Infigratinib UPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize carryover in your infigratinib UPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is carryover in UPLC analysis?

A1: Carryover in UPLC is the appearance of a small peak of an analyte, in this case, infigratinib, in a chromatogram of a blank injection that is run after a sample containing a high concentration of the analyte. This indicates that a small amount of the analyte from the previous injection has been retained in the UPLC system and is eluting in the subsequent run.

Q2: Why is infigratinib prone to carryover?

A2: Infigratinib is a relatively hydrophobic molecule with low aqueous solubility.[1] Molecules with these characteristics have a higher tendency to adhere to surfaces within the UPLC system, such as tubing, the injector needle, and the column, leading to carryover if not effectively removed between injections.

Q3: How can I detect carryover in my infigratinib analysis?

A3: To detect carryover, inject a blank sample (your mobile phase solvent) immediately following the injection of your highest concentration calibrator or sample. If a peak corresponding to infigratinib appears in the blank injection, you are experiencing carryover.

Q4: What are the common sources of carryover in a UPLC system?

A4: Common sources of carryover include:

  • Injector: Residue on the needle, rotor seal, or sample loop.

  • Column: Strong retention of infigratinib on the column.

  • Tubing and Connections: Adsorption of the analyte onto the inner surfaces of tubing and fittings.

Troubleshooting Guide

If you are experiencing carryover in your infigratinib UPLC analysis, follow these troubleshooting steps.

Step 1: Optimize Your Wash Solvent

The most common cause of carryover is an inadequate wash solvent. The wash solvent should be strong enough to solubilize infigratinib and remove it from the injector components.

  • Problem: The current wash solvent is not effectively removing infigratinib from the system.

  • Solution:

    • Increase the organic solvent strength: Since infigratinib is soluble in organic solvents like DMSO and methanol, a wash solvent with a high percentage of organic solvent is recommended.

    • Use a solvent mixture: A mixture of acetonitrile and isopropanol (e.g., 50:50 v/v) can be a very effective wash solvent for hydrophobic compounds.

    • Consider pH modification: Although less common for needle wash, for some compounds, adjusting the pH of the wash solvent can improve solubility.

Wash Solvent Option Composition Rationale
Option 1 (Recommended) 50:50 Acetonitrile:IsopropanolA strong organic solvent mixture effective for hydrophobic compounds.
Option 2 100% AcetonitrileA strong organic solvent, often used in the mobile phase for infigratinib analysis.
Option 3 75:25 Acetonitrile:WaterA weaker option, but may be sufficient in some cases.
Step 2: Adjust Wash Method Parameters

Increasing the volume and duration of the wash cycle can improve the removal of residual infigratinib.

  • Problem: The wash cycle is too short or uses an insufficient volume to clean the injector thoroughly.

  • Solution:

    • Increase the wash volume.

    • Increase the duration of the wash cycle.

    • Program a pre-injection needle wash in addition to the post-injection wash.

Step 3: Investigate the UPLC Column

If carryover persists after optimizing the wash solvent and method, the column may be the source.

  • Problem: Infigratinib is strongly retained on the column and is not fully eluted during the gradient.

  • Solution:

    • Increase the final gradient hold: Extend the hold time at the highest organic solvent percentage at the end of your gradient to ensure all of the infigratinib has eluted.

    • Perform a column flush: After a sequence of injections, flush the column with a strong solvent, such as 100% acetonitrile or isopropanol, for an extended period.

Step 4: Inspect UPLC System Hardware

Worn or improperly installed hardware can create dead volumes where the sample can be trapped.

  • Problem: Worn injector seals, improperly seated fittings, or scratched components are trapping infigratinib.

  • Solution:

    • Inspect and replace the rotor seal: The rotor seal is a common site for carryover.

    • Check all fittings and tubing: Ensure all connections are properly seated and not overtightened.

    • Inspect the injector needle: Look for any scratches or deposits on the needle surface.

Experimental Protocols

Infigratinib UPLC-MS/MS Method Example

This is an example of a UPLC-MS/MS method that has been used for the analysis of infigratinib in biological matrices.[2][3]

Parameter Condition
Column Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.30 mL/min
Gradient 10% B to 90% B over 0.5 min, hold at 90% B for 0.4 min, return to 10% B
Injection Volume 3.0 µL
Column Temperature 40 °C

Visualizations

Carryover_Troubleshooting start Carryover Detected in Infigratinib Analysis optimize_wash Step 1: Optimize Wash Solvent - Increase organic strength - Use solvent mixture (e.g., ACN:IPA) start->optimize_wash resolved Issue Resolved optimize_wash->resolved Carryover eliminated not_resolved Issue Persists optimize_wash->not_resolved Carryover still present adjust_wash Step 2: Adjust Wash Method - Increase wash volume/duration - Add pre-injection wash adjust_wash->resolved Carryover eliminated not_resolved2 Issue Persists adjust_wash->not_resolved2 Carryover still present check_column Step 3: Investigate Column - Extend gradient hold - Perform strong solvent flush check_column->resolved Carryover eliminated not_resolved3 Issue Persists check_column->not_resolved3 Carryover still present inspect_hardware Step 4: Inspect Hardware - Check rotor seal - Verify fittings and tubing inspect_hardware->resolved Carryover eliminated not_resolved->adjust_wash not_resolved2->check_column not_resolved3->inspect_hardware

References

Ensuring Reproducibility in Infigratinib Preclinical Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

To facilitate the reproducibility of preclinical research involving the selective FGFR inhibitor infigratinib, this technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and curated quantitative data. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to conduct robust and reliable infigratinib studies.

Troubleshooting Guides and FAQs

This section addresses common challenges and questions that may arise during infigratinib preclinical experiments.

FAQs

  • Q1: What is the primary mechanism of action of infigratinib? Infigratinib is an orally bioavailable, ATP-competitive, selective tyrosine kinase inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2][3] By binding to the ATP-binding pocket of these receptors, it blocks their kinase activity, thereby inhibiting downstream signaling pathways that promote tumor cell growth and survival.[3][4][5]

  • Q2: In which cancer cell lines is infigratinib most effective? Infigratinib shows the highest potency in cancer cell lines with activating FGFR amplifications, mutations, or fusions.[3] Its efficacy is particularly pronounced in models of cholangiocarcinoma with FGFR2 fusions.[3][4]

  • Q3: What are the known mechanisms of resistance to infigratinib? Resistance to infigratinib can occur through two primary mechanisms:

    • On-target resistance: This typically involves the acquisition of secondary mutations in the FGFR kinase domain, such as the V564F gatekeeper mutation in FGFR2, which can sterically hinder infigratinib binding.[6][7]

    • Off-target resistance (Bypass signaling): Cancer cells can activate alternative signaling pathways to circumvent the FGFR blockade. This can include the activation of other receptor tyrosine kinases or downstream signaling molecules in pathways like PI3K/AKT/mTOR and MAPK.[6][8]

  • Q4: What are the common off-target effects of infigratinib observed in preclinical models? While infigratinib is selective for FGFR1-3, off-target effects can occur. Hyperphosphatemia is a known on-target effect due to FGFR inhibition.[1] Other potential off-target effects should be evaluated on a case-by-case basis, and any unexpected cellular responses should be investigated.

Troubleshooting

  • Problem: Inconsistent IC50 values in cell viability assays.

    • Possible Cause 1: Cell line integrity. Genetic drift or misidentification of cell lines can lead to altered FGFR expression or sensitivity.

      • Solution: Regularly authenticate cell lines using short tandem repeat (STR) profiling.

    • Possible Cause 2: Variability in assay conditions. Differences in cell seeding density, incubation time, and reagent concentrations can affect results.

      • Solution: Standardize all assay parameters and include appropriate positive and negative controls in every experiment.

    • Possible Cause 3: Infigratinib degradation. Improper storage or handling of the compound can lead to loss of activity.

      • Solution: Store infigratinib according to the manufacturer's instructions, typically desiccated at -20°C. Prepare fresh working solutions for each experiment.

  • Problem: Lack of tumor growth inhibition in xenograft models.

    • Possible Cause 1: Incorrect mouse strain. The immune status of the mouse model can influence tumor growth and drug response.

      • Solution: Use immunocompromised mice (e.g., nude or SCID) for xenograft studies to prevent rejection of human tumor cells.

    • Possible Cause 2: Suboptimal dosing or administration route. The dose and frequency of infigratinib administration may not be sufficient to achieve therapeutic concentrations in the tumor.

      • Solution: Refer to published preclinical studies for effective dose ranges (e.g., 20 mg/kg daily) and ensure proper oral gavage technique.[9] Conduct a pilot study to determine the maximum tolerated dose (MTD) and optimal dosing schedule for your specific model.

    • Possible Cause 3: Tumor model lacks FGFR dependency. The xenograft model may not have the specific FGFR alterations that confer sensitivity to infigratinib.

      • Solution: Confirm the presence of activating FGFR fusions, mutations, or amplifications in the tumor cells used for implantation through genomic analysis.

  • Problem: High background or non-specific bands in Western blot analysis of FGFR signaling.

    • Possible Cause 1: Poor antibody quality. The primary or secondary antibodies may have low specificity.

      • Solution: Use validated antibodies specific for the phosphorylated and total forms of FGFR and its downstream targets. Always include appropriate controls, such as lysates from untreated cells and cells stimulated with FGF.

    • Possible Cause 2: Inadequate blocking. Insufficient blocking can lead to non-specific antibody binding.

      • Solution: Optimize the blocking step by testing different blocking agents (e.g., BSA, non-fat dry milk) and incubation times.

    • Possible Cause 3: Suboptimal lysis buffer. The buffer may not efficiently extract proteins or may interfere with antibody binding.

      • Solution: Use a lysis buffer containing appropriate detergents and phosphatase/protease inhibitors to ensure protein stability and efficient extraction.

Quantitative Data

The following tables summarize key quantitative data from infigratinib preclinical studies to facilitate comparison and experimental design.

Table 1: Infigratinib In Vitro Potency (IC50)

Target/Cell LineAssay TypeIC50 (nM)Reference
FGFR1Biochemical1.1[1]
FGFR2Biochemical1.0[1]
FGFR3Biochemical2.0[1]
FGFR4Biochemical61[1]
FGFR1Cellular Autophosphorylation6.5[2]
FGFR2Cellular Autophosphorylation5.8[2]
FGFR3Cellular Autophosphorylation5.8[2]

Table 2: Infigratinib In Vivo Efficacy in Xenograft Models

Cancer TypeXenograft ModelDosing RegimenTumor Growth InhibitionReference
CholangiocarcinomaPatient-Derived Xenograft (PDX) with FGFR2 fusion20 mg/kg, dailySignificant reduction in tumor volume[10]
Breast CancerPDX with FGFR fusionNot specifiedReduction in tumor volume[10]
Liver CancerPDX with FGFR fusion20 mg/kg, dailySignificant reduction in tumor volume[9][10]
Gastric CancerPDX with FGFR fusionNot specifiedReduction in tumor volume[10]
GliomaPDX with FGFR fusionNot specifiedReduction in tumor volume[10]
Bladder CancerRT112 cells (FGFR3-TACC3 fusion)5 mg/kg, dailySignificant inhibition of tumor growth[10]

Table 3: Infigratinib Preclinical Pharmacokinetics

Animal ModelDose (mg/kg)Cmax (ng/mL)AUC0-24h (ng·h/mL)Reference
Mouse0.03 - 5No significant dose-phosphorus relationship observedNot specified[11]
Rat0.03 - 5No significant dose-phosphorus relationship observedNot specified[11]
Dog≥10Dose-phosphorus relationship observedNot specified[11]
Chinese Patients (Advanced Gastric Cancer)125 (single dose)85.9 (geometric mean)637 (geometric mean AUC0-t)[12][13]
Chinese Patients (Advanced Gastric Cancer)125 (steady state)204 (geometric mean)3060 (geometric mean)[12][13]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.

1. Cell Viability (IC50) Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of infigratinib in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of infigratinib. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

2. Western Blot Analysis of FGFR Signaling

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Serum-starve the cells for 16-24 hours.

    • Pre-treat with desired concentrations of infigratinib or DMSO for 2 hours.

    • Stimulate with an appropriate FGF ligand (e.g., 20 ng/mL FGF2) for 15 minutes.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-FGFR, total FGFR, p-FRS2, total FRS2, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

3. In Vivo Xenograft Tumor Model

  • Cell Preparation: Harvest cancer cells with known FGFR alterations during their exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of 6-8 week old female immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer infigratinib orally (e.g., by gavage) at the desired dose (e.g., 20 mg/kg) daily. Administer the vehicle control (e.g., 0.5% methylcellulose) to the control group.

  • Efficacy Evaluation: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size. Monitor animal weight and overall health throughout the study.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the percentage of tumor growth inhibition (TGI) using the formula: (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.

Visualizations

Infigratinib Mechanism of Action and FGFR Signaling Pathway

Infigratinib_FGFR_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR (FGFR1/2/3) FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates Infigratinib Infigratinib Infigratinib->FGFR Inhibits ATP Binding ATP ATP ATP->FGFR GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Infigratinib inhibits FGFR signaling by blocking ATP binding.

Experimental Workflow for Infigratinib Xenograft Study

Xenograft_Workflow start Start cell_prep Prepare Cancer Cells (FGFR-altered) start->cell_prep injection Subcutaneous Injection into Immunocompromised Mice cell_prep->injection tumor_growth Monitor Tumor Growth (Calipers) injection->tumor_growth randomization Randomize Mice (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment Infigratinib Treatment (Oral Gavage) randomization->treatment Treatment Group control Vehicle Control randomization->control Control Group monitoring Monitor Tumor Volume & Animal Health treatment->monitoring control->monitoring endpoint Endpoint Criteria Met monitoring->endpoint endpoint->monitoring No euthanasia Euthanize Mice & Excise Tumors endpoint->euthanasia Yes analysis Analyze Data (Tumor Growth Inhibition) euthanasia->analysis end End analysis->end

Caption: Workflow for conducting an infigratinib preclinical xenograft study.

Troubleshooting Logic for Inconsistent In Vitro Results

Troubleshooting_In_Vitro start Inconsistent In Vitro Results (e.g., IC50) check_cells Cell Line Issues? start->check_cells check_assay Assay Variability? check_cells->check_assay No authenticate Authenticate Cell Line (STR Profiling) check_cells->authenticate Yes check_compound Compound Integrity? check_assay->check_compound No standardize Standardize Protocol (Seeding, Incubation, etc.) check_assay->standardize Yes fresh_compound Prepare Fresh Infigratinib from Validated Stock check_compound->fresh_compound Yes re_evaluate Re-run Experiment with Controls check_compound->re_evaluate No authenticate->re_evaluate standardize->re_evaluate fresh_compound->re_evaluate

Caption: A logical approach to troubleshooting inconsistent in vitro data.

References

Validation & Comparative

A Comparative Guide to Infigratinib Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of infigratinib, a potent fibroblast growth factor receptor (FGFR) inhibitor. Infigratinib is an anti-tumor agent that has been approved for the treatment of patients with cholangiocarcinoma, also known as bile duct cancer, that have specific FGFR2 gene fusions or other rearrangements.[1][2] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic stability assessment. This document summarizes key performance parameters of published methods and provides detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their needs.

Infigratinib's Mechanism of Action

Infigratinib is a small molecule tyrosine kinase inhibitor that targets FGFRs.[1][2] FGFRs are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and survival.[1][3] In several cancers, alterations in FGFR genes, such as fusions and mutations, lead to aberrant signaling and uncontrolled tumor growth.[1][3] Infigratinib binds to the ATP-binding pocket of FGFRs, inhibiting their kinase activity and blocking downstream signaling pathways, such as the Ras-MAPK pathway, thereby suppressing tumor cell growth and survival.[1][3]

Infigratinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds P1 Downstream Signaling (e.g., Ras-MAPK) FGFR->P1 Activates Infigratinib Infigratinib Infigratinib->FGFR Inhibits P2 Cell Proliferation, Survival, Angiogenesis P1->P2 Promotes

Caption: Infigratinib inhibits the FGFR signaling pathway.

Comparative Analysis of Analytical Methods

The following tables summarize the key validation parameters of various Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) methods developed for the quantification of infigratinib in different biological matrices.

Table 1: Comparison of LC-MS/MS Methods for Infigratinib Quantification

ParameterMethod 1 (Human Plasma)[4][5]Method 2 (Human Plasma)[6][7]Method 3 (Rat Plasma)[8][9]Method 4 (Human Liver Microsomes)[10]
Chromatography LC-MS/MSLC-MS/MSUPLC-MS/MSLC-MS/MS
Column PhenomenexSB-C18 (250 × 4.6 mm, 5 µm)Orosil C18 (150 × 4.6 mm, 3 µm)Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)C18 column
Mobile Phase Acetonitrile: 0.1% v/v Formic acid in water (80:20)Not specifiedAcetonitrile and 0.1% formic acid in water (gradient)Isocratic mobile phase
Flow Rate 0.9 mL/min0.8 mL/min0.30 mL/minNot specified
Internal Standard (IS) LedipasvirDasatinibDerazantinibDuvelisib
Linearity Range Not specified1–1,640 ng/mL2–600 ng/mL5–500 ng/mL
Correlation Coefficient (r²) 0.9990.9997>0.99≥ 0.9998
Lower Limit of Quantification (LLOQ) Not specified1.0 ng/mL2 ng/mL4.71 ng/mL
Mean Recovery Not specified96.36% - 98.14%Within acceptable limitsNot specified
Precision (%CV) ≤ 3.73≤ 0.62< 15%Within 7.3%
Accuracy Not specified96.34% - 100.76%2.2% - 11.4%Within 7.3%
Extraction Method Liquid-Liquid Extraction (LLE)Not specifiedProtein PrecipitationNot specified

Table 2: HPLC Method for Infigratinib Quantification

ParameterMethod 5 (Bulk Drug)[11]
Chromatography HPLC
Linearity Range 25% to 150% of an unspecified concentration
Correlation Coefficient (r²) 0.999
Retention Time 2.630 min
%RSD 0.5%
%Recovery 99.87%
LOD 0.25 µg/mL
LOQ 0.77 µg/mL

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the compared analytical methods.

Method 1: LC-MS/MS for Infigratinib in Human Plasma[4][5]
  • Sample Preparation: Liquid-liquid extraction.

  • Chromatographic Conditions:

    • Instrument: LC-MS/MS (Quattros X.E premier with LC2695 separation module).

    • Column: PhenomenexSB-C18 (250 × 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile and 0.1% v/v formic acid in water (80:20).

    • Flow Rate: 0.9 mL/min.

    • Internal Standard: Ledipasvir.

    • Run Time: 6.5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization: Not specified.

    • MRM Transitions: m/z 560.19→189.13 for infigratinib and m/z 889.4→130.0 for ledipasvir.

Method 2: LC-MS/MS for Infigratinib in Human K2EDTA Plasma[6][7]
  • Sample Preparation: Not specified.

  • Chromatographic Conditions:

    • Instrument: LC-MS/MS.

    • Column: Orosil, C18 (150 × 4.6 mm, 3 µm).

    • Mobile Phase Flow Rate: 0.8 mL/minute.

    • Internal Standard: Dasatinib.

  • Validation:

    • Linearity: 1–1,640 ng/ml with r² = 0.9997.

    • Accuracy: 96.34% to 100.76%.

    • Recovery: 96.36% to 98.14%.

Method 3: UPLC-MS/MS for Infigratinib in Rat Plasma[8][9]
  • Sample Preparation: Protein precipitation with acetonitrile.

  • Chromatographic Conditions:

    • Instrument: UPLC-MS/MS.

    • Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution of 0.1% formic acid aqueous solution and acetonitrile.

    • Flow Rate: 0.30 mL/min.

    • Internal Standard: Derazantinib.

  • Mass Spectrometry Conditions:

    • Ionization: Not specified.

    • MRM Transitions: m/z 599.88 → 313.10 for infigratinib and m/z 468.96 → 382.00 for the internal standard.

Method 4: LC-MS/MS for Infigratinib in Human Liver Microsomes[10]
  • Application: Evaluation of metabolic stability.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase.

    • Mobile Phase: Isocratic.

    • Internal Standard: Duvelisib.

  • Validation:

    • Linearity: 5-500 ng/mL with r² ≥ 0.9998.

    • LLOQ: 4.71 ng/mL.

    • Accuracy and Precision: Within 7.3%.

Method 5: HPLC for Bulk Infigratinib[11]
  • Application: Quantitative determination of infigratinib in bulk drug.

  • Validation:

    • Linearity: r² = 0.999.

    • Retention Time: 2.630 min.

    • %RSD: 0.5%.

    • %Recovery: 99.87%.

    • LOD and LOQ: 0.25 µg/mL and 0.77 µg/mL, respectively.

  • Forced Degradation Studies: The method was validated under stress conditions including acid, base, oxidative, thermal, and photolytic degradation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing start Biological Matrix (Plasma, Microsomes) extraction Extraction (LLE or Protein Precipitation) start->extraction chromatography Chromatographic Separation (LC or UPLC) extraction->chromatography detection Mass Spectrometric Detection (MS/MS) chromatography->detection quantification Quantification detection->quantification validation Method Validation quantification->validation

References

A Comparative Guide to Internal Standards for Infigratinib Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Infigratinib-d3 and other potential internal standards used in the bioanalysis of Infigratinib, a potent fibroblast growth factor receptor (FGFR) inhibitor. The selection of an appropriate internal standard (IS) is critical for the accuracy and reliability of quantitative bioanalytical methods, particularly for therapeutic drug monitoring and pharmacokinetic studies.

Introduction to Infigratinib and the Need for an Internal Standard

Infigratinib is a small molecule kinase inhibitor that targets the FGFR signaling pathway, which is often dysregulated in various cancers.[1][2] Accurate measurement of Infigratinib concentrations in biological matrices is essential for understanding its pharmacology and ensuring patient safety and efficacy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for this purpose, and the use of an internal standard is crucial to correct for variability in sample preparation and instrument response.

An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization.[3] Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the "gold standard" as they exhibit nearly identical physicochemical properties to the analyte.[4][5] However, other structurally similar compounds have also been utilized in the quantification of Infigratinib.

Comparison of this compound and Alternative Internal Standards

This section compares the properties and performance of this compound with other compounds that have been used or could be considered as internal standards for Infigratinib analysis.

Physicochemical Properties

A suitable internal standard should have similar chemical and physical properties to the analyte to ensure comparable behavior during sample processing and analysis.

PropertyInfigratinibThis compoundDasatinibLedipasvirDuvelisibDerazantinib
Molecular Formula C₂₆H₃₁Cl₂N₇O₃C₂₆H₂₈D₃Cl₂N₇O₃C₂₂H₂₆ClN₇O₂SC₄₉H₅₄F₂N₈O₆C₂₂H₂₇N₇OC₂₉H₃₂N₆O
Molar Mass ( g/mol ) 560.48[6]563.50 (approx.)488.01[7]889.0417.53492.63[8]
Structure Phenylurea derivativeDeuterated phenylurea derivativeThiazole derivativeImidazole-fluorene derivativeThiopurine derivativePyrazole derivative
Key Functional Groups Phenylurea, piperazine, dichlorophenylPhenylurea, piperazine, dichlorophenylAminopyrimidine, piperazine, chlorophenylImidazole, fluorene, pyrrolidinePurine, piperidine, phenolPyrazole, piperazine, quinoxaline

Note: Specific properties for Ledipasvir and Duvelisib were not found in the context of their use as internal standards for Infigratinib.

Performance in Bioanalytical Assays

The ideal internal standard co-elutes with the analyte and experiences the same degree of matrix effects, leading to a consistent analyte-to-internal standard peak area ratio.[5]

ParameterThis compound (Expected)DasatinibLedipasvirDuvelisibDerazantinib
Chromatographic Retention Time Nearly identical to InfigratinibDifferent from Infigratinib[9]Likely different from InfigratinibLikely different from Infigratinib[10]Different from Infigratinib[11]
Matrix Effect Compensation Excellent, due to co-elution and identical ionizationMay not fully compensate due to different elution times and ionization efficiencies[9]Potentially incomplete compensationPotentially incomplete compensation[10]May not fully compensate[11]
Extraction Recovery Expected to be identical to InfigratinibSimilar but can differExpected to differExpected to differSimilar but can differ
Ionization Efficiency Identical to InfigratinibDifferent from InfigratinibDifferent from InfigratinibDifferent from InfigratinibDifferent from Infigratinib

Note: Direct comparative experimental data for all listed internal standards was not available. The performance characteristics are based on established principles of bioanalytical method validation and data from individual studies.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the bioanalytical quantification of Infigratinib.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (e.g., this compound, dasatinib).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.[9][11]

LC-MS/MS Conditions
  • LC Column: A C18 reversed-phase column is commonly used.[9][10][11]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typical.[9][10][11]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.[9][10][11]

  • Ionization: Electrospray ionization (ESI) in positive mode is generally employed.

Mandatory Visualizations

Infigratinib Signaling Pathway

Infigratinib is an inhibitor of fibroblast growth factor receptors (FGFRs), which are receptor tyrosine kinases.[1] Aberrant FGFR signaling can drive tumor growth and proliferation.[1]

Infigratinib_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS STAT STAT FGFR->STAT PI3K PI3K FGFR->PI3K Infigratinib Infigratinib Infigratinib->FGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation RAF RAF RAS->RAF STAT->Proliferation AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation

Caption: Infigratinib inhibits the FGFR signaling pathway.

Bioanalytical Workflow

The following diagram illustrates a typical workflow for the quantification of Infigratinib in a biological sample using an internal standard.

Bioanalytical_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing & Quantification Analysis->Quantification Result Infigratinib Concentration Quantification->Result

Caption: A typical bioanalytical workflow for Infigratinib.

Logic for Internal Standard Selection

The choice of an internal standard is a critical decision in method development. The ideal choice minimizes analytical variability.

IS_Selection_Logic Goal Accurate Quantification of Infigratinib SIL_IS Stable Isotope-Labeled IS (this compound) Goal->SIL_IS Best approach Analog_IS Structural Analog IS (e.g., Dasatinib) Goal->Analog_IS Viable alternative Ideal Ideal Choice: - Co-elution - Identical matrix effects - High accuracy & precision SIL_IS->Ideal Alternative Alternative Choice: - Different retention time - Potential for differential matrix effects - May require more extensive validation Analog_IS->Alternative

Caption: Logic for selecting an internal standard.

Conclusion

The selection of an appropriate internal standard is paramount for the development of a robust and reliable bioanalytical method for Infigratinib. While several structurally similar compounds have been utilized, a stable isotope-labeled internal standard like This compound is theoretically the superior choice. Its identical physicochemical properties to Infigratinib ensure it effectively compensates for variations in sample preparation and instrument analysis, leading to more accurate and precise results.[4][5]

When a SIL-IS is not available, a structural analog can be a viable alternative. However, thorough validation is required to ensure that differences in chromatographic behavior and ionization do not compromise the quality of the data. Researchers should carefully consider the trade-offs between the ideal internal standard and practical alternatives based on the specific requirements of their study.

References

A Comparative Guide to Infigratinib and Pemigatinib in FGFR2-Driven Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of infigratinib and pemigatinib, two tyrosine kinase inhibitors (TKIs) targeting fibroblast growth factor receptor (FGFR) alterations, for researchers, scientists, and drug development professionals. The focus is on their application in malignancies driven by FGFR2 fusions or rearrangements, particularly cholangiocarcinoma.

Mechanism of Action and Pharmacokinetics

Both infigratinib and pemigatinib are potent and selective inhibitors of the FGFR family of receptor tyrosine kinases.[1][2] In various cancers, including approximately 10-16% of intrahepatic cholangiocarcinomas, genetic alterations such as gene fusions involving FGFR2 lead to the constitutive activation of the receptor.[3][4] This aberrant signaling drives tumor cell proliferation and survival through downstream pathways like the RAS-MAPK and PI3K-AKT pathways.[5][6]

Infigratinib and pemigatinib function by binding to the ATP-binding pocket of the FGFR kinase domain, which blocks the receptor's kinase activity and inhibits downstream signaling.[3][5] This targeted inhibition effectively curtails the oncogenic signals driving tumor growth.[1][2]

Table 1: Mechanism of Action and Pharmacokinetic Properties

FeatureInfigratinibPemigatinib
Target(s) Selective inhibitor of FGFR1, FGFR2, and FGFR3.[7]Selective inhibitor of FGFR1, FGFR2, and FGFR3.[2][5]
Binding Reversible, ATP-competitive inhibitor.[1][8]Reversible, ATP-competitive inhibitor.[9]
Administration Oral, 125 mg once daily for 21 days, followed by 7 days off.[10][11]Oral, 13.5 mg once daily for 14 days, followed by 7 days off.[12][13]
Metabolism Primarily metabolized by CYP3A4.[10]Primarily metabolized by CYP3A4.

FGFR2 Signaling Pathway and Inhibitor Action

The diagram below illustrates the canonical FGFR2 signaling pathway and the point of intervention for inhibitors like infigratinib and pemigatinib.

FGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR2 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain FGF Ligand->FGFR2:ext Binding & Dimerization FRS2 FRS2 FGFR2:int->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Inhibitor Infigratinib Pemigatinib Inhibitor->FGFR2:int Trial_Workflow Start Patient Screening Inclusion Inclusion Criteria Met - Advanced/Metastatic CCA - FGFR2 Fusion/Rearrangement - Prior Therapy Failure Start->Inclusion Treatment Treatment Cycles (Infigratinib or Pemigatinib) Inclusion->Treatment Evaluation Tumor Response Evaluation (RECIST 1.1) Treatment->Evaluation Every 2-3 cycles Progression Disease Progression or Unacceptable Toxicity? Evaluation->Progression Continue Continue Treatment Progression->Continue No Discontinue Discontinue Study Progression->Discontinue Yes Continue->Treatment Endpoints Efficacy Endpoints - ORR - DOR - PFS Discontinue->Endpoints

References

A Comparative Guide to LC-MS/MS Method Validation for Infigratinib Quantification in a Clinical Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of infigratinib in biological matrices, primarily human plasma. Infigratinib is a potent fibroblast growth factor receptor (FGFR) kinase inhibitor approved for the treatment of certain cancers, making robust analytical methods crucial for clinical pharmacokinetic and therapeutic drug monitoring studies.[1][2] This document outlines the performance characteristics of various published methods and provides detailed experimental protocols to aid researchers in selecting and implementing a suitable assay.

Comparative Performance of Validated LC-MS/MS Methods

The following tables summarize the key validation parameters for different LC-MS/MS and UPLC-MS/MS methods developed for the determination of infigratinib. These parameters are essential for evaluating the reliability, sensitivity, and accuracy of an analytical method.

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterMethod 1 (LC-MS/MS)[3][4]Method 2 (LC-MS/MS)[1][5][6]Method 3 (UPLC-MS/MS)[2]
Chromatographic Column Orosil, C18 (150 x 4.6 mm, 3 µm)Phenomenex SB-C18 (250 × 4.6 mm, 5 µm)Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile & 0.1% Formic Acid in WaterAcetonitrile & 0.1% v/v Formic Acid in Water (80:20)Gradient of 0.1% Formic Acid in Water and Acetonitrile
Flow Rate 0.8 mL/min0.9 mL/min0.30 mL/min
Internal Standard (IS) DasatinibLedipasvirDerazantinib
Ionization Mode Not SpecifiedNot SpecifiedNot Specified
MRM Transition (m/z) Not Specified560.19 → 189.13559.88 → 313.10
IS MRM Transition (m/z) Not Specified889.4 → 130.0468.96 → 382.00
Retention Time ≤0.62 %CV5.12 min1.43 min
IS Retention Time ≤0.62 %CV3.31 min1.55 min

Table 2: Method Validation Parameters

ParameterMethod 1 (LC-MS/MS)[3][4]Method 2 (LC-MS/MS)[1][5][6]Method 3 (UPLC-MS/MS)[2][7]Method 4 (HPLC)[8]
Matrix Human K2EDTA PlasmaK2EDTA Human PlasmaRat PlasmaNot Specified (Bulk Drug)
Sample Preparation Not SpecifiedLiquid-Liquid Extraction (LLE)Protein PrecipitationNot Specified
Linearity Range 1–1,640 ng/mLNot Specified2–600 ng/mL25% to 150% of nominal
Correlation Coefficient (r²) 0.99970.999≥ 0.990.999
LLOQ 1.0 ng/mLNot Specified2 ng/mL0.77 µg/mL
Accuracy (%) 96.34 - 100.76Not Specified2.2 - 11.4Not Specified
Precision (%CV) Not Specified≤ 3.73< 11.80.5
Mean Recovery (%) 96.36 - 98.14Not SpecifiedWithin acceptable limits99.87
Matrix Effect (%CV) No significant interferences0.70 - 1.64Within acceptable limitsNot Applicable

Experimental Protocols

A detailed understanding of the experimental methodology is critical for reproducing and adapting these methods.

LC-MS/MS Method 1: Protocol for Infigratinib in Human Plasma[3][4]
  • Sample Preparation: While the specific extraction method is not detailed, it is a crucial step for removing interfering substances from the plasma matrix.

  • Chromatography:

    • Column: Orosil, C18 (150 x 4.6 mm, 3 µm).

    • Mobile Phase: A mixture of acetonitrile and an aqueous solution of 0.1% formic acid.

    • Flow Rate: 0.8 mL/min.

    • Internal Standard: Dasatinib.

  • Mass Spectrometry:

    • Detection: Multiple Reaction Monitoring (MRM) was used for quantification.

    • Validation: The method was validated for linearity, accuracy, precision, and recovery.

LC-MS/MS Method 2: Protocol for Infigratinib in Human Plasma[1][5][6]
  • Sample Preparation (Liquid-Liquid Extraction - LLE): LLE is employed to extract infigratinib from human plasma, offering high recovery and clean extracts.

  • Chromatography:

    • Column: Phenomenex SB-C18 (250 × 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of acetonitrile and 0.1% v/v formic acid in water (80:20).

    • Flow Rate: 0.9 mL/min.

    • Internal Standard: Ledipasvir.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is typically used for such compounds.

    • MRM Transition: The transition of m/z 560.19 → 189.13 was monitored for infigratinib.

    • Validation: The method was validated for specificity, sensitivity, carry-over, recovery, precision, matrix effect, accuracy, and stability.[1]

UPLC-MS/MS Method 3: Protocol for Infigratinib in Rat Plasma[2]
  • Sample Preparation (Protein Precipitation): This method utilizes a simple and rapid protein precipitation step with acetonitrile.

  • Chromatography:

    • Column: Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient elution using 0.1% formic acid in water and acetonitrile.

    • Flow Rate: 0.30 mL/min.

    • Internal Standard: Derazantinib.

  • Mass Spectrometry:

    • MRM Transition: The transition of m/z 559.88 → 313.10 was monitored for infigratinib.

    • Validation: The method was validated according to FDA guidelines for bioanalytical method validation, assessing selectivity, linearity, sensitivity, accuracy, precision, matrix effect, recovery, and stability.[2]

Visualizing the Workflow and Signaling Pathway

Diagrams can effectively illustrate complex processes. Below are Graphviz diagrams representing a typical LC-MS/MS workflow and the signaling pathway inhibited by infigratinib.

LCMSMS_Workflow Sample Plasma Sample Collection (K2EDTA) Spike Spike with Internal Standard (e.g., Dasatinib, Ledipasvir) Sample->Spike Extraction Sample Preparation (LLE or Protein Precipitation) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection LC Injection Evaporation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Ionization (ESI) Separation->Ionization Detection Mass Spectrometry (MRM Detection) Ionization->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: A typical experimental workflow for the quantification of infigratinib using LC-MS/MS.

Infigratinib_Pathway FGF Fibroblast Growth Factor (FGF) FGFR FGFR FGF->FGFR Autophosphorylation Receptor Autophosphorylation FGFR->Autophosphorylation Infigratinib Infigratinib Infigratinib->FGFR Inhibits Downstream Downstream Signaling (e.g., MAPK pathway) Autophosphorylation->Downstream Proliferation Cell Proliferation, Survival, & Angiogenesis Downstream->Proliferation

Caption: Infigratinib inhibits the FGFR signaling pathway, preventing downstream activation.[3]

Alternative Analytical Method: HPLC

While LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity, High-Performance Liquid Chromatography (HPLC) with UV detection can be a viable alternative for the analysis of bulk drug or pharmaceutical formulations.

A reported HPLC method for infigratinib utilized a Kromosil C18 column with a mobile phase of 0.1% formic acid and acetonitrile (60:40) at a flow rate of 1 mL/min, with detection at 320 nm.[8] This method demonstrated good linearity (r² = 0.999) and recovery (99.87%).[8] However, its lower sensitivity (LOQ = 0.77 µg/mL) makes it unsuitable for pharmacokinetic studies in biological matrices where drug concentrations are typically in the ng/mL range.[8]

Conclusion

The reviewed LC-MS/MS and UPLC-MS/MS methods provide sensitive, specific, and reliable approaches for the quantification of infigratinib in plasma. The choice between liquid-liquid extraction and protein precipitation for sample preparation will depend on the specific laboratory workflow and desired sample cleanliness. The UPLC-MS/MS method offers the advantage of a shorter run time, which can significantly increase sample throughput in a clinical setting.[2] For applications not requiring high sensitivity, such as the analysis of pharmaceutical preparations, a simpler HPLC-UV method can be employed.[8] The data and protocols presented in this guide serve as a valuable resource for researchers in the field of drug development and clinical analysis.

References

Infigratinib vs. Erdafitinib: A Comparative Analysis of Efficacy in FGFR-Altered Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the efficacy of two prominent FGFR inhibitors, infigratinib and erdafitinib. This report details their mechanisms of action, comparative clinical trial data, and key experimental methodologies.

Introduction

Fibroblast growth factor receptor (FGFR) signaling is a critical pathway in cellular proliferation, differentiation, and survival.[1] Aberrant FGFR signaling, driven by genetic alterations such as fusions, mutations, and amplifications, is a known oncogenic driver in various malignancies, including urothelial carcinoma and cholangiocarcinoma.[1][2] This has led to the development of targeted therapies aimed at inhibiting the FGFR pathway. Among these, infigratinib and erdafitinib have emerged as key players.

Infigratinib is a selective, ATP-competitive inhibitor of FGFR1-3.[3] Erdafitinib is a pan-FGFR inhibitor, targeting FGFR1, FGFR2, FGFR3, and FGFR4.[2][4] Both drugs have demonstrated significant anti-tumor activity in clinical trials, leading to their approval for specific indications. This guide provides a comparative analysis of their efficacy, supported by clinical trial data and detailed experimental protocols.

Mechanism of Action: Targeting the FGFR Signaling Pathway

Both infigratinib and erdafitinib exert their anti-cancer effects by inhibiting the tyrosine kinase activity of FGFRs.[3][5] Upon ligand binding, FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events through pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[5] By binding to the ATP-binding pocket of the FGFRs, both drugs prevent this phosphorylation and subsequent activation, thereby disrupting these oncogenic signaling pathways.[5][6]

Below is a diagram illustrating the FGFR signaling pathway and the points of inhibition by infigratinib and erdafitinib.

FGFR Signaling Pathway FGFR Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain FGF Ligand->FGFR:f0 Binds PLCg PLCγ FGFR:f2->PLCg FRS2 FRS2 FGFR:f2->FRS2 Activates STAT STAT FGFR:f2->STAT PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation Angiogenesis Angiogenesis STAT->Angiogenesis Inhibitor Infigratinib Erdafitinib Inhibitor->FGFR:f2 Inhibits Autophosphorylation

Caption: FGFR signaling pathway and points of inhibition.

Comparative Efficacy in Urothelial Carcinoma

Both infigratinib and erdafitinib have demonstrated efficacy in patients with locally advanced or metastatic urothelial carcinoma harboring susceptible FGFR alterations. The following tables summarize key clinical trial data for each drug in this indication.

Table 1: Infigratinib in Urothelial Carcinoma
Trial PROOF 302 (Phase III, Adjuvant)[7][8]
Patient Population Invasive urothelial carcinoma with FGFR3 alterations, post-surgery
Treatment Infigratinib vs. Placebo
Primary Endpoint Disease-Free Survival (DFS)
Key Findings Significantly improved disease-free survival observed in patients receiving infigratinib compared to placebo.[7]
Table 2: Erdafitinib in Urothelial Carcinoma
Trial THOR (Phase III)[9][10]BLC2001 (Phase II)[10][11]
Patient Population Metastatic urothelial carcinoma with FGFR alterations, previously treated with immunotherapyLocally advanced or metastatic urothelial carcinoma with FGFR alterations, post-platinum chemotherapy
Treatment Erdafitinib vs. ChemotherapyErdafitinib
Overall Response Rate (ORR) 46%[9]40%[11]
Median Progression-Free Survival (PFS) 6.0 months[9]5.5 months[10]
Median Overall Survival (OS) 12.1 months[9][12]13.8 months[10]

Comparative Efficacy in Cholangiocarcinoma

Infigratinib and erdafitinib have also been evaluated in patients with cholangiocarcinoma, a cancer of the bile ducts, where FGFR2 fusions are a common genetic driver.

Table 3: Infigratinib in Cholangiocarcinoma
Trial NCT02150967 (Phase II)[13][14]
Patient Population Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with FGFR2 fusion or rearrangement
Treatment Infigratinib
Overall Response Rate (ORR) 23%[13]
Median Progression-Free Survival (PFS) 7.3 months[13]
Median Overall Survival (OS) 12.2 months[13]
Table 4: Erdafitinib in Cholangiocarcinoma
Trial RAGNAR and LUC2001 (Pooled Analysis)[15]
Patient Population Advanced or metastatic cholangiocarcinoma with FGFR alterations
Treatment Erdafitinib
Overall Response Rate (ORR) 55%[15]
Median Progression-Free Survival (PFS) 8.5 months[15]
Median Overall Survival (OS) 18.1 months[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of typical experimental protocols used to evaluate the efficacy of FGFR inhibitors like infigratinib and erdafitinib.

Clinical Trial Workflow

The following diagram illustrates a typical workflow for a clinical trial evaluating an FGFR inhibitor.

Clinical Trial Workflow Clinical Trial Workflow for FGFR Inhibitors Patient Screening Patient Screening Tumor Biopsy & Genomic Sequencing Tumor Biopsy & Genomic Sequencing Patient Screening->Tumor Biopsy & Genomic Sequencing FGFR Alteration Identified FGFR Alteration Identified Tumor Biopsy & Genomic Sequencing->FGFR Alteration Identified No FGFR Alteration No FGFR Alteration Tumor Biopsy & Genomic Sequencing->No FGFR Alteration Enrollment in Trial Enrollment in Trial FGFR Alteration Identified->Enrollment in Trial Screen Failure Screen Failure No FGFR Alteration->Screen Failure Randomization Randomization Enrollment in Trial->Randomization Treatment Arm (FGFR Inhibitor) Treatment Arm (FGFR Inhibitor) Randomization->Treatment Arm (FGFR Inhibitor) Control Arm (Standard of Care) Control Arm (Standard of Care) Randomization->Control Arm (Standard of Care) Tumor Response Assessment (e.g., RECIST) Tumor Response Assessment (e.g., RECIST) Treatment Arm (FGFR Inhibitor)->Tumor Response Assessment (e.g., RECIST) Safety Monitoring Safety Monitoring Treatment Arm (FGFR Inhibitor)->Safety Monitoring Control Arm (Standard of Care)->Tumor Response Assessment (e.g., RECIST) Control Arm (Standard of Care)->Safety Monitoring Data Analysis (ORR, PFS, OS) Data Analysis (ORR, PFS, OS) Tumor Response Assessment (e.g., RECIST)->Data Analysis (ORR, PFS, OS) Safety Monitoring->Data Analysis (ORR, PFS, OS)

Caption: A typical clinical trial workflow.

Preclinical Efficacy Assessment

1. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Objective: To determine the cytotoxic or cytostatic effect of the inhibitor on cancer cell lines with and without FGFR alterations.

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the FGFR inhibitor (e.g., infigratinib or erdafitinib) for a specified period (e.g., 72 hours).

    • Add MTT reagent or CellTiter-Glo® reagent to each well and incubate as per the manufacturer's instructions.

    • Measure the absorbance or luminescence to determine the percentage of viable cells relative to an untreated control.

    • Calculate the half-maximal inhibitory concentration (IC50) value.

2. Xenograft Mouse Model

  • Objective: To evaluate the in vivo anti-tumor efficacy of the inhibitor.

  • Methodology:

    • Implant human cancer cells with known FGFR alterations subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size, randomize mice into treatment and control groups.

    • Administer the FGFR inhibitor (e.g., orally) to the treatment group and a vehicle control to the control group daily.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

3. Patient-Derived Organoid (PDO) Models

  • Objective: To assess the efficacy of the inhibitor in a 3D in vitro model that more closely recapitulates the patient's tumor.

  • Methodology:

    • Establish organoid cultures from fresh tumor tissue obtained from patients.

    • Expand the organoids and plate them in a 3D matrix (e.g., Matrigel).

    • Treat the organoids with the FGFR inhibitor at various concentrations.

    • Assess organoid viability and growth using imaging-based methods or ATP-based assays.

    • Determine the drug sensitivity and resistance profile of the individual patient's tumor.

Mechanisms of Resistance

A significant challenge in targeted therapy is the development of drug resistance. For both infigratinib and erdafitinib, several resistance mechanisms have been identified.

  • On-target resistance: This involves the acquisition of secondary mutations in the FGFR gene itself, which can interfere with drug binding. For example, mutations in the FGFR2 kinase domain have been observed in patients who develop resistance to infigratinib.[16]

  • Bypass signaling: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of the FGFR pathway. This can involve the upregulation of other receptor tyrosine kinases or downstream signaling molecules.[5]

  • Tumor heterogeneity: The initial tumor may contain a subpopulation of cells that are intrinsically resistant to the FGFR inhibitor. These cells can then clonally expand under the selective pressure of the treatment.

Conclusion

Infigratinib and erdafitinib are both potent FGFR inhibitors that have demonstrated significant clinical benefit in patients with FGFR-altered urothelial carcinoma and cholangiocarcinoma. While erdafitinib has a broader spectrum of activity as a pan-FGFR inhibitor, infigratinib shows strong efficacy against FGFR1-3 driven cancers. The choice between these agents may depend on the specific FGFR alteration, tumor type, and prior lines of therapy.

Further research is needed to directly compare the efficacy of these two drugs in head-to-head clinical trials and to develop strategies to overcome the mechanisms of resistance. The continued investigation into the nuances of FGFR signaling and the development of next-generation inhibitors will be crucial in improving outcomes for patients with FGFR-driven cancers.

References

The Definitive Guide to Confirming Infigratinib Metabolite Structures: A Comparative Analysis of Infigratinib-d3 and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise identification and structural confirmation of drug metabolites are critical for understanding a compound's efficacy, safety, and metabolic fate. This guide provides a comprehensive comparison of using a deuterium-labeled internal standard, Infigratinib-d3, versus other common analytical approaches for the characterization of infigratinib metabolites.

Infigratinib, a fibroblast growth factor receptor (FGFR) inhibitor, undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1] This process generates several metabolites, with BHS697 and CQM157 being two major active metabolites found in circulation.[1][2] Accurate structural elucidation of these and other minor metabolites is paramount for a complete understanding of infigratinib's pharmacology.

This guide will delve into the experimental methodologies, present comparative data, and provide visual workflows to aid in the selection of the most appropriate analytical strategy for your research needs.

Comparative Analysis of Metabolite Identification Strategies

The use of a stable isotope-labeled internal standard, such as this compound, offers significant advantages in mass spectrometry-based metabolite identification. By introducing a known mass shift, it allows for the confident differentiation of drug-related material from endogenous matrix components. The following table compares this approach with other common methods.

FeatureThis compound (Stable Isotope-Labeled Internal Standard)Structurally Analogous Internal StandardLabel-Free Analysis (External Standard Calibration)
Principle Co-elution with metabolites and a predictable mass shift of +3 Da for confident identification.[3]A different compound with similar physicochemical properties to infigratinib is used for retention time and response normalization.Quantification and identification are based on the chromatographic retention time and mass-to-charge ratio of the analyte compared to a separately injected standard.
Accuracy & Precision High accuracy and precision due to correction for matrix effects and variations in sample preparation and instrument response.[4][5]Moderate accuracy and precision; does not fully account for analyte-specific matrix effects or ionization differences.Lower accuracy and precision; highly susceptible to matrix effects, ion suppression/enhancement, and variations in extraction recovery.
Metabolite Discovery Facilitates the discovery of novel metabolites by searching for the characteristic mass shift relative to the parent drug's fragments.Does not directly aid in the discovery of unknown metabolites.Relies on predicting potential biotransformations and searching for their corresponding masses, which can be prone to false positives and negatives.
Quantitative Analysis Enables accurate relative and absolute quantification of metabolites.Can provide semi-quantitative or relative quantitative data.Prone to significant quantitative inaccuracies without extensive validation for each metabolite in each matrix.
Cost & Availability Higher initial cost due to the custom synthesis of the labeled compound.Lower cost compared to stable isotope-labeled standards, as suitable compounds may be commercially available.Lowest initial cost as it does not require a specific internal standard.
Implementation Complexity Requires initial synthesis and characterization of the labeled standard. The analytical method is relatively straightforward once the standard is available.Requires careful selection and validation of a suitable analog to ensure it mimics the behavior of infigratinib and its metabolites.Method development can be more complex and time-consuming due to the need to rigorously control for variability.

Experimental Protocols

In Vitro Metabolism of Infigratinib using Human Liver Microsomes (HLMs)

This protocol is designed to identify metabolites of infigratinib generated by hepatic enzymes.

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL protein), infigratinib (e.g., 1 µM), and a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the mixture to 37°C, then add NADPH (e.g., 1 mM) to initiate the metabolic reaction. For experiments using this compound, a parallel incubation with the labeled compound is performed.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This also serves to precipitate proteins.

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution and Analysis: Reconstitute the dried extract in a suitable mobile phase and analyze using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7]

In Vivo Metabolite Identification in Rats

This protocol outlines the steps for identifying infigratinib metabolites in a preclinical model.

  • Dosing: Administer a single oral dose of infigratinib to Sprague-Dawley rats.[8]

  • Sample Collection: Collect urine and feces at predetermined time intervals post-dose.

  • Sample Preparation (Urine): Dilute urine samples with an organic solvent (e.g., acetonitrile) to precipitate proteins. Centrifuge and collect the supernatant for analysis.[8]

  • Sample Preparation (Feces): Homogenize fecal samples with a suitable solvent, followed by extraction and centrifugation to separate the solid and liquid phases.

  • LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method to identify the parent drug and its metabolites.

Visualizing Infigratinib's Metabolic Fate and Analytical Workflow

To better understand the metabolic transformations of infigratinib and the experimental approach for their identification, the following diagrams are provided.

Infigratinib_Metabolism cluster_phase1 Phase I Metabolism (CYP3A4) cluster_phase2 Phase II Metabolism Infigratinib Infigratinib N_Dealkylation N-Dealkylation Infigratinib->N_Dealkylation Forms BHS697 & CQM157 Hydroxylation Hydroxylation Infigratinib->Hydroxylation O_Demethylation O-Demethylation Infigratinib->O_Demethylation Glucuronidation Glucuronide Conjugation Hydroxylation->Glucuronidation

Caption: Infigratinib Phase I and II Metabolic Pathways.

Metabolite_ID_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Incubation In Vitro (e.g., HLMs) or In Vivo Sample Collection Extraction Metabolite Extraction Incubation->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation MS_Detection Mass Spectrometry Detection (Full Scan & MS/MS) LC_Separation->MS_Detection Peak_Detection Peak Detection & Alignment MS_Detection->Peak_Detection Metabolite_Filtering Mass Shift Filtering (for this compound) Peak_Detection->Metabolite_Filtering Database_Search Metabolite Database Search Metabolite_Filtering->Database_Search Structure_Elucidation Structural Elucidation Database_Search->Structure_Elucidation

Caption: Metabolite ID Workflow with this compound.

References

A Head-to-Head In Vitro Comparison of Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Oncology and Drug Discovery

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, crucial for cell proliferation, differentiation, and survival, has emerged as a significant target in cancer therapy. Aberrations in this pathway, including mutations, amplifications, and fusions, are implicated in the progression of various solid tumors. This has spurred the development of a diverse landscape of FGFR inhibitors. This guide provides a head-to-head in vitro comparison of prominent FGFR inhibitors, offering a valuable resource for researchers and drug development professionals. We present key performance data, detailed experimental methodologies, and visual representations of the underlying biological processes and workflows to facilitate informed decision-making in FGFR-targeted research.

FGFR Signaling Pathway

The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR initiates receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation cascade triggers the recruitment of adaptor proteins, such as FRS2, which in turn activate major downstream signaling pathways including the RAS-MAPK, PI3K-AKT, and PLCγ pathways. These pathways ultimately regulate gene expression programs that control critical cellular processes. Dysregulation of this intricate signaling network can lead to uncontrolled cell growth and tumor progression.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain FGF->FGFR Binds HSPG HSPG HSPG->FGFR Co-receptor FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCg->PKC STAT->Transcription Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays kinase_assay Kinase Activity Assay (IC50 Determination) selectivity_panel Kinase Selectivity Profiling kinase_assay->selectivity_panel Characterize Selectivity proliferation_assay Cell Proliferation/Viability Assay (e.g., CCK-8, SRB) selectivity_panel->proliferation_assay Assess Cellular Efficacy apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) proliferation_assay->apoptosis_assay Determine Mechanism of Action western_blot Western Blot Analysis (p-FGFR, p-ERK, etc.) apoptosis_assay->western_blot Confirm Target Engagement

Inter-laboratory Validation of Infigratinib Quantification Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of infigratinib, a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases.[1][2][3] Infigratinib is approved for the treatment of patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[2][3] Accurate and precise quantification of infigratinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy. This document summarizes the performance of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods and provides detailed experimental protocols to aid researchers in selecting and implementing the most suitable assay for their needs.

Comparative Performance of Infigratinib Quantification Assays

The following tables summarize the validation parameters of several published LC-MS/MS methods for the quantification of infigratinib in different biological matrices. These methods demonstrate high sensitivity, accuracy, and precision, making them suitable for regulated bioanalysis.

Table 1: Linearity and Sensitivity of Infigratinib LC-MS/MS Assays
Matrix Linear Range (ng/mL) LLOQ (ng/mL) Correlation Coefficient (r²) Internal Standard
Human K2EDTA Plasma1 - 1,640Not Specified0.9997Dasatinib
Human K2EDTA Plasma72.45 - 2173.5072.450.999Not Specified
Human Liver Microsomes5 - 5004.71≥ 0.9998Duvelisib
Rat Plasma2 - 6002> 0.99Derazantinib
Biological Matrices1.0 - 1200Not Specified0.9994Imatinib
Table 2: Accuracy and Precision of Infigratinib LC-MS/MS Assays
Matrix QC Levels (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
Human K2EDTA PlasmaLQC, MQC, HQCNot SpecifiedNot Specified96.34 - 100.76
Human K2EDTA PlasmaLLOQ (72.45), LQC (150), MQC (1449), HQC (2173.5)0.95 - 3.33Not SpecifiedNot Specified
Human Liver MicrosomesNot Specified< 7.3< 7.3Within ± 15% of nominal
Rat PlasmaLLOQ (2), LQC (4), MQC (80), HQC (480)< 11.8< 11.82.2 - 11.4
Biological MatricesLQC (3), MQC (600), HQC (900)1.88 - 5.931.88 - 5.93Not Specified
Table 3: Recovery and Matrix Effect of Infigratinib LC-MS/MS Assays
Matrix QC Levels (ng/mL) Mean Recovery (%) Reference
Human K2EDTA PlasmaLQC, MQC, HQC97.23[4]
Biological MatricesLQC (3), MQC (600), HQC (900)93.27 - 97.24[5]
Rat PlasmaLQC (4), MQC (80), HQC (480)85.1 - 93.8[6]

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the validated LC-MS/MS assays for infigratinib quantification.

LC-MS/MS Method for Infigratinib in Human K2EDTA Plasma[4]
  • Sample Preparation: Liquid-liquid extraction.

  • Chromatographic Separation:

    • Column: Orosil, 3 µm, C18, 150 × 4.6 mm.

    • Mobile Phase: Not specified.

    • Flow Rate: 0.8 mL/min.

  • Mass Spectrometry:

    • Detection: Tandem mass spectrometry.

    • Ionization Mode: Not specified.

    • Monitored Transitions: Not specified.

LC-MS/MS Method for Infigratinib in Human K2EDTA Plasma[5]
  • Sample Preparation: Liquid-liquid extraction.

  • Chromatographic Separation:

    • Column: Phenomenex SB-C18 (250 × 4.6 mm, 5 µm).[7]

    • Mobile Phase: Acetonitrile and 0.1% v/v formic acid in water (80:20).[7]

    • Flow Rate: 0.9 mL/min.[7]

    • Run Time: 6.5 minutes.[7]

  • Mass Spectrometry:

    • Instrument: Quattros X.E premier combined with LC2695 separation module.[7]

    • Software: Mass Lynx V. 4.1.[7]

    • Retention Times: Infigratinib (5.12 min), Internal Standard (3.31 min).[7]

UPLC-MS/MS Method for Infigratinib in Rat Plasma[7][8]
  • Sample Preparation: Protein precipitation with acetonitrile.[8]

  • Chromatographic Separation:

    • Column: Waters Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm).[8]

    • Mobile Phase: Gradient elution of 0.1% formic acid aqueous solution and acetonitrile.[8]

    • Flow Rate: 0.30 mL/min.[8]

  • Mass Spectrometry:

    • Detection: Multiple reaction monitoring (MRM) mode.[6]

    • Ion Transitions: Infigratinib (m/z 559.88 → 313.10), Derazantinib (IS) (m/z 468.96 → 382.00).[6]

Visualizations

FGFR Signaling Pathway and Infigratinib's Mechanism of Action

Infigratinib is a kinase inhibitor that targets all four FGFR subtypes (FGFR1, FGFR2, FGFR3, and FGFR4).[1] It binds to the ATP-binding cleft of the receptor, which prevents autophosphorylation and blocks downstream signaling cascades that would otherwise activate the Ras-mitogen-activated protein kinase (MAPK) pathway, thereby inhibiting cell proliferation.[1][2]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF Fibroblast Growth Factor (FGF) FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Binding & Dimerization RAS RAS FGFR:f2->RAS Autophosphorylation & Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Infigratinib Infigratinib Infigratinib->FGFR:f2 Inhibition

Caption: FGFR signaling pathway and the inhibitory action of infigratinib.

General Workflow for Bioanalytical Method Validation

The validation of a bioanalytical method is a critical process to ensure the reliability of quantitative data. It involves a series of experiments to assess the method's performance characteristics.

Bioanalytical_Method_Validation_Workflow start Method Development validation Method Validation start->validation selectivity Selectivity & Specificity validation->selectivity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Intra & Inter-day) validation->precision recovery Recovery validation->recovery matrix_effect Matrix Effect validation->matrix_effect stability Stability validation->stability reporting Validation Report selectivity->reporting linearity->reporting accuracy->reporting precision->reporting recovery->reporting matrix_effect->reporting stability->reporting

Caption: A generalized workflow for bioanalytical method validation.

References

Infigratinib's Potency Against FGFR Gatekeeper Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of infigratinib's efficacy against fibroblast growth factor receptor (FGFR) gatekeeper mutations, comparing its performance with other selective FGFR inhibitors. The information is supported by experimental data to aid in research and drug development efforts.

Infigratinib: A Selective FGFR Inhibitor

Infigratinib (BGJ398) is an orally bioavailable, ATP-competitive selective inhibitor of FGFR1, FGFR2, and FGFR3.[1][2][3] Abnormal FGFR signaling, driven by gene fusions, amplifications, or mutations, is a known oncogenic driver in various cancers, including cholangiocarcinoma and urothelial carcinoma.[2][4][5] Infigratinib has demonstrated clinical activity in patients with tumors harboring such FGFR alterations.[4][6] However, the emergence of acquired resistance, often through mutations in the FGFR kinase domain, presents a clinical challenge. Gatekeeper mutations are a common mechanism of resistance to tyrosine kinase inhibitors, and understanding an inhibitor's potency against these mutations is crucial for predicting and overcoming resistance.[2]

Comparative Potency Against Wild-Type and Mutant FGFR

The following table summarizes the half-maximal inhibitory concentration (IC50) values of infigratinib against wild-type FGFRs and various gatekeeper mutations, in comparison to other FGFR inhibitors. This data is compiled from biochemical and cellular assays reported in the literature.

InhibitorTargetMutationIC50 (nM) - Biochemical AssayIC50 (nM) - Cellular AssayReference
Infigratinib FGFR1Wild-Type0.96.5[7]
FGFR2Wild-Type1.45.8[7]
FGFR3Wild-Type1.05.8[7]
FGFR4Wild-Type60-[7]
Pemigatinib FGFR1Wild-Type0.4-
FGFR2Wild-Type0.5-
FGFR3Wild-Type1.2-
FGFR1V561M149-[8]
FGFR2V564I7-[8]
FGFR2V564F263-[8]
FGFR3V555M107-[8]
Erdafitinib FGFR1Wild-Type1.2-[9]
FGFR2Wild-Type2.1-
FGFR3Wild-Type2.9-
FGFR4Wild-Type5.0-

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for biochemical and cell-based assays used to assess the potency of FGFR inhibitors.

Biochemical Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified FGFR kinase domain.

Protocol:

  • Reagents: Purified recombinant human FGFR1, FGFR2, or FGFR3 kinase domain (wild-type or mutant), ATP, poly(Glu, Tyr) 4:1 substrate, and the test inhibitor (e.g., infigratinib).

  • Assay Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

  • Reaction Setup:

    • Add the test inhibitor at various concentrations to the wells of a 96-well plate.

    • Add the FGFR kinase domain to each well.

    • Initiate the kinase reaction by adding a mixture of ATP and the poly(Glu, Tyr) substrate.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as an ELISA-based assay with an anti-phosphotyrosine antibody.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Autophosphorylation Assay

This assay measures the ability of an inhibitor to block the autophosphorylation of FGFR in a cellular context, which is a key step in receptor activation.

Protocol:

  • Cell Lines: Use cell lines that endogenously express or are engineered to overexpress the FGFR of interest (wild-type or mutant). For example, Ba/F3 cells are often used for ectopic expression of FGFR constructs.[8]

  • Cell Culture: Culture the cells in appropriate media and conditions.

  • Inhibitor Treatment: Seed the cells in 96-well plates and treat with a range of concentrations of the test inhibitor for a specified duration (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells to extract cellular proteins.

  • ELISA or Western Blot:

    • ELISA: Use a sandwich ELISA to capture total FGFR protein and detect the phosphorylated form using a phospho-specific antibody.

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated FGFR and total FGFR.

  • Data Analysis: Quantify the levels of phosphorylated FGFR relative to total FGFR. Plot the percentage of inhibition of autophosphorylation against the inhibitor concentration to calculate the IC50 value.

Cell Viability Assay

This assay assesses the effect of the inhibitor on the proliferation and survival of cancer cells that are dependent on FGFR signaling.

Protocol:

  • Cell Lines: Use cancer cell lines with known FGFR alterations (e.g., fusions, mutations) that drive their growth.

  • Cell Seeding: Plate the cells in 96-well plates at a predetermined density.

  • Inhibitor Treatment: After allowing the cells to adhere, treat them with a serial dilution of the test inhibitor.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement: Measure cell viability using a commercially available reagent such as MTS or CellTiter-Glo, which quantifies metabolic activity or ATP content, respectively.

  • Data Analysis: Normalize the viability of treated cells to that of untreated control cells. Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value.[10]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the FGFR signaling pathway and a typical experimental workflow for assessing inhibitor potency.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCg PLCγ FGFR->PLCg P STAT STAT FGFR->STAT P PI3K PI3K FGFR->PI3K P GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription PIP2 PIP2 PLCg->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC STAT->Transcription AKT AKT PI3K->AKT AKT->Transcription Infigratinib Infigratinib Infigratinib->FGFR Inhibition

Caption: FGFR Signaling Pathway and Point of Infigratinib Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b_start Purified FGFR (WT or Mutant) b_inhibitor Add Infigratinib (Varying Concentrations) b_start->b_inhibitor b_reaction Initiate Kinase Reaction (ATP, Substrate) b_inhibitor->b_reaction b_measure Measure Phosphorylation b_reaction->b_measure b_ic50 Calculate IC50 b_measure->b_ic50 c_start FGFR-dependent Cell Line c_inhibitor Treat with Infigratinib (Varying Concentrations) c_start->c_inhibitor c_assay Perform Assay (Autophosphorylation or Viability) c_inhibitor->c_assay c_measure Measure Signal (e.g., Luminescence, Absorbance) c_assay->c_measure c_ic50 Calculate IC50 c_measure->c_ic50

References

Navigating Infigratinib Resistance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanisms underlying resistance to infigratinib, a selective FGFR inhibitor. Supported by experimental data, this document outlines the key on-target and off-target alterations that limit the efficacy of this therapy, offering insights for the development of next-generation strategies to overcome resistance.

Infigratinib has shown clinical activity in patients with tumors harboring FGFR2 fusions, particularly in cholangiocarcinoma.[1] However, as with many targeted therapies, the development of resistance is a significant clinical challenge, limiting the duration of response.[2] Resistance to infigratinib is broadly categorized into two main types: on-target mechanisms, which involve alterations to the FGFR protein itself, and off-target mechanisms, which activate alternative signaling pathways to bypass the FGFR blockade.

On-Target Resistance: The Gatekeeper's Role

The most common on-target mechanism of resistance to infigratinib involves the acquisition of secondary mutations in the kinase domain of FGFR2.[3] These mutations can sterically hinder the binding of infigratinib to the ATP-binding pocket or alter the conformation of the kinase domain, reducing the drug's inhibitory activity.

Among these, "gatekeeper" mutations are a frequent cause of resistance to many tyrosine kinase inhibitors.[4] In the context of FGFR2, the valine at position 564 (V564) is a key gatekeeper residue.[4] Mutations at this site, such as V564F, can confer resistance to infigratinib.[4]

Comparative Efficacy of FGFR Inhibitors Against Gatekeeper Mutations

The development of next-generation FGFR inhibitors aims to overcome the challenge of gatekeeper mutations. The following table summarizes the half-maximal inhibitory concentrations (IC50) of infigratinib and other FGFR inhibitors against wild-type and mutant FGFR2, providing a quantitative comparison of their efficacy.

FGFR2 StatusInfigratinib IC50 (nM)Pemigatinib IC50 (nM)Erdafitinib IC50 (nM)Futibatinib IC50 (nM)
Wild-type0.90.21.20.43
V564F (Gatekeeper)>100015.711.5>1000
N549HResistant---
N549KResistant---
E565A490.91---
L617M2296.15---

Data compiled from multiple sources.[2][4] Note: "-" indicates data not available in the searched literature.

Off-Target Resistance: Bypassing the Blockade

Cancer cells can also develop resistance to infigratinib by activating alternative signaling pathways, thereby circumventing their dependence on FGFR signaling. This "bypass signaling" is a common mechanism of resistance to targeted therapies. The two most prominent bypass pathways implicated in infigratinib resistance are the MAPK and PI3K/AKT pathways.

Activation of Bypass Signaling Pathways

Upon prolonged exposure to infigratinib, some cancer cells upregulate the phosphorylation of key downstream effectors in the MAPK and PI3K/AKT pathways, such as ERK and AKT, respectively. This reactivation of downstream signaling can restore cell proliferation and survival despite the continued inhibition of FGFR.

Resistance MechanismProtein AnalyzedFold Change in Activation (Resistant vs. Sensitive)
MAPK Pathway Activation p-ERK> 2-fold increase
PI3K/AKT Pathway Activation p-AKT> 2-fold increase

Note: The fold changes are generalized from multiple studies indicating significant upregulation. Specific quantification can vary depending on the cell line and experimental conditions.[5][6]

Visualizing Resistance Mechanisms

To better understand the complex interplay of these resistance mechanisms, the following diagrams illustrate the key signaling pathways, a typical experimental workflow for studying resistance, and the logical relationship between on-target and off-target resistance.

Infigratinib_Resistance_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_fgfr_pathway FGFR Signaling FGF FGF FGFR2 FGFR2 FGF->FGFR2 FRS2 FRS2 FGFR2->FRS2 Gatekeeper_Mutation Gatekeeper Mutation (e.g., V564F) FGFR2->Gatekeeper_Mutation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Infigratinib Infigratinib Infigratinib->FGFR2 Gatekeeper_Mutation->FRS2 Resistance Bypass_MAPK MAPK Pathway Reactivation Bypass_MAPK->RAF Bypass_MAPK->Proliferation Bypass_PI3K PI3K/AKT Pathway Reactivation Bypass_PI3K->PI3K Bypass_PI3K->Proliferation

Caption: Infigratinib resistance signaling pathways.

Experimental_Workflow start Start with Infigratinib-Sensitive Cancer Cell Line step1 Generate Resistant Cell Line: Continuous exposure to increasing concentrations of Infigratinib start->step1 step2 Confirm Resistance: Cell Viability Assay (IC50 determination) step1->step2 step3 Investigate On-Target Resistance: Sanger or Next-Generation Sequencing of FGFR2 kinase domain step2->step3 step4 Investigate Off-Target Resistance: Western Blot for p-ERK, p-AKT (Phosphoproteomics) step2->step4 step5 Data Analysis & Comparison step3->step5 step4->step5 end Identify Resistance Mechanism(s) step5->end

Caption: Experimental workflow for studying infigratinib resistance.

Logical_Relationships Infigratinib_Resistance Infigratinib Resistance On_Target On-Target Mechanisms Infigratinib_Resistance->On_Target Off_Target Off-Target Mechanisms Infigratinib_Resistance->Off_Target Gatekeeper FGFR2 Gatekeeper Mutations (e.g., V564F) On_Target->Gatekeeper Other_FGFR_Mutations Other FGFR2 Kinase Domain Mutations On_Target->Other_FGFR_Mutations MAPK_Activation MAPK Pathway Activation (p-ERK ↑) Off_Target->MAPK_Activation PI3K_AKT_Activation PI3K/AKT Pathway Activation (p-AKT ↑) Off_Target->PI3K_AKT_Activation

Caption: Logical relationships of infigratinib resistance mechanisms.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate infigratinib resistance.

Generation of Infigratinib-Resistant Cell Lines
  • Cell Culture: Start with a parental cancer cell line known to be sensitive to infigratinib (e.g., cholangiocarcinoma cell lines with an FGFR2 fusion).

  • Initial Drug Exposure: Treat the cells with infigratinib at a concentration equal to the IC50 value.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of infigratinib in the culture medium. This is typically done in a stepwise manner, increasing the dose by 1.5- to 2-fold at each step.[7]

  • Selection and Expansion: At each concentration, a sub-population of resistant cells will survive and proliferate. These cells are then expanded and used for the next round of dose escalation.

  • Confirmation of Resistance: After several months of continuous culture with escalating doses of infigratinib, the resistance of the resulting cell line is confirmed by performing a cell viability assay and determining the new, higher IC50 value compared to the parental cell line.[8][9]

  • Clonal Selection: To ensure a homogenous population, single-cell cloning can be performed by limiting dilution in 96-well plates.[10][11]

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of infigratinib or other FGFR inhibitors for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Plot the cell viability against the drug concentration and calculate the IC50 value using a suitable software (e.g., GraphPad Prism).

Western Blotting for Bypass Pathway Activation
  • Protein Extraction: Lyse the sensitive and resistant cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of ERK and AKT overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the phosphorylated protein levels to the total protein levels.[5][6][12]

Conclusion

Resistance to infigratinib is a multifaceted problem involving both on-target genetic alterations and the activation of bypass signaling pathways. A thorough understanding of these mechanisms is paramount for the development of effective strategies to overcome resistance and improve patient outcomes. This guide provides a comparative overview of the key resistance mechanisms, supported by quantitative data and experimental protocols, to aid researchers in this endeavor. Future research should focus on the development of next-generation FGFR inhibitors with activity against common resistance mutations and on the rational design of combination therapies that co-target key bypass signaling pathways.

References

Benchmarking infigratinib bioanalytical assays against published methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published bioanalytical methods for the quantification of infigratinib, a potent and selective inhibitor of fibroblast growth factor receptor (FGFR). The information presented herein is intended to assist researchers and drug development professionals in selecting and implementing the most appropriate assay for their specific needs, from preclinical pharmacokinetic studies to clinical trial sample analysis.

Introduction to Infigratinib and its Bioanalysis

Infigratinib is an orally administered tyrosine kinase inhibitor that targets FGFR1, FGFR2, and FGFR3.[1] Aberrant FGFR signaling is implicated in the pathogenesis of various cancers, and infigratinib has shown clinical activity in patients with FGFR-driven malignancies, including cholangiocarcinoma and urothelial carcinoma.[1] Accurate and precise measurement of infigratinib concentrations in biological matrices is crucial for understanding its pharmacokinetics, pharmacodynamics, and for ensuring patient safety and therapeutic efficacy. A variety of bioanalytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC), have been developed and validated for this purpose.

Infigratinib Signaling Pathway

Infigratinib exerts its therapeutic effect by inhibiting the FGFR signaling cascade. Upon binding of fibroblast growth factors (FGFs) to their receptors (FGFRs), the receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events. Two of the major pathways activated by FGFR are the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and angiogenesis. Infigratinib competitively binds to the ATP-binding pocket of FGFR, thereby blocking its kinase activity and inhibiting these downstream pathways.[1][2]

Infigratinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds pFGFR pFGFR FGFR->pFGFR Autophosphorylation Infigratinib Infigratinib Infigratinib->pFGFR Inhibits ATP ATP ATP->pFGFR GRB2_SOS GRB2/SOS pFGFR->GRB2_SOS PI3K PI3K pFGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Bioanalytical_Workflow cluster_dev Method Development cluster_val Method Validation cluster_app Sample Analysis Analyte_Characterization Analyte & IS Characterization Technique_Selection Technique Selection (LC-MS/MS, HPLC) Analyte_Characterization->Technique_Selection Sample_Prep Sample Preparation Optimization Technique_Selection->Sample_Prep Chromo_Optimization Chromatographic Optimization Sample_Prep->Chromo_Optimization MS_Optimization Mass Spec Optimization Chromo_Optimization->MS_Optimization Selectivity Selectivity MS_Optimization->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision LLOQ LLOQ Accuracy_Precision->LLOQ Recovery Recovery LLOQ->Recovery Matrix_Effect Matrix Effect Recovery->Matrix_Effect Stability Stability Matrix_Effect->Stability Sample_Analysis Routine Sample Analysis Stability->Sample_Analysis QC_Checks QC Checks Sample_Analysis->QC_Checks Data_Reporting Data Reporting QC_Checks->Data_Reporting

References

Infigratinib Efficacy Across FGFR-Altered Tumor Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Infigratinib (TRUSELTIQ™) is an oral, selective, ATP-competitive tyrosine kinase inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2][3] Genetic alterations in FGFRs, including fusions, rearrangements, mutations, and amplifications, can lead to constitutive activation of downstream signaling pathways, promoting oncogenesis and tumor progression.[4][5][6] Infigratinib has demonstrated significant anti-tumor activity in various preclinical and clinical settings, particularly in tumors harboring activating FGFR alterations. This guide provides a comparative overview of infigratinib's efficacy in different FGFR-altered tumor models, supported by experimental data and detailed methodologies.

Mechanism of Action

Infigratinib functions by binding to the ATP-binding pocket of FGFR1, FGFR2, and FGFR3, thereby inhibiting their kinase activity.[4][5] This blockade prevents the phosphorylation of downstream signaling molecules, disrupting pathways such as the Ras-mitogen-activated protein kinase (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[4][7] While it is a pan-FGFR inhibitor, it has the highest affinity for FGFR1, FGFR2, and FGFR3, with weaker activity against FGFR4.[3][4][8]

FGFR Signaling Pathway

The following diagram illustrates the simplified FGFR signaling pathway and the point of inhibition by infigratinib.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR (FGFR1/2/3) FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Infigratinib Infigratinib Infigratinib->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and infigratinib's mechanism of action.

Efficacy in Cholangiocarcinoma (CCA)

Infigratinib has shown significant clinical activity in patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma harboring FGFR2 fusions or rearrangements.[1][9][10] This led to its accelerated approval by the FDA for this indication.[3][9]

Table 1: Clinical Efficacy of Infigratinib in FGFR2-Altered Cholangiocarcinoma

Clinical TrialPhaseNumber of Patients (FGFR2 fusion/rearrangement)Objective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
NCT02150967II10823.1%82.4%7.3 months12.2 months
Phase II (earlier analysis)II61 (48 with FGFR2 fusions)14.8%75.4%5.8 monthsNot Reported

Data sourced from multiple clinical trial reports.[1][3][10][11][12]

Comparison with Other FGFR Inhibitors in Cholangiocarcinoma

While direct head-to-head trials are limited, comparisons with other approved FGFR inhibitors, pemigatinib and futibatinib, can be made based on their respective pivotal trials in similar patient populations.

Table 2: Comparison of FGFR Inhibitors in Second-Line Treatment of FGFR2-Altered Cholangiocarcinoma

InhibitorMechanismObjective Response Rate (ORR)Median Overall Survival (mOS)
Infigratinib Reversible, ATP-competitive FGFR1-3 inhibitor23.1%12.2 months
Pemigatinib Reversible, selective FGFR1-3 inhibitor35.5%21.1 months
Futibatinib Irreversible, covalent FGFR1-4 inhibitor35.8% - 42%21.1 - 21.7 months

Note: These are not from direct comparative trials and should be interpreted with caution. Data compiled from separate clinical studies.[7][13][14]

Efficacy in Urothelial Carcinoma (UC)

Infigratinib has also demonstrated notable activity in patients with metastatic urothelial carcinoma with activating FGFR3 mutations or fusions.

Table 3: Clinical Efficacy of Infigratinib in FGFR3-Altered Urothelial Carcinoma

Patient CohortNumber of PatientsObjective Response Rate (ORR)Disease Control Rate (DCR)
Overall Population6725.4%64.2%
Early-line (1st line)1330.8%46.2%
Salvage (≥2nd line)5424.1%68.5%

Data from a Phase I expansion cohort study.[15][16][17]

Efficacy in Glioma

The efficacy of infigratinib in recurrent gliomas with FGFR alterations has been investigated, showing durable disease control in a subset of patients.

Table 4: Clinical Efficacy of Infigratinib in FGFR-Altered Recurrent Gliomas

TrialNumber of Patients6-month Progression-Free Survival (PFS) RateObjective Response Rate (ORR)Key Responding Alterations
Phase II (NCT02160041 cohort)2616.0%3.8%FGFR1/3 activating point mutations, FGFR3-TACC3 fusions

Four patients in this study experienced durable disease control for over a year.[18][19] A Phase 0/2 trial is also underway to assess infigratinib's ability to cross the blood-brain barrier in patients with recurrent glioblastoma driven by FGFR mutations.[20]

Preclinical Efficacy in Other Solid Tumors

Preclinical studies using patient-derived xenograft (PDX) models have shown the potential of infigratinib in a range of other solid tumors with FGFR fusions.

Table 5: Preclinical Activity of Infigratinib in FGFR Fusion-Positive PDX Models

Tumor TypeFGFR AlterationOutcome
Breast CancerFGFR fusionReduction in tumor volume
Liver CancerFGFR fusionReduction in tumor volume
Gastric CancerFGFR fusionReduction in tumor volume
Prostate CancerNovel FGFR fusionReduction in tumor volume

These studies provide a rationale for tumor-agnostic clinical trials.[21][22][23]

Experimental Protocols

Clinical Trial Methodology (Example: Phase II study in Cholangiocarcinoma - NCT02150967)
  • Study Design: This was a multicenter, open-label, single-arm, phase 2 study.[10]

  • Patient Population: Eligible participants were adults with histologically or cytologically confirmed, locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements, who had previously been treated with at least one gemcitabine-containing regimen.[9][10]

  • Treatment Regimen: Patients received 125 mg of oral infigratinib once daily for 21 days, followed by a 7-day break, in 28-day cycles.[10][16] Treatment continued until disease progression, unacceptable toxicity, withdrawal of consent, or death.[10]

  • Primary Endpoint: The primary endpoint was the objective response rate (ORR) as assessed by a blinded independent central review.[11]

Preclinical Study Workflow (Patient-Derived Xenograft Model)

The following diagram outlines a typical workflow for assessing the efficacy of infigratinib in a preclinical setting.

Preclinical_Workflow cluster_patient Patient Sample Acquisition cluster_model_dev Model Development cluster_treatment Treatment & Analysis Patient Tumor Biopsy from FGFR-altered Cancer Patient Implantation Implantation into Immunocompromised Mice Patient->Implantation PDX Patient-Derived Xenograft (PDX) Model Establishment Implantation->PDX Randomization Randomization into Treatment Groups PDX->Randomization Treatment Infigratinib Treatment Randomization->Treatment Control Vehicle Control Randomization->Control Measurement Tumor Volume Measurement Treatment->Measurement Control->Measurement Analysis Data Analysis and Comparison Measurement->Analysis

Caption: Workflow for a patient-derived xenograft (PDX) study.

Resistance to Infigratinib

As with other targeted therapies, acquired resistance to infigratinib is a clinical challenge. Mechanisms of resistance include:

  • On-target (Secondary FGFR Mutations): The emergence of "gatekeeper" mutations in the FGFR kinase domain, such as the V564F mutation in FGFR2, can cause a steric clash with infigratinib, preventing it from binding effectively.[24][25]

  • Off-target (Bypass Signaling): Activation of alternative signaling pathways can bypass the FGFR blockade. This includes the upregulation of other receptor tyrosine kinases like MET or activation of downstream pathways such as PI3K/AKT/mTOR.[24][26]

Conclusion

Infigratinib has demonstrated significant and clinically meaningful efficacy in patients with FGFR-altered cholangiocarcinoma and urothelial carcinoma, with promising activity in other tumor types such as glioma. Its targeted mechanism of action provides a valuable therapeutic option for patients with these specific genetic alterations. Ongoing research is focused on expanding its use to other FGFR-driven cancers, understanding and overcoming resistance mechanisms, and evaluating its role in earlier lines of therapy. The comparative data presented in this guide underscore the importance of molecular profiling to identify patients most likely to benefit from FGFR-targeted therapies like infigratinib.

References

A Structural Showdown: Infigratinib and the Landscape of FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a deep understanding of the structural nuances of kinase inhibitors is paramount for designing next-generation therapeutics. This guide provides a comprehensive structural and functional comparison of infigratinib with other prominent FGFR inhibitors, namely pemigatinib, erdafitinib, and futibatinib. We delve into their binding modes, selectivity profiles, and the experimental data that define their performance, offering a valuable resource for advancing cancer research.

At a Glance: Key Structural and Potency Differences

The landscape of Fibroblast Growth Factor Receptor (FGFR) inhibitors is characterized by a variety of chemical scaffolds and binding mechanisms. Infigratinib, pemigatinib, and erdafitinib are all ATP-competitive, reversible inhibitors, while futibatinib distinguishes itself as a covalent, irreversible inhibitor. These fundamental differences in their interaction with the FGFR kinase domain have significant implications for their efficacy, resistance profiles, and clinical application.

InhibitorTarget FGFRsBinding MechanismPDB ID (with FGFR1)
Infigratinib FGFR1/2/3Reversible, ATP-competitive3TT0
Pemigatinib FGFR1/2/3Reversible, ATP-competitive7WCL
Erdafitinib Pan-FGFR (1-4)Reversible, ATP-competitive5EW8
Futibatinib Pan-FGFR (1-4)Irreversible, Covalent6MZW

In-Depth Structural Analysis: How They Bind

The crystal structures of these inhibitors in complex with the FGFR1 kinase domain reveal key differences in their binding modes.[1]

Infigratinib, Pemigatinib, and Erdafitinib all occupy the ATP-binding pocket and engage with the hinge region of the kinase domain through hydrogen bonds. Their core scaffolds are designed to fit within this pocket, and their various substituents project into adjacent hydrophobic regions, contributing to their potency and selectivity. While all three are classified as type I kinase inhibitors, subtle variations in their chemical structures lead to differences in their interactions with the receptor and, consequently, their selectivity profiles.[1]

Futibatinib , in contrast, forms a covalent bond with a conserved cysteine residue within the P-loop of the FGFR kinase domain.[2] This irreversible binding leads to a prolonged duration of action and can overcome certain resistance mutations that affect the binding of reversible inhibitors.

Comparative Efficacy: A Look at the Numbers

The in vitro potency of these inhibitors against the FGFR family highlights their distinct selectivity profiles. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their efficacy.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Infigratinib 0.9[3][4]1.4[3][4]1.0[3][4]60[3]
Pemigatinib 0.4[5]0.5[5]1.2[5]30[5]
Erdafitinib 1.2[6]2.5[6]3.0[6]5.7[6]
Futibatinib 3.9[7]1.3[7]1.6[7]8.3[7]

Note: IC50 values can vary between different studies and assay conditions.

The FGFR Signaling Pathway and Inhibition

FGFR signaling is a critical pathway involved in cell proliferation, differentiation, and survival.[8][9] Ligand binding to the extracellular domain of FGFRs induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways.[10] FGFR inhibitors, by blocking the ATP-binding site of the kinase domain, prevent this autophosphorylation and subsequent downstream signaling, thereby inhibiting tumor growth.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 P2 P FGFR->P2 PLCG PLCγ FGFR->PLCG FRS2 FRS2 P1->FRS2 Phosphorylation P2->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Transcription Inhibitor FGFR Inhibitor (Infigratinib, etc.) Inhibitor->FGFR Blocks ATP Binding

Caption: FGFR signaling pathway and the mechanism of action of FGFR inhibitors.

Experimental Methodologies

The data presented in this guide are derived from a variety of established experimental protocols. Below are detailed methodologies for key assays used to characterize and compare FGFR inhibitors.

Biochemical Kinase Inhibition Assay (Z'-LYTE™ Assay)

The Z'-LYTE™ kinase assay is a fluorescence-based, coupled-enzyme assay that measures the extent of phosphorylation of a synthetic peptide substrate by the kinase of interest.

  • Reaction Setup: A kinase reaction is set up in a 384-well plate containing the FGFR enzyme, a FRET-labeled peptide substrate, and ATP.

  • Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., infigratinib) are added to the wells.

  • Kinase Reaction: The reaction is incubated at room temperature to allow the kinase to phosphorylate the substrate.

  • Development: A development reagent containing a site-specific protease is added. This protease specifically cleaves the non-phosphorylated peptide.

  • FRET Measurement: Cleavage of the peptide disrupts the FRET between the two fluorophores. The fluorescence is read on a plate reader at two wavelengths (e.g., 445 nm and 520 nm for coumarin and fluorescein).

  • Data Analysis: The ratio of the two emission intensities is calculated. A high ratio indicates no phosphorylation (inhibition), while a low ratio indicates phosphorylation. IC50 values are determined by plotting the emission ratio against the inhibitor concentration.[11][12][13]

Cell Proliferation Assay (BrdU Assay)

The BrdU (Bromodeoxyuridine) assay is a colorimetric immunoassay used to quantify cell proliferation.

  • Cell Seeding: Cancer cell lines with known FGFR alterations are seeded in a 96-well plate and allowed to adhere overnight.

  • Inhibitor Treatment: The cells are treated with various concentrations of the FGFR inhibitor for a specified period (e.g., 72 hours).

  • BrdU Labeling: BrdU, a thymidine analog, is added to the wells and is incorporated into the DNA of proliferating cells.

  • Fixation and Denaturation: The cells are fixed, and the DNA is denatured to expose the incorporated BrdU.

  • Antibody Incubation: An anti-BrdU antibody conjugated to a peroxidase enzyme is added to the wells.

  • Substrate Addition: A colorimetric substrate (e.g., TMB) is added, which is converted by the peroxidase to produce a colored product.

  • Absorbance Measurement: The absorbance is measured using a microplate reader. The intensity of the color is directly proportional to the number of proliferating cells.

  • Data Analysis: The absorbance values are plotted against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[14][15][16][17]

Protein X-ray Crystallography

This technique is used to determine the three-dimensional structure of the inhibitor bound to the FGFR kinase domain.

  • Protein Expression and Purification: The FGFR kinase domain is expressed in a suitable system (e.g., E. coli) and purified to high homogeneity.

  • Crystallization: The purified protein is mixed with the inhibitor and a crystallization solution containing precipitants. The mixture is left to equilibrate, allowing for the formation of protein-inhibitor co-crystals.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination: The diffraction data is processed to determine the electron density map of the crystal.

  • Model Building and Refinement: A molecular model of the protein-inhibitor complex is built into the electron density map and refined to obtain the final, high-resolution structure.[18][19][20][21][22]

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays cluster_structural Structural Biology cluster_invivo In Vivo Studies KinaseAssay Kinase Inhibition Assay (e.g., Z'-LYTE™) Selectivity Kinase Selectivity Profiling KinaseAssay->Selectivity Determine IC50 Proliferation Cell Proliferation Assay (e.g., BrdU) Selectivity->Proliferation Confirm Cellular Potency Signaling Downstream Signaling Analysis (e.g., Western Blot) Proliferation->Signaling Validate Mechanism Crystallography X-ray Crystallography Signaling->Crystallography Elucidate Binding Mode Xenograft Xenograft Models Crystallography->Xenograft Guide Further Optimization Start FGFR Inhibitor (e.g., Infigratinib) Start->KinaseAssay

Caption: A typical experimental workflow for the characterization of an FGFR inhibitor.

References

Reproducibility of Pharmacokinetic Parameters using Infigratinib-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of bioanalytical methods for the quantification of Infigratinib, with a focus on the use of deuterated internal standards like Infigratinib-d3 for enhancing the reproducibility of pharmacokinetic parameters. The data presented is compiled from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Superior Reproducibility with Deuterated Internal Standards

In the realm of pharmacokinetic studies, the use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for ensuring the highest level of accuracy and precision. The co-elution of the analyte and its deuterated counterpart minimizes variations arising from sample preparation, matrix effects, and instrument response, leading to highly reproducible results.

One key study highlights the use of a deuterated internal standard (D8-BGJ398, an eightfold deuterated Infigratinib) for the pharmacokinetic analysis of Infigratinib and its active metabolites in human plasma. The validation data from this study demonstrates excellent reproducibility.[1]

Comparative Analysis of Bioanalytical Methods

While data directly comparing this compound with other internal standards is not extensively published, we can objectively assess the performance of various validated methods by comparing their reported validation parameters. The following tables summarize the performance characteristics of different LC-MS/MS methods for Infigratinib quantification, utilizing both deuterated and non-deuterated internal standards.

Table 1: Method Validation Parameters with Deuterated Internal Standard (Infigratinib-d8)
ParameterResultCitation
Internal Standard D8-BGJ398 (Infigratinib-d8)[1]
Linear Range 0.2 - 200 ng/mL[1]
Intra-assay Precision (%CV) ≤14.3%[1]
Inter-assay Precision (%CV) ≤10.0%[1]
Intra-assay Accuracy -9.8% to 4.0%[1]
Inter-assay Accuracy -5.0% to 2.5%[1]
Recovery 79.9% - 94.2%[1]
Table 2: Method Validation Parameters with Other Internal Standards
ParameterDuvelisibDasatinibImatinibDerazantinib
Linear Range 5 - 500 ng/mL[2][3]1 - 1640 ng/mL[4]1 - 1200 ng/mL[5]2 - 600 ng/mL[6][7][8]
Precision (%CV) Within 7.3% (Inter & Intra-day)[2][3]≤0.62% (Retention Time)1.88% to 5.93% (Inter & Intra-day)[5]< 11.8% (Inter & Intra-day)[6][7][8]
Accuracy Within 7.3% (Inter & Intra-day)[2][3]96.34% - 100.76%-2.2% to 11.4% (Inter & Intra-day)[6][7][8]
Recovery -96.36% - 98.14%[4]93.27% - 97.24%[5]Within acceptable limits
Matrix Effect (%CV) 0.70% - 1.64%[2]-3.61% - 4.95%[5]Within acceptable limits

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are summaries of the experimental protocols from the cited studies.

Method Using Deuterated Internal Standard (Infigratinib-d8)
  • Sample Preparation: Not detailed in the abstract.

  • Chromatography: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

  • Internal Standard: D8-BGJ398 (Infigratinib-d8).

  • Quantification: Multiple reaction monitoring (MRM) was used to monitor the analyte and its internal standard.[1]

Method Using Duvelisib as Internal Standard
  • Sample Preparation: Liquid-liquid extraction (LLE).[2]

  • Chromatography: Phenomenex SB-C18 column (250 x 4.6 mm, 5 µm) with a mobile phase of acetonitrile and 0.1% v/v formic acid in water (80:20).[2][9]

  • Flow Rate: 0.9 mL/min.[2][9]

  • Internal Standard: Duvelisib.[2][3]

  • Retention Times: Infigratinib (5.12 min) and IS (3.31 min).[2][9]

Method Using Dasatinib as Internal Standard
  • Sample Preparation: Not detailed in the abstract.

  • Chromatography: Orosil C18 column (150 × 4.6 mm, 3 μm).[4]

  • Flow Rate: 0.8 mL/minute.[4]

  • Internal Standard: Dasatinib.[4]

Method Using Imatinib as Internal Standard
  • Sample Preparation: Not detailed in the abstract.

  • Chromatography: Phenomenex C18 column (50 mm × 2.6 mm, 3 µm) with a mobile phase of 0.1% HCOOH, methyl alcohol, and acetonitrile (10:10:80).[5]

  • Flow Rate: 0.50 ml/min.[5]

  • Internal Standard: Imatinib.[5]

  • Quantification: Monitoring transitions of m/z 560.19/189.13 for Infigratinib and 494.5→394.5 for Imatinib.[5]

Method Using Derazantinib as Internal Standard
  • Sample Preparation: Protein precipitation with acetonitrile.[6][7][8]

  • Chromatography: Waters Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) with a gradient elution of 0.1% formic acid aqueous solution and acetonitrile.[6][7][8]

  • Flow Rate: 0.30 mL/min.[6][7][8]

  • Internal Standard: Derazantinib.[6][7][8]

  • Quantification: Ion transitions of m/z 599.88 → 313.10 for Infigratinib and m/z 468.96 → 382.00 for the IS.[6][7][8]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the methodologies and the biological context of Infigratinib, the following diagrams are provided.

Experimental Workflow for Infigratinib Quantification cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Plasma Plasma Sample Add_IS Add Internal Standard (e.g., this compound) Plasma->Add_IS Extraction Extraction (LLE or Protein Precipitation) Add_IS->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Concentration Determine Concentration Ratio_Calculation->Concentration

Caption: A generalized workflow for the bioanalysis of Infigratinib.

Infigratinib Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF FGFR FGFR FGF->FGFR P_FGFR p-FGFR FGFR->P_FGFR Infigratinib Infigratinib Infigratinib->FGFR Inhibition ATP ATP ATP->P_FGFR Downstream Downstream Signaling (e.g., MAPK pathway) P_FGFR->Downstream Proliferation Tumor Cell Proliferation, Survival, and Angiogenesis Downstream->Proliferation

Caption: Infigratinib inhibits FGFR signaling to block tumor growth.

References

Comparative bioavailability studies of different infigratinib formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioavailability of different oral formulations of infigratinib, a selective fibroblast growth factor receptor (FGFR) inhibitor. The information is compiled from publicly available data, including clinical trial information and regulatory documents, to assist researchers and drug development professionals in understanding the pharmacokinetic profiles of various infigratinib formulations.

Executive Summary

Infigratinib has been developed in several capsule formulations throughout its clinical trial history. These include a Clinical Service Formulation (CSF) and multiple Final Market Image (FMI) formulations (FMI-I, FMI-II, FMI-III, and FMI-IV). Bridging studies were conducted to establish the pharmacokinetic equivalence between these formulations. While specific pharmacokinetic parameters from direct comparative bioavailability studies are not fully available in the public domain, regulatory documents indicate that the different FMI formulations used in pivotal clinical trials have comparable bioavailability. This guide summarizes the available data and provides context for the formulation development of infigratinib.

Data Presentation: Pharmacokinetic Comparison

While exact values from head-to-head comparative bioavailability studies are not publicly available, information from regulatory review documents allows for a semi-quantitative comparison between the key formulations used in clinical trials. The following table summarizes the relative bioavailability based on these documents.

Formulation ComparisonGeometric Mean Ratio (Test/Reference)Finding
FMI-IV vs. FMI-III
CmaxDifference of less than 20%
AUCDifference of less than 20%
FMI-III vs. FMI-I
Cmax~29% higher for FMI-III
AUClast~35% higher for FMI-III
AUCinf~21% higher for FMI-III

Note: This data is derived from cross-study comparisons and regulatory reviews. The percentage differences are approximations based on available documentation.

The following table presents pharmacokinetic data for infigratinib from a study in Chinese patients with advanced gastric cancer, which provides a general understanding of the drug's behavior in vivo. The specific formulation used in this study was not detailed.

ParameterSingle Dose (125 mg)Steady State (125 mg once daily)
Cmax (ng/mL) 85.9 (Geometric Mean)204 (Geometric Mean)
AUC (h*ng/mL) 637 (AUC0-t, Geometric Mean)3060 (AUC0-24,ss, Geometric Mean)
Tmax (h) 3.1 (Median)4.0 (Median)

Experimental Protocols

Detailed protocols for the direct comparative bioavailability studies of infigratinib formulations are not publicly accessible. However, regulatory guidance for bioequivalence studies of infigratinib provides a standard methodology that would have been followed.

Study Design for a Comparative Bioavailability Study:

A typical bioequivalence study for a new formulation of infigratinib would follow a randomized, single-dose, two-treatment, two-period, crossover design in healthy subjects under fasting conditions.

  • Population: Healthy male and non-pregnant, non-lactating female subjects.

  • Treatments:

    • Test Product: A single oral dose of the new infigratinib formulation.

    • Reference Product: A single oral dose of the established infigratinib formulation (e.g., FMI-III).

  • Procedure:

    • Subjects are randomized to receive either the test or reference product in the first period.

    • Following an overnight fast, the assigned formulation is administered with a standardized volume of water.

    • Serial blood samples are collected at predefined time points before and after dosing to characterize the plasma concentration-time profile of infigratinib. A sufficient number of samples should be taken around the expected Tmax and in the elimination phase to accurately determine Cmax and AUC.

    • After a washout period of sufficient duration to ensure complete elimination of the drug from the body, subjects are crossed over to receive the alternate formulation in the second period.

    • The same blood sampling schedule is followed in the second period.

  • Pharmacokinetic Analysis: Plasma samples are analyzed for infigratinib concentrations using a validated bioanalytical method. The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) are calculated for each subject for both formulations.

  • Statistical Analysis: The log-transformed Cmax and AUC parameters are analyzed using an Analysis of Variance (ANOVA) model. The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC are calculated to determine if they fall within the predefined bioequivalence limits (typically 80-125%).

Mandatory Visualizations

Infigratinib's Mechanism of Action: FGFR Signaling Pathway

Infigratinib is a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3.[1] In certain cancers, alterations in FGFR genes can lead to the production of abnormal FGFR proteins that are constantly active, driving tumor cell growth, proliferation, and survival. Infigratinib works by blocking the signaling from these aberrant FGFRs.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathway1 RAS-MAPK Pathway cluster_pathway2 PI3K-AKT Pathway cluster_pathway3 PLCγ Pathway cluster_downstream Downstream Effects FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PI3K PI3K FGFR->PI3K Activates PLCG PLCγ FGFR->PLCG Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 Angiogenesis Angiogenesis DAG->Angiogenesis IP3->Angiogenesis Infigratinib Infigratinib Infigratinib->FGFR Inhibits

Caption: Infigratinib inhibits the FGFR signaling pathway.

Experimental Workflow for a Comparative Bioavailability Study

The following diagram illustrates a typical workflow for a clinical trial designed to compare the bioavailability of two oral drug formulations.

Bioavailability_Workflow cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) Screening Subject Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization GroupA_P1 Group A: Receive Test Formulation Randomization->GroupA_P1 GroupB_P1 Group B: Receive Reference Formulation Randomization->GroupB_P1 PK_Sampling1 Serial PK Blood Sampling GroupA_P1->PK_Sampling1 GroupB_P1->PK_Sampling1 Washout Washout Period PK_Sampling1->Washout GroupA_P2 Group A: Receive Reference Formulation Washout->GroupA_P2 GroupB_P2 Group B: Receive Test Formulation Washout->GroupB_P2 PK_Sampling2 Serial PK Blood Sampling GroupA_P2->PK_Sampling2 GroupB_P2->PK_Sampling2 Analysis Bioanalytical Analysis (Plasma Drug Concentration) PK_Sampling2->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Analysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI for Ratios) PK_Analysis->Stat_Analysis Conclusion Conclusion on Bioequivalence Stat_Analysis->Conclusion

References

Safety Operating Guide

Proper Disposal of Infigratinib-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of infigratinib-d3, a deuterated analog of the potent FGFR inhibitor, infigratinib.

This compound is intended for research use only and, like its parent compound, may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause respiratory tract, skin, and eye irritation.[1] Adherence to proper disposal protocols is paramount to protect personnel and the environment.

Handling and Storage Before Disposal

Prior to disposal, proper handling and storage of this compound are crucial to maintain its integrity and prevent accidental exposure.

ParameterConditionDuration
Storage of Powder -20°C3 years
4°C2 years
Storage in Solvent -80°C6 months
-20°C1 month

Table 1: Recommended Storage Conditions for this compound[2]

When preparing for disposal, it is important to avoid the formation of dust and aerosols.[1] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn.[1]

Step-by-Step Disposal Procedure

The disposal of this compound should be conducted in accordance with all federal, state, and local regulations.[1] The following procedure is based on general guidelines for pharmaceutical waste and the safety data sheet for the parent compound, infigratinib.

1. Waste Identification and Segregation:

  • Characterize the this compound waste. Determine if it is contaminated with any other hazardous materials.

  • Segregate the this compound waste from other laboratory waste streams.

2. Containment:

  • Place the this compound, whether in solid form or in solution, into a suitable, clearly labeled, and sealed container to prevent leakage or spillage.[1]

3. Engage a Licensed Waste Disposal Company:

  • It is strongly recommended to entrust the disposal of this compound to a licensed and professional waste disposal company.[1] These companies are equipped to handle and dispose of chemical waste in compliance with all regulatory requirements.

4. Documentation:

  • Maintain accurate records of the disposed of material, including the quantity and date of disposal.

5. General Laboratory Practices for Non-Hazardous Pharmaceutical Waste (if applicable and permitted by local regulations):

  • Do not dispose of this compound down the drain. [1] Pharmaceutical waste should not be sewered.[2]

  • For trace amounts, and if deemed non-hazardous by your institution's environmental health and safety (EHS) office and local regulations, the following steps for disposal in household trash may be considered as a last resort if a take-back program is unavailable.[3][4]

    • Remove the material from its original container.

    • Mix it with an unappealing substance such as used coffee grounds or cat litter.[3][4] This makes the compound less attractive to children or pets and unrecognizable to individuals who might go through the trash.[4]

    • Place the mixture in a sealed container, such as a plastic bag, to prevent leakage.[3]

    • Dispose of the sealed container in the regular trash.

    • Before discarding the original container, remove or scratch out all personal or identifying information from the label.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated assess_hazard Assess Waste: Hazardous or Non-Hazardous? start->assess_hazard hazardous_waste Treat as Hazardous Waste assess_hazard->hazardous_waste Hazardous non_hazardous_waste Treat as Non-Hazardous Pharmaceutical Waste assess_hazard->non_hazardous_waste Non-Hazardous licensed_disposal Engage Licensed Professional Waste Disposal Company hazardous_waste->licensed_disposal check_local_regs Check Institutional and Local Regulations non_hazardous_waste->check_local_regs document_disposal Document Disposal Details licensed_disposal->document_disposal end End: Compliant Disposal document_disposal->end check_local_regs->licensed_disposal Professional Disposal Required no_sewer Do Not Dispose Down Drain check_local_regs->no_sewer Disposal Permitted on-site trash_disposal_option Consider mixing with inert material for trash disposal (if permitted) no_sewer->trash_disposal_option trash_disposal_option->document_disposal

Caption: Decision workflow for the disposal of this compound.

Regulatory Context

The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and, for controlled substances, the Drug Enforcement Administration (DEA).[1] Many states have their own, often more stringent, regulations. It is the responsibility of the generator of the waste to ensure compliance with all applicable regulations.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Infigratinib-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Handling Protocols for Infigratinib-d3 in Research Settings

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following protocols for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment and minimize exposure risk.

Personal Protective Equipment (PPE)

Given that Infigratinib is an antineoplastic agent, and this compound is its deuterated analog, stringent handling precautions are necessary.[1][2] The following table summarizes the required personal protective equipment.

Protection Type Required PPE Specifications & Rationale
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashing.To protect against splashes, aerosols, and airborne particles of the compound.
Skin Protection Disposable, powder-free chemotherapy gloves (double-gloving recommended).[3]Tested for resistance to hazardous drugs (e.g., ASTM D6978). Double gloving provides an additional barrier.
Disposable, solid-front, back-closing protective gown with long sleeves and elastic or knit cuffs.[2]Should be demonstrated to be resistant to permeability by hazardous drugs. Cuffs should be tucked under the outer glove.
Disposable shoe covers.[2]To prevent the tracking of contamination out of the designated handling area.
Respiratory Protection An N95 respirator or higher should be used when handling the powder outside of a containment device.[3]To prevent inhalation of airborne particles, especially when manipulating the solid compound. A powered air-purifying respirator (PAPR) may be required for higher-risk procedures.

Operational Handling Protocol

Receiving and Storage
  • 1.1. Inspection: Upon receipt, inspect the outer packaging for any signs of damage or leakage. If compromised, follow spill procedures.

  • 1.2. Storage: Store this compound in a tightly sealed, clearly labeled container in a designated, secure, and well-ventilated area. A product data sheet for this compound recommends storage of the powder at -20°C for up to 3 years.[7] Access to the storage area should be restricted to authorized personnel.

Preparation and Use (within a Containment Device)
  • 2.1. Engineering Controls: All manipulations of powdered this compound (e.g., weighing, reconstitution) must be performed within a certified chemical fume hood, biological safety cabinet, or glove box to minimize inhalation exposure.[1]

  • 2.2. Donning PPE: Before handling, don all required PPE as specified in the table above, ensuring there are no gaps between the gown cuffs and gloves.

  • 2.3. Surface Preparation: Cover the work surface with a disposable, plastic-backed absorbent pad to contain any potential spills.

  • 2.4. Weighing and Reconstitution:

    • Handle the compound carefully to avoid generating dust.

    • Use dedicated, clean spatulas and weighing vessels.

    • When dissolving, add the solvent slowly to the powder to prevent splashing. A product data sheet indicates that this compound is soluble in DMSO.[7]

  • 2.5. Post-Handling:

    • Wipe down all surfaces of the containment device with an appropriate deactivating and cleaning agent.

    • Carefully doff PPE, starting with outer gloves, and dispose of it as cytotoxic waste.

    • Wash hands and forearms thoroughly with soap and water.[1]

Disposal Plan

All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

Waste Segregation
  • 1.1. Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Waste."

  • 1.2. Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and other solid materials must be placed in a clearly labeled, leak-proof "Cytotoxic Waste" bag or container.[1]

  • 1.3. Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a sealed, compatible, and clearly labeled hazardous waste container. Do not pour down the drain.[4]

Disposal Procedure
  • 2.1. Containment: All cytotoxic waste containers must be sealed before removal from the laboratory.

  • 2.2. Labeling: Ensure all waste containers are labeled with "Hazardous Waste," the name of the compound (this compound), and any other information required by your institution's environmental health and safety department.[8]

  • 2.3. Collection: Follow your institution's procedures for the collection of hazardous chemical waste. This typically involves contacting the environmental health and safety department for pickup.[8][9]

Experimental Workflow Diagram

Infigratinib_d3_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Containment Device) cluster_cleanup Cleanup & Disposal A Receiving & Inspection B Secure Storage (-20°C) A->B C Don Full PPE B->C D Prepare Work Surface C->D E Weighing & Reconstitution D->E F Experimental Use E->F G Decontaminate Work Area F->G H Segregate Cytotoxic Waste (Sharps, Solids, Liquids) G->H I Doff PPE into Waste H->I J Seal & Label Waste I->J K Wash Hands Thoroughly J->K L Arrange for Waste Pickup K->L

Safe handling and disposal workflow for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.